4-Nitroazobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16043. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTDJBMGPQLSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870979 | |
| Record name | 4-Nitroazobenzene | |
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Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-52-3 | |
| Record name | 1-(4-Nitrophenyl)-2-phenyldiazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitroazobenzene | |
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| Record name | 4-Nitroazobenzene | |
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| Record name | 4-Nitroazobenzene | |
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| Record name | 4-nitroazobenzene | |
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| Record name | 4-NITROAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitroazobenzene synthesis pathways and mechanisms
An In-Depth Technical Guide to the Synthesis of 4-Nitroazobenzene: Pathways, Mechanisms, and Experimental Protocols
Introduction
This compound is a prominent derivative of azobenzene, distinguished by a nitro group in the para position of one of its phenyl rings. First synthesized in the late 19th century through the direct nitration of azobenzene, its development has been pivotal for both industrial applications and fundamental chemical research.[1] The compound's vibrant color and, more significantly, its photochemical properties, have established it as a cornerstone molecule in the study of photochromism.[1] The reversible trans-cis isomerization that this compound undergoes upon light irradiation allows it to function as a molecular switch, making it a model system for research in molecular electronics, data storage, and electron transfer processes.[1][2]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing modern catalytic advancements. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis and behavior of this versatile molecule.
Core Synthesis Pathways and Mechanisms
The synthesis of this compound can be achieved through several distinct methods, each with its own advantages regarding yield, scalability, and substrate scope. The most prevalent and historically significant methods are diazotization and azo coupling, the Baeyer-Mills reaction, and direct nitration.
Diazotization and Azo Coupling: The Predominant Method
The most widely employed laboratory-scale synthesis of this compound is the diazotization of an aromatic amine followed by an azo coupling reaction.[1][3] This classical approach offers high yields and a well-understood, controllable reaction pathway.
Mechanism: The process occurs in two primary stages:
-
Diazotization: A primary aromatic amine, such as 4-nitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid). This reaction must be conducted at low temperatures (0–5°C) to prevent the highly unstable diazonium salt from decomposing.[1][4] The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the aryl diazonium salt.
-
Azo Coupling: The resulting diazonium salt is a weak electrophile and readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound (the coupling agent), such as phenol or aniline.[1][5] The coupling partner attacks the terminal nitrogen of the diazonium salt, leading to the formation of the characteristic azo (−N=N−) bond and the final azobenzene product.
Caption: Mechanism of Diazotization and Azo Coupling.
The Baeyer-Mills Reaction: Condensation for Asymmetric Products
The Baeyer-Mills reaction provides a powerful alternative, particularly for synthesizing asymmetric azobenzenes.[5] This method involves the condensation of an aniline with a nitrosobenzene derivative, typically in an acidic medium like acetic acid.[5][6]
Mechanism: The reaction proceeds via the nucleophilic attack of the aniline's amino group on the nitrogen atom of the protonated nitroso group.[7] This is followed by a series of proton transfers and a dehydration step, which results in the formation of the azo linkage. The reaction is most efficient when using an electron-rich aniline and an electron-poor nitrosobenzene, a condition perfectly met for the synthesis of this compound (using aniline and 4-nitrosobenzene).[6] This method has been successfully adapted for continuous flow synthesis, allowing for efficient and scalable production.[6][8][9]
Caption: The Baeyer-Mills Condensation Pathway.
Direct Nitration of Azobenzene
Historically, one of the first methods used to produce this compound was the direct electrophilic nitration of the parent azobenzene molecule.[1]
Mechanism: This reaction employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). The azobenzene ring then acts as a nucleophile, attacking the nitronium ion. The azo group acts as a deactivating but para-directing substituent, leading to the preferential formation of this compound as the major product.[1]
Sources
- 1. Buy this compound | 2491-52-3 [smolecule.com]
- 2. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. ijirset.com [ijirset.com]
- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.library.txst.edu [digital.library.txst.edu]
- 6. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme.de [thieme.de]
- 9. vapourtec.com [vapourtec.com]
An In-Depth Technical Guide to the Chemical Properties and Characterization of 4-Nitroazobenzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-nitroazobenzene, a molecule of significant interest in the fields of materials science and drug development. As a quintessential "push-pull" azobenzene derivative, its photochromic behavior and electronic properties are of paramount importance. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into its handling and analysis. We will delve into its synthesis, explore its unique reactivity, and provide detailed protocols for its characterization using modern spectroscopic techniques.
Introduction: The Significance of this compound
This compound is an organic compound featuring an azo group (-N=N-) linking a phenyl group to a 4-nitrophenyl group. The presence of the electron-donating phenyl ring and the electron-withdrawing nitro group at opposite ends of the conjugated system classifies it as a "push-pull" azobenzene. This electronic arrangement is central to its noteworthy properties, including its intense coloration and, most notably, its ability to undergo reversible trans-cis photoisomerization. This light-induced switching capability has positioned this compound and its derivatives as key components in the development of molecular switches, optical data storage, and photosensitive materials. In the realm of drug development, azobenzene scaffolds are explored for photodynamic therapy and targeted drug delivery, where the trans-cis isomerization can be harnessed to control biological activity with light.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₂ | |
| Molecular Weight | 227.22 g/mol | |
| Appearance | Orange to yellow powder | |
| Melting Point | 132-134 °C | |
| Boiling Point | ~392.9 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in many organic solvents such as dichloromethane, acetone, and THF. | |
| Dipole Moment | 4.45 D |
Synthesis of this compound
The synthesis of this compound can be approached through several well-established methods. The choice of method often depends on the desired scale, purity, and available starting materials.
Diazotization and Azo Coupling
This is a widely employed and versatile method for the synthesis of azobenzenes.[1]
Workflow for Diazotization and Azo Coupling:
Caption: Diazotization of p-nitroaniline followed by azo coupling with benzene.
Experimental Protocol: Diazotization of p-Nitroaniline and Coupling with Phenol
Causality: This protocol utilizes the electrophilic nature of the diazonium salt generated from p-nitroaniline to attack an electron-rich aromatic ring, in this case, phenol. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.
-
Diazonium Salt Formation:
-
In a beaker, suspend p-nitroaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.
-
-
Azo Coupling:
-
In a separate beaker, dissolve phenol (0.01 mol) in an aqueous solution of sodium hydroxide (10%, 10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Work-up and Purification:
-
Filter the crude product using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Recrystallize the solid from ethanol to obtain pure 4-hydroxy-4'-nitroazobenzene.
-
Nitration of Azobenzene
This method involves the direct nitration of the azobenzene backbone.
Experimental Protocol: Nitration of Azobenzene
Causality: The azo group is an ortho-, para-directing deactivator. Nitration with a mixture of nitric and sulfuric acids will predominantly yield the para-substituted product due to steric hindrance at the ortho positions.
-
Dissolve azobenzene (0.01 mol) in concentrated sulfuric acid (20 mL) at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, 5 mL) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol.
Key Chemical Reactions
The reactivity of this compound is dominated by two primary features: the photoisomerization of the azo bond and the chemical transformations of the nitro group.
Photoisomerization: A Light-Driven Molecular Switch
Upon irradiation with UV light, the thermodynamically more stable trans-4-nitroazobenzene undergoes isomerization to the cis isomer. The reverse reaction can be triggered by irradiation with visible light or by thermal relaxation. This reversible process is the cornerstone of its application as a molecular switch.
Caption: Reversible photoisomerization of this compound.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization. This transformation is valuable for creating more complex azobenzene derivatives for various applications. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Spectroscopic Characterization
A multi-technique spectroscopic approach is necessary for the unambiguous characterization of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying the electronic transitions in azobenzenes and for monitoring the photoisomerization process.
-
trans-4-Nitroazobenzene: Exhibits a strong π-π* transition in the UV region (around 320-350 nm) and a weaker, lower-energy n-π* transition in the visible region (around 450 nm).
-
cis-4-Nitroazobenzene: The π-π* band is blue-shifted and has a lower intensity, while the n-π* band may be more prominent.
Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy
Causality: The distinct absorption spectra of the trans and cis isomers allow for the ratiometric monitoring of the isomerization process. By irradiating the sample at a wavelength that primarily excites the trans isomer and monitoring the change in absorbance at the λmax of both isomers, the kinetics of the isomerization can be determined.
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the initial UV-Vis spectrum of the solution (predominantly the trans isomer).
-
Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) for a set period.
-
Record the UV-Vis spectrum again to observe the changes corresponding to the formation of the cis isomer.
-
To observe the reverse isomerization, irradiate the solution with visible light (e.g., >420 nm) or leave it in the dark to thermally relax, taking spectra at regular intervals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1520 | Asymmetric NO₂ stretch |
| ~1345 | Symmetric NO₂ stretch |
| ~1400 | N=N stretch (often weak) |
| ~850 | p-disubstituted C-H bend |
Self-Validation: The presence of strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ is a key diagnostic indicator for the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons. The symmetry of the molecule will lead to overlapping signals.
-
Protons on the nitro-substituted ring: These protons will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded, appearing as a doublet around 8.3-8.4 ppm. The protons meta to the nitro group will appear as a doublet around 8.0-8.1 ppm.
-
Protons on the unsubstituted ring: The protons ortho to the azo group will appear as a doublet around 7.9-8.0 ppm. The protons meta and para to the azo group will likely appear as a multiplet in the range of 7.4-7.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for the different carbon environments.
-
Carbons on the nitro-substituted ring: The carbon bearing the nitro group (ipso-carbon) will be highly deshielded. The other carbons will also be deshielded relative to benzene.
-
Carbons on the unsubstituted ring: The chemical shifts will be closer to those of benzene, with the carbon attached to the azo group being the most affected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺·): A prominent peak at m/z = 227, corresponding to the molecular weight of this compound.
-
Key Fragments:
-
m/z = 181: Loss of NO₂ (·NO₂) from the molecular ion.
-
m/z = 152: Loss of N₂ from the [M-NO₂]⁺ fragment.
-
m/z = 105: Phenyl diazonium cation [C₆H₅N₂]⁺.
-
m/z = 77: Phenyl cation [C₆H₅]⁺.
-
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for mass spectrometry analysis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
This compound is a versatile molecule with a rich photochemistry and serves as a fundamental building block for a wide range of applications. A thorough understanding of its chemical properties and the application of a multi-faceted spectroscopic characterization approach are crucial for its successful utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical experimental protocols to aid researchers in their work with this important compound.
References
-
ResearchGate. (2012). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Spectroscopy of a-Nitroazobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, spectroscopic properties, and synthesis of a-nitroazobenzene isomers. As a class of photoresponsive molecules, nitroazobenzenes are of significant interest in the development of molecular switches, smart materials, and photopharmacology. This document delves into the foundational principles of their isomerization, detailed characterization protocols, and the causal relationships behind their unique physicochemical behaviors.
Introduction: The Azobenzene Core and the Influence of the Nitro Group
Azobenzene and its derivatives are archetypal photoswitches, capable of reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light.[1][2] This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes valuable components in light-addressable systems.[2]
The introduction of a nitro (NO₂) group onto one of the phenyl rings—creating a-nitroazobenzene—profoundly modulates the electronic landscape of the parent molecule. The strong electron-withdrawing nature of the nitro group creates a "push-pull" system, influencing the energy levels of the molecular orbitals involved in the key electronic transitions.[3] This guide will explore the structural and spectroscopic consequences of placing the nitro group at the ortho (2-), meta (3-), and para (4-) positions of the azobenzene scaffold.
Molecular Structure and Isomerization
The defining structural characteristic of a-nitroazobenzene is its ability to exist as two distinct geometric isomers, the trans-(E) and cis-(Z) forms. The transition between these states is the basis of its function as a molecular switch.
The trans-(E) Isomer: A State of High Stability
The trans isomer is the more thermodynamically stable form. Its structure is characterized by a nearly planar conformation, with the two phenyl rings situated on opposite sides of the N=N double bond. This planarity allows for maximum π-conjugation across the molecule, contributing to its stability.[1]
The cis-(Z) Isomer: A Metastable, Non-Planar State
Upon absorption of UV-A or specific visible light, the trans isomer undergoes isomerization to the higher-energy cis form. In this configuration, the phenyl rings are on the same side of the azo bridge, leading to significant steric hindrance. To alleviate this strain, the molecule adopts a non-planar, twisted geometry. This disruption of planarity reduces π-conjugation and is a key factor in the distinct spectroscopic properties of the cis isomer.[1][4]
The isomerization process results in a notable change in the distance between the carbon atoms at the 4 and 4' positions, contracting from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[2]
Caption: Reversible photoisomerization of a-nitroazobenzene.
Structural Parameters
Table 1: Representative Calculated Bond Lengths and Angles for Nitroazobenzene Isomers.
| Parameter | trans Isomer (Representative Value) | cis Isomer (Representative Value) | Causality and Insight |
|---|---|---|---|
| Bond Lengths (Å) | |||
| N=N | ~1.25 | ~1.21 | The N=N bond is slightly shorter in the cis isomer, reflecting changes in hybridization and electronic distribution upon twisting. |
| C-N (azo) | ~1.42 | ~1.43 | The C-N bond can lengthen slightly in the cis isomer due to the loss of coplanarity and reduced resonance. |
| C-N (nitro) | ~1.47 | ~1.47 | This bond length is less affected by isomerization and is typical for a C-N single bond between an sp² carbon and the nitro group. |
| N-O | ~1.23 | ~1.23 | The N-O bond lengths are characteristic of the nitro group and are largely independent of the azo bridge conformation. |
| **Bond Angles (°) ** | |||
| C-N=N | ~114 | ~122 | The C-N=N angle opens significantly in the cis isomer to accommodate steric strain between the phenyl rings. |
| **Dihedral Angles (°) ** |
| C-N=N-C | ~180 | ~0-10 | This dihedral angle is the defining feature of isomerization. The trans isomer is planar, while the cis isomer is severely twisted from planarity. |
Note: These values are representative and compiled from computational studies on closely related substituted azobenzenes.[4][5] Actual experimental values may vary.
Spectroscopic Characterization
The distinct electronic and vibrational states of the trans and cis isomers give rise to unique spectroscopic signatures, which are essential for their identification and for monitoring the isomerization process.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary tool for studying the photoisomerization of a-nitroazobenzene. The spectra are dominated by two key electronic transitions.[3]
-
π → π* Transition: This is a high-intensity absorption band, typically found in the UV region for the trans isomer. It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of this band is sensitive to the extent of conjugation in the molecule.
-
n → π* Transition: This is a lower-intensity, formally forbidden transition in the visible region. It involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.
Upon trans-to-cis isomerization, the following spectral changes are typically observed:
-
The intense π → π* band of the trans isomer decreases in intensity and experiences a hypsochromic (blue) shift. This is a direct consequence of the loss of planarity and reduced conjugation in the cis form.[2]
-
The weak n → π* band becomes more allowed in the less symmetric cis isomer, leading to an increase in its intensity.[2]
The position of the nitro group (ortho, meta, or para) and the polarity of the solvent significantly influence the absorption maxima (λmax). The "push-pull" nature of p-nitroazobenzene, for example, leads to a bathochromic (red) shift of the π → π* band compared to unsubstituted azobenzene.[3] Solvent polarity can further shift these bands; polar solvents tend to stabilize the more polar excited state, leading to red shifts.[3]
Table 2: Expected UV-Vis Absorption Characteristics of a-Nitroazobenzene Isomers.
| Isomer | Transition | trans Form (λmax, nm) | cis Form (λmax, nm) | Key Observations |
|---|---|---|---|---|
| o/m/p-Nitroazobenzene | π → π* | ~320-350 (High ε) | ~280 (Low ε) | Strong absorption in the UV for the trans isomer. |
| o/m/p-Nitroazobenzene | n → π* | ~440 (Low ε) | ~440 (Higher ε) | Weak, visible absorption that intensifies in the cis form. |
Note: ε represents the molar extinction coefficient. These are typical ranges; specific values depend on the isomer and solvent.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful technique for confirming the presence of key functional groups. For a-nitroazobenzene, the most diagnostic peaks are those associated with the nitro group.
-
NO₂ Asymmetric Stretch: A strong, characteristic band typically appears in the 1500-1560 cm⁻¹ region.
-
NO₂ Symmetric Stretch: Another strong band is found in the 1330-1370 cm⁻¹ region.
Other important regions include:
-
Aromatic C=C Stretch: Medium intensity peaks from 1450-1600 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C-H Out-of-Plane Bending: Bands in the 690-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.
Table 3: Key IR Vibrational Frequencies for a-Nitroazobenzene.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Confirms presence of aromatic rings. |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong | Diagnostic for the nitro group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Skeletal vibrations of the phenyl rings. |
| NO₂ Symmetric Stretch | 1330 - 1370 | Strong | Diagnostic for the nitro group. |
| C-N Stretch | 1100 - 1300 | Medium | Associated with both the C-N(O₂) and C-N= bonds. |
| Aromatic C-H Bending | 690 - 900 | Strong | Can help determine ring substitution patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the specific isomer (ortho, meta, para) and for quantifying the cis/trans ratio in a sample.
¹H NMR Spectroscopy:
-
The aromatic protons typically resonate in the range of 7.0-8.5 ppm .
-
The electron-withdrawing nitro group strongly deshields protons that are ortho and para to it. Protons on the nitro-substituted ring will therefore generally appear at a higher chemical shift (downfield) compared to those on the unsubstituted ring.[6]
-
The chemical shifts of the protons change upon isomerization due to the different anisotropic effects of the phenyl rings in the cis and trans geometries. This allows for the integration of distinct signals to determine the isomeric ratio.
¹³C NMR Spectroscopy:
-
Aromatic carbons resonate between 110-150 ppm .
-
The carbon atom directly attached to the nitro group (ipso-carbon) is typically found far downfield, often around 148 ppm .[6]
-
The carbons of the azo bridge (C-N=) are also distinct.
-
Like in ¹H NMR, the chemical shifts of the carbons differ between the cis and trans isomers, allowing for their differentiation and quantification.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a-Nitroazobenzene.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| ¹H | Protons on unsubstituted ring | 7.2 - 7.8 | Typical aromatic region. |
| Protons ortho to -NO₂ | 8.2 - 8.4 | Strong deshielding by the electron-withdrawing nitro group.[6] | |
| Protons meta to -NO₂ | 7.5 - 7.7 | Moderate deshielding. | |
| Protons para to -NO₂ | 7.7 - 7.9 | Strong deshielding due to resonance effects. | |
| ¹³C | Carbons on unsubstituted ring | 120 - 132 | Standard aromatic carbon range. |
| C-NO₂ (ipso) | ~148 | Highly deshielded by the attached nitro group.[6] | |
| Carbons ortho/para to -NO₂ | 123 - 135 | Affected by the electron-withdrawing nature of the nitro group. |
| | C-N=N | 145 - 155 | Deshielded due to attachment to the electronegative azo group. |
Experimental Protocols
The synthesis and characterization of a-nitroazobenzene isomers require standard organic chemistry laboratory techniques. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of a-Nitroazobenzene Isomers
The most common method for synthesizing unsymmetrical azobenzenes is via a diazotization-azo coupling reaction.[1] The general workflow involves the diazotization of a nitroaniline followed by coupling with a suitable aromatic partner.
Caption: General workflow for the synthesis of a-nitroazobenzene.
Protocol for 4-Nitroazobenzene (para-isomer):
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Azo Coupling:
-
In a separate, larger beaker, dissolve an equimolar amount of aniline in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the aniline solution. A colored precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of this compound.
-
This protocol can be adapted for the ortho- and meta- isomers by starting with 2-nitroaniline or 3-nitroaniline, respectively.[1]
Spectroscopic Characterization Protocol
-
Sample Preparation:
-
UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the purified a-nitroazobenzene isomer in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
FTIR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or run the analysis as a thin film on a salt plate.
-
NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum from 200-700 nm to observe both the π→π* and n→π* transitions. To study the cis isomer, irradiate the cuvette containing the trans isomer with a UV lamp (e.g., 365 nm) and record spectra at intervals until a photostationary state is reached.
-
FTIR: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
NMR: Acquire ¹H and ¹³C NMR spectra using a standard high-field NMR spectrometer.
-
-
Data Analysis:
-
UV-Vis: Identify the λmax for the π→π* and n→π* transitions for both the trans isomer and the photostationary state.
-
FTIR: Assign the major peaks, paying close attention to the strong characteristic stretches of the NO₂ group.
-
NMR: Assign all proton and carbon signals using chemical shift theory, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC). Integrate signals to determine isomeric purity or ratios.
-
Conclusion
The a-nitroazobenzene isomers represent a fascinating class of molecules where a single, powerful electron-withdrawing group dictates the core photophysical and structural properties. Understanding the distinct molecular geometries of the cis and trans isomers is fundamental to interpreting their unique spectroscopic signatures. This guide has outlined the key structural features and provided a framework for their synthesis and characterization using UV-Vis, IR, and NMR spectroscopy. The protocols and data presented herein serve as a foundational resource for researchers aiming to harness the photoswitchable nature of nitroazobenzenes in advanced materials and therapeutic applications.
References
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. Retrieved from [Link]
- Iftime, G., Natansohn, A., & Rochon, P. (2001). Synthesis and Characterization of Two Chiral Azobenzene-Containing Copolymers. Macromolecules, 35(2), 365–369.
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ResearchGate. (n.d.). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]
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Izvestiya Vuzov. Applied Chemistry and Biotechnology. (2020). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]
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Izvestiya Vuzov. Applied Chemistry and Biotechnology. (n.d.). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Retrieved from [Link]
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DORAS | DCU Research Repository. (n.d.). Conor_Tonra_20130724083924.pdf. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitroazobenzene. Retrieved from [Link]
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ResearchSquare. (2023). Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight. Retrieved from [Link]
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Zenodo. (n.d.). 2',4'-dihydroxyazobenzene and 2-carboxy-2'-hydroxyazonaphthol for dyeing of jute fabric. Retrieved from [Link]
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PubChemLite. (n.d.). 3-nitroazobenzene (C12H9N3O2). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015). Control over molecular motion using the cis–trans photoisomerization of the azo group. Retrieved from [Link]
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Quora. (2018). How can we prepare nitrobenzene from aniline? Why can't we directly oxidize it?. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
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Physical Chemistry Chemical Physics. (2018). Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. Retrieved from [Link]
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Scribd. (n.d.). Kinetics of The Cis-Trans Isomerization of 4-Anilino-4'-Nitroazobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). trans 4 nitro 4 0 dimethylamino azobenzene (NDAB). Retrieved from [Link]
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Journal of Molecular Modelling. (2023). Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 4-[N-ethyl-N-(2-methacryloxyethyl)]-4'-nitroazobenzene (1a) and polydodecylmethacrylate (1b). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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ResearchGate. (n.d.). UV/Vis spectroscopy of the four azobenzene molecules in different.... Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]
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-
Quora. (2018). How is nitro benzene converted to aniline?. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 4-hydroxyazobenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Energetic 3-Nitro-1,2,4-oxadiazoles. Retrieved from [Link]
-
Vedantu. (n.d.). How aniline is obtained from nitrobenzene class 12 chemistry CBSE. Retrieved from [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]
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A-Nitroazobenzene in Solution: A Technical Guide to Solubility in Common Organic Solvents
Introduction
a-Nitroazobenzene, a member of the azobenzene family of compounds, is characterized by the presence of a nitro group, which significantly influences its physicochemical properties. As a "push-pull" molecule, with the electron-withdrawing nitro group at one end of the conjugated system, its interaction with solvents is of paramount importance for a wide range of applications, from dye chemistry to materials science and drug development. Understanding the solubility of a-nitroazobenzene in various organic solvents is a critical first step in reaction design, purification, and formulation.
This in-depth technical guide provides a comprehensive overview of the solubility of a-nitroazobenzene in common organic solvents. Moving beyond a simple list of data, this document delves into the underlying principles that govern its solubility, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their work. We will explore the interplay of solvent polarity, solute-solvent interactions, and molecular structure to build a predictive understanding of a-nitroazobenzene's behavior in solution.
Physicochemical Properties of a-Nitroazobenzene
To comprehend the solubility of a-nitroazobenzene, it is essential to first consider its key molecular properties.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉N₃O₂ | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Melting Point | 132-134 °C | [1] |
| Appearance | Orange-red crystals | [1] |
| Dipole Moment | ~4.4 D (for 4-nitroazobenzene) | [1] |
The significant dipole moment of this compound, a positional isomer of a-nitroazobenzene, underscores the polar nature of the molecule, primarily due to the strongly electron-withdrawing nitro group. This polarity is a key determinant of its solubility characteristics.
Theoretical Framework: The Principle of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
The dissolution process can be conceptualized in three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
For dissolution to occur, the energy released in the formation of solute-solvent interactions must be sufficient to compensate for the energy required to break the solute-solute and solvent-solvent interactions.
Solubility Profile of a-Nitroazobenzene
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Solvents | Hexane, Cyclohexane, Benzene, Toluene | Soluble | The large, non-polar azobenzene backbone dominates the molecule's character, leading to favorable van der Waals interactions with non-polar solvents. Unsubstituted azobenzene is known to be soluble in these solvents.[1] |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate both the non-polar and polar regions of the a-nitroazobenzene molecule. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess a significant dipole moment and can engage in strong dipole-dipole interactions with the polar nitro group of a-nitroazobenzene. The absence of acidic protons prevents strong hydrogen bonding with the nitro group's oxygen atoms, which can sometimes hinder solubility.[3] |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | While these solvents are polar, their ability to form strong hydrogen bonds with themselves can make it energetically less favorable to create a cavity for the relatively large a-nitroazobenzene molecule. However, the nitro group can act as a hydrogen bond acceptor, leading to some degree of solubility.[4] |
| Water | - | Insoluble | The large hydrophobic surface area of the two phenyl rings and the azo bridge far outweighs the polarity of the single nitro group, making it energetically unfavorable to dissolve in the highly hydrogen-bonded network of water.[1] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring precise quantitative solubility data, experimental determination is necessary. The following protocol outlines a standard method for determining the solubility of a-nitroazobenzene in a given organic solvent.
Materials and Equipment:
-
a-Nitroazobenzene (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a-nitroazobenzene.
Detailed Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid a-nitroazobenzene to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath. The temperature should be controlled and recorded as solubility is temperature-dependent.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
-
Determine the concentration of a-nitroazobenzene in the diluted solutions using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve of absorbance vs. concentration) or HPLC.
-
Calculate the concentration of the original saturated solution, which represents the solubility of a-nitroazobenzene in that solvent at the specified temperature.
-
Safety and Handling
a-Nitroazobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The solubility of a-nitroazobenzene in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. As a "push-pull" molecule, it exhibits a broad range of solubilities, being generally soluble in non-polar and polar aprotic solvents, and less so in polar protic solvents and water. This guide provides a foundational understanding of these principles and a practical framework for the experimental determination of its solubility. For researchers and developers, a thorough grasp of these concepts is indispensable for the successful application of a-nitroazobenzene in their respective fields.
References
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(2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]
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(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College. Retrieved from [Link]
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(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. Retrieved from [Link]
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(n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
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(n.d.). Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]
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-
(n.d.). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]
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(2023, August 31). Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. ResearchGate. Retrieved from [Link]
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(n.d.). Acetonitrile as solvent for protein interaction analysis. PubMed. Retrieved from [Link]
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Thermal Stability and Degradation Profile of a-Nitroazobenzene
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of a-nitroazobenzene. While direct and exhaustive studies on a-nitroazobenzene are limited, this document synthesizes foundational principles from the thermal decomposition of its core constituents—azobenzene and nitroaromatic compounds—to construct a scientifically grounded model of its behavior at elevated temperatures. We will explore the primary mechanistic pathways, including azo bond homolysis, C-NO₂ bond scission, and nitro-nitrito isomerization, and identify the probable degradation products. This guide includes detailed experimental protocols for thermal analysis, leveraging techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), to provide a self-validating framework for researchers. The content is designed to equip researchers, chemists, and drug development professionals with the expert insights and practical methodologies required for the safe handling and application of this and related compounds.
Introduction: The Dichotomy of the a-Nitroazobenzene Structure
a-Nitroazobenzene is a bichromophoric molecule characterized by the presence of both an azo bridge (-N=N-) and a nitro group (-NO₂) attached to separate phenyl rings. This structure places it at the intersection of two well-studied classes of organic compounds: azo dyes and nitroaromatics. The azo group is renowned for its photoisomeric properties, forming the basis of molecular switches and photosensitive materials.[1][2] The nitroaromatic moiety, conversely, is a classic electron-withdrawing group and a key component in many energetic materials, known for its susceptibility to thermal decomposition.[3][4]
The thermal stability of a-nitroazobenzene is therefore not governed by a single feature but by the interplay between the azo linkage and the nitro substituent. Understanding this interplay is critical for applications ranging from high-temperature dye synthesis to assessing the safety profile of pharmaceuticals or materials containing this structural motif. The electron-withdrawing nature of the nitro group can significantly influence the electronic structure of the entire molecule, thereby affecting the bond dissociation energies of both the C-N and N=N bonds.[4] This guide will deconstruct the thermal behavior by examining the established principles of its constituent parts and proposing a unified degradation model.
Caption: Molecular structure of trans-a-nitroazobenzene.
Foundational Principles of Thermal Decomposition
To predict the thermal degradation of a-nitroazobenzene, we must first understand the behavior of its parent structures.
Thermal Lability of the Azobenzene Core
The thermal decomposition of unsubstituted azobenzene in the gas phase is a well-documented unimolecular process.[5][6] The primary and rate-determining step is the homolytic cleavage of the C-N bonds, which are weaker than the N=N double bond itself. This process typically occurs at temperatures exceeding 350°C and results in the formation of phenyl radicals and molecular nitrogen.[7][8]
Reaction: C₆H₅-N=N-C₆H₅ → 2 C₆H₅• + N₂
The resulting phenyl radicals are highly reactive and can participate in a variety of secondary reactions, including hydrogen abstraction from other molecules or recombination to form biphenyl. In the context of a-nitroazobenzene, this pathway would lead to the formation of phenyl and nitrophenyl radicals.
Decomposition Mechanisms of Nitroaromatic Compounds
Nitroaromatic compounds possess characteristic thermal degradation pathways that are largely dictated by the robust C-NO₂ bond.[3] Studies on nitrobenzene and related molecules have identified two principal initiation mechanisms at high temperatures[9][10][11]:
-
Direct C-NO₂ Bond Homolysis: This is often the dominant pathway at very high temperatures (e.g., >800°C), involving the direct cleavage of the carbon-nitro bond to yield an aryl radical and nitrogen dioxide (NO₂).[10] Reaction: Ar-NO₂ → Ar• + NO₂
-
Nitro-Nitrito Isomerization: This pathway involves an intramolecular rearrangement where the nitro group (-NO₂) converts to a more labile nitrite group (-O-N=O). The subsequent cleavage of the much weaker ArO-NO bond is rapid, producing an aryloxy radical and nitric oxide (NO).[9][11] This mechanism can become significant at lower temperatures compared to direct C-NO₂ scission. Reaction: Ar-NO₂ → [Ar-O-N=O] → ArO• + NO
The presence of a nitro group makes nitroaromatic compounds resistant to oxidative degradation but susceptible to these specific thermal decomposition routes, which can be autocatalytic and lead to thermal runaway events.[3][4]
Proposed Thermal Degradation Pathways of a-Nitroazobenzene
Based on the foundational principles above, the thermal decomposition of a-nitroazobenzene is likely a competitive process involving at least two primary initiation pathways. The specific conditions (temperature, pressure, phase) will dictate the dominant mechanism.
Caption: Competing primary degradation pathways for a-nitroazobenzene.
Pathway A: Azo Bond Homolysis
This pathway mirrors the decomposition of azobenzene. Cleavage of the two C-N bonds flanking the azo group releases stable molecular nitrogen and two distinct aryl radicals: a phenyl radical and a 4-nitrophenyl radical.
-
Initiation: C₆H₅-N=N-C₆H₄NO₂ → C₆H₅• + •C₆H₄NO₂ + N₂
-
Propagation/Termination: The resulting radicals can engage in complex secondary reactions:
-
Recombination: C₆H₅• + •C₆H₄NO₂ → C₆H₅-C₆H₄NO₂ (4-Nitro-1,1'-biphenyl)
-
Dimerization: 2 C₆H₅• → C₁₂H₁₀ (Biphenyl)
-
Hydrogen Abstraction: C₆H₅• + RH → C₆H₆ + R•
-
Pathway B: C-NO₂ Bond Homolysis / Isomerization
This pathway follows the typical decomposition of a nitroaromatic compound. The initial step would be either the direct cleavage of the C-NO₂ bond or the isomerization to a nitrite followed by O-NO bond cleavage.
-
Initiation (Direct Cleavage): C₆H₅-N=N-C₆H₄NO₂ → C₆H₅-N=N-C₆H₄• + NO₂
-
Initiation (Isomerization): C₆H₅-N=N-C₆H₄NO₂ → C₆H₅-N=N-C₆H₄O• + NO
The 4-(phenylazo)phenyl or 4-(phenylazo)phenoxy radicals are large, resonance-stabilized species that would subsequently undergo further fragmentation or polymerization. The released nitrogen oxides (NO₂ and NO) are highly reactive and can act as catalysts or participate in secondary oxidation reactions, complicating the final product mixture.[12]
Expected Degradation Products
A comprehensive analysis would likely identify a complex mixture of products. Based on the proposed pathways, the expected product classes are summarized in the table below.
| Product Class | Specific Examples | Originating Pathway |
| Gaseous Products | Nitrogen (N₂), Nitrogen Dioxide (NO₂), Nitric Oxide (NO) | A & B |
| Aromatic Hydrocarbons | Benzene, Biphenyl | A |
| Nitrated Aromatics | Nitrobenzene, 4-Nitro-1,1'-biphenyl | A & B |
| Phenolic Compounds | Phenol, Nitrophenols | B (Isomerization route) |
| High M.W. Products | Tars, Polymeric materials | A & B (Radical polymerization) |
Experimental Workflow for Thermal Analysis
To empirically determine the thermal stability and degradation products of a-nitroazobenzene, a multi-faceted analytical approach is required. Thermogravimetric Analysis (TGA) coupled with an evolved gas analysis technique like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) is the gold standard.
Protocol: TGA-MS Analysis of a-Nitroazobenzene
This protocol outlines a self-validating system for characterizing thermal decomposition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of a-nitroazobenzene powder into a ceramic or alumina TGA crucible.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup (TGA):
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Set the heating program: Ramp from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a controlled rate (e.g., 10°C/min). A slower heating rate can help resolve overlapping decomposition events.[13]
-
-
Instrument Setup (MS):
-
Ensure the heated transfer line connecting the TGA furnace outlet to the MS inlet is maintained at a high temperature (e.g., 200-250°C) to prevent condensation of evolved products.
-
Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) in electron impact (EI) mode.
-
-
Data Acquisition:
-
Start the TGA heating program and MS data acquisition simultaneously.
-
Record the sample weight loss as a function of temperature (TGA curve) and time.
-
Record the mass spectra of the evolved gases as a function of time/temperature.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum weight loss rate (from the derivative thermogravimetric, DTG, curve). These values provide quantitative data on thermal stability.
-
MS Data: Correlate the ion currents for specific m/z values with the weight loss events from the TGA curve. For example, an increase in the signal for m/z = 28 (N₂) coinciding with a major weight loss event strongly supports Pathway A. Similarly, detection of m/z = 46 (NO₂) or m/z = 30 (NO) would support Pathway B.
-
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The Enigmatic Dance of Light and Structure: A Technical Guide to the Photoisomerization Quantum Yield of a-Nitroazobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Potential of a Nitro Group
In the realm of photopharmacology and materials science, azobenzenes are celebrated for their light-induced reversible isomerization between the thermally stable trans (E) and metastable cis (Z) forms. This molecular dance, orchestrated by photons, allows for the precise spatiotemporal control of biological processes and material properties. The introduction of substituents onto the azobenzene scaffold is a key strategy for tuning its photochemical properties, including absorption wavelengths and the efficiency of photoisomerization, quantified by the quantum yield (Φ).
Among the myriad of possible substitutions, the placement of a nitro group at the ortho position (a-nitroazobenzene or 2-nitroazobenzene) presents a particularly intriguing case. The ortho-nitro group exerts a unique combination of steric and electronic effects that profoundly influences the molecule's photochemical behavior. This guide, intended for researchers and professionals in drug development and materials science, delves into the core principles governing the photoisomerization quantum yield of a-nitroazobenzene, providing both the theoretical framework and a practical guide to its experimental determination. While direct, experimentally determined quantum yield values for a-nitroazobenzene are not extensively reported in the literature, this guide will equip the reader with the fundamental knowledge and methodologies to investigate this and other photoswitchable molecules.
The Essence of Photoisomerization: A Tale of Two Isomers
The photochromism of azobenzene derivatives is rooted in the reversible E/Z isomerization around the central N=N double bond.[1] The trans isomer is typically planar and thermodynamically more stable, while the bent cis isomer is less stable and will thermally revert to the trans form in the dark.[1]
The process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. For azobenzenes, two main absorption bands are relevant: a strong π→π* transition in the UV region and a weaker, symmetry-forbidden n→π* transition in the visible region.[2] The subsequent relaxation from the excited state can lead to either the original isomer or its counterpart, with the quantum yield representing the efficiency of this transformation.
The quantum yield (Φ) is a dimensionless quantity defined as the ratio of the number of molecules undergoing a specific photochemical event (e.g., trans to cis isomerization) to the number of photons absorbed by the system.[3]
Accurate determination of the quantum yield is paramount for the rational design of photoswitchable systems, as it dictates the light dosage required to achieve a desired effect.
Mechanistic Pathways: Rotation vs. Inversion
Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion.[4]
-
Rotation: This pathway involves the twisting of the N=N double bond in the excited state, leading to a perpendicular transition state from which the molecule can relax to either the E or Z isomer.
-
Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to the inversion of the substituent.
The operative mechanism can be influenced by factors such as the excitation wavelength, solvent viscosity, and the nature of the substituents.[2][5]
The Ortho-Nitro Conundrum: Steric and Electronic Perturbations
The introduction of a nitro group at the ortho position of the azobenzene core introduces significant steric and electronic perturbations that modulate its photochemical properties.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group. Its presence can influence the energy levels of the n→π* and π→π* transitions, potentially red-shifting the absorption bands and altering the excited-state lifetimes.[6] This can impact the optimal wavelength for isomerization and the overall quantum yield.
-
Steric Effects: The bulky nitro group in the ortho position can induce a twist in the ground state of the trans isomer, deviating from the typical planar geometry. This steric hindrance can affect the energy barrier for both photoisomerization and thermal back-isomerization.[7] Ortho-substitution has been shown to influence the separation of the n→π* absorption bands of the E and Z isomers, which is crucial for achieving high photoconversions with visible light.[8][9]
The interplay of these effects in a-nitroazobenzene makes it a fascinating subject for photochemical investigation, with the potential for unique switching characteristics.
Quantifying the Switch: Experimental Determination of the Photoisomerization Quantum Yield
The determination of the photoisomerization quantum yield is a meticulous process that requires careful experimental design and data analysis. The most common and reliable method involves chemical actinometry to measure the photon flux of the light source, coupled with UV-Vis spectroscopy to monitor the progress of the isomerization reaction.[3]
The Principle of Chemical Actinometry
Chemical actinometry utilizes a chemical reaction with a well-characterized and stable quantum yield to determine the photon flux of a light source.[3] The ferrioxalate actinometer (potassium ferrioxalate) is a widely used standard, sensitive over a broad spectral range.[3]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for determining the trans→cis photoisomerization quantum yield of a-nitroazobenzene.
Diagram of the Experimental Workflow:
Sources
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a-Nitroazobenzene excited state dynamics and lifetime
An In-Depth Technical Guide to the Excited-State Dynamics and Lifetime of a-Nitroazobenzene
Abstract
a-Nitroazobenzene and its derivatives represent a critical class of photoresponsive molecules, or "photoswitches," whose utility in fields ranging from pharmacology to materials science is dictated by their behavior upon light absorption. Unlike unsubstituted azobenzene, the introduction of a nitro moiety—a potent electron-withdrawing group—profoundly alters the electronic landscape, leading to complex and competing excited-state deactivation pathways. This guide provides a comprehensive technical overview of the excited-state dynamics of a-nitroazobenzene, moving beyond simple photoisomerization to explore competing processes such as photoreduction. We delve into the ultrafast timescales governing these events, the structural mechanisms at play, and the advanced experimental and computational methodologies required for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of how these molecular switches function, with a focus on the causality behind experimental design and the synergy between theoretical and practical approaches.
Introduction: The Significance of a-Nitroazobenzene
The Azobenzene Photoswitch: A Primer on Isomerization
Azobenzene is a quintessential photochromic molecule, capable of reversible isomerization between its thermally stable trans (E) and metastable cis (Z) forms upon irradiation with light.[1] This transformation induces a significant geometric change, which can be harnessed to control biological activity, material properties, or chemical reactions at the molecular level. The process is typically initiated by excitation to the first singlet excited state (S₁), which has nπ* character, or the second, more intense ππ* state (S₂).[2]
Electronic Perturbation via Nitro-Substitution
The addition of a nitro (-NO₂) group to the azobenzene scaffold, as in a-nitroazobenzene (or more specifically, 4-nitroazobenzene), creates what is known as a "push-pull" system, especially when paired with an electron-donating group on the opposite phenyl ring.[3] The nitro group's strong electron-withdrawing nature lowers the energy of the π* molecular orbital. This perturbation has two critical consequences:
-
Red-Shifted Absorption: The ππ* absorption band shifts to longer, more biologically compatible wavelengths, a key advantage for many applications.[3]
-
Altered Excited-State Landscape: The energy gap between the nπ* and ππ* states is reduced, which significantly impacts the deactivation pathways and isomerization efficiency.
Core Photophysical Questions: Isomerization, Competing Pathways, and Lifetimes
Understanding a-nitroazobenzene requires answering several key questions:
-
What is the precise mechanism of isomerization—rotation around the N=N bond, inversion at a nitrogen center, or a hybrid pathway?
-
What are the lifetimes of the key excited states involved in this process?
-
Do other photochemical reactions compete with isomerization?
-
How do environmental factors, such as solvent polarity, influence these dynamics?
This guide will address these questions by synthesizing findings from cutting-edge spectroscopic and computational studies.
The Electronic Landscape: Ground and Excited States
The photochemistry of a-nitroazobenzene is governed by the potential energy surfaces of its ground and low-lying singlet and triplet excited states.
Ground State Properties: trans vs. cis Isomers
The trans isomer is planar and thermodynamically more stable than the non-planar cis isomer. The energy barrier for thermal cis→trans isomerization in the ground state (S₀) is substantial, allowing the cis form to be trapped for extended periods, a prerequisite for a functional switch.
Key Excited States: The Role of nπ and ππ Transitions**
Upon photoexcitation, the molecule is promoted from the ground state (S₀) to one of two key singlet excited states:
-
S₁ (nπ):* This state arises from the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus has a low molar absorptivity.
-
S₂ (ππ):* This involves the promotion of an electron from a bonding π to an anti-bonding π* orbital. This transition is symmetry-allowed, resulting in a strong absorption band.
For push-pull azobenzenes, photoisomerization proceeds efficiently even upon S₂ excitation, in apparent violation of Kasha's rule. This is because the molecule rapidly relaxes from S₂ to S₁, from which the isomerization primarily occurs.[4] However, the journey is not always direct, often involving complex passages through conical intersections—points where potential energy surfaces cross, facilitating ultra-rapid, non-radiative decay.[5]
Jablonski Diagram for a-Nitroazobenzene
The following diagram illustrates the primary photophysical and photochemical pathways available to a-nitroazobenzene upon excitation. It includes absorption, internal conversion (IC), photoisomerization, and the competing photoreduction pathway.
Caption: Key electronic states and deactivation pathways for a-nitroazobenzene.
Probing Ultrafast Dynamics: Experimental Methodologies
Resolving the fleeting events that follow photoexcitation requires techniques with femtosecond (10⁻¹⁵ s) time resolution.
Principle of Transient Absorption (TA) Spectroscopy
TA spectroscopy is a powerful pump-probe technique used to track excited-state populations over time.[6]
-
Pump Pulse: An intense, ultrashort laser pulse excites a significant fraction of the molecules in a sample to an electronic excited state.
-
Probe Pulse: A second, weaker, broad-spectrum pulse (a "white-light continuum") arrives at a precisely controlled delay time (Δt) after the pump.
-
Detection: The absorption spectrum of the probe light is measured. Changes in this spectrum relative to the ground state reveal the presence of transient species. By varying Δt, one can create a "movie" of the spectral evolution.
Key spectral features in a TA experiment include:
-
Ground-State Bleach (GSB): A negative signal (less absorption) at wavelengths where the ground state absorbs, due to its depletion.
-
Excited-State Absorption (ESA): A positive signal (new absorption) at wavelengths where the excited molecule can absorb another photon.
-
Stimulated Emission (SE): A negative signal corresponding to the fluorescence spectrum of the excited state.
-
Product Absorption: A positive signal from the newly formed isomer or photoproduct.
Protocol: Femtosecond Transient Absorption Spectroscopy (fs-TAS)
This protocol outlines a typical fs-TAS experiment for studying a-nitroazobenzene isomerization. The causality behind each step is critical for obtaining reliable data.
1. Sample Preparation:
- Step 1.1: Dissolve a-nitroazobenzene in the chosen solvent (e.g., hexane, acetonitrile) to an optical density (OD) of ~0.5-1.0 at the pump wavelength in a 1-2 mm path length cuvette.
- Causality: This OD range ensures sufficient signal-to-noise while minimizing artifacts from excessive pump absorption and non-linear effects. The choice of solvent is critical, as polarity can influence isomerization mechanisms and lifetimes.[7]
2. Optical Setup & Excitation:
- Step 2.1: Utilize a femtosecond laser system (e.g., Ti:Sapphire) to generate pump and probe pulses. A common setup would use the 800 nm fundamental to pump an optical parametric amplifier (OPA) to generate the pump wavelength (e.g., ~340 nm for S₂ excitation).
- Step 2.2: Generate a white-light continuum probe by focusing a small fraction of the 800 nm fundamental into a transparent medium like sapphire or CaF₂.
- Causality: Pumping into the S₂ (ππ*) band is common due to its high oscillator strength. The broadband probe is essential for simultaneously tracking all transient features (GSB, ESA, product bands).[8]
3. Data Acquisition:
- Step 3.1: Overlap the pump and probe beams spatially within the sample cuvette.
- Step 3.2: Use a motorized delay stage to precisely control the time delay between the pump and probe pulses, scanning from negative times (probe arrives first) to picoseconds or nanoseconds.
- Step 3.3: Measure the probe spectrum with and without the pump pulse at each delay time using a spectrometer with a fast detector array. The difference constitutes the transient absorption signal (ΔA).
- Causality: Acquiring data at negative delays is crucial for establishing a true baseline (ΔA = 0) and determining the instrument response function (time zero).
4. Data Analysis:
- Step 4.1: Correct the raw data for temporal chirp in the white-light probe (different colors arrive at slightly different times).
- Step 4.2: Perform a global analysis on the entire data matrix (ΔA vs. wavelength vs. time). This involves fitting the data to a multi-exponential decay model to extract time constants (lifetimes) and their associated spectra (Decay-Associated Spectra, DAS).
- Causality: Global analysis is superior to single-wavelength kinetic fits because it assumes that lifetimes are wavelength-independent, providing a more robust and physically meaningful kinetic model that can separate processes like vibrational cooling from population decay.[9]
Experimental Workflow: fs-TAS
Caption: Workflow for a femtosecond transient absorption spectroscopy experiment.
The Photoisomerization Pathway: A Mechanistic Deep Dive
The Rotation vs. Inversion Debate
For decades, two primary mechanisms have been proposed for azobenzene isomerization:[1]
-
Rotation: A twisting motion around the central N=N double bond. This pathway is expected to be sensitive to solvent viscosity.
-
Inversion: An in-plane, scissor-like motion via a linear, sp-hybridized transition state.
While unsubstituted azobenzene isomerization is complex, studies on push-pull derivatives like 4-nitro-4'-dimethylamino-azobenzene (a close analog) provide strong evidence for the operative mechanism.
Evidence for a Mixed Inversion-Rotation Mechanism
Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique that provides structural information on the excited-state molecule. By tracking vibrational frequencies in real-time, FSRS studies on nitro-substituted azobenzenes have proposed a mixed inversion-rotation mechanism.[10] The reaction coordinate is not a simple twist or bend but a complex combination:
-
Initial dilation of the C-N-N bond angle (an inversion-like motion).
-
Subsequent twisting along the C-N-N-C dihedral angle (a rotation-like motion).
This hybrid pathway effectively rationalizes the ultrafast timescale of the isomerization process.[10]
Key Timescales and Transient Species
Data from transient absorption studies on various nitro-substituted azobenzenes reveal a series of ultrafast events following S₂ excitation. While exact values vary with substitution and solvent, a general picture emerges.
| Process | Typical Timescale | Description |
| S₂ → S₁ Internal Conversion | < 100 fs | Ultra-rapid, non-radiative decay to the lower-energy nπ* state. |
| Frank-Condon Relaxation | 100 - 400 fs | The initially excited "hot" S₁ state undergoes structural relaxation and vibrational cooling.[10][11] |
| cis Isomer Formation | ~800 fs - 3 ps | The molecule traverses the S₁ potential energy surface, passes through a conical intersection with S₀, and emerges as the cis isomer.[10][12] |
| Ground-State Recovery (trans) | 2 - 16 ps | A fraction of the excited molecules returns to the trans ground state without successfully isomerizing. This can involve vibrational cooling in the S₀ state.[10][12] |
Competing Deactivation Channels
Isomerization is not the only fate of photoexcited a-nitroazobenzene.
Photoreduction: A Wavelength-Dependent Pathway
Early photochemical studies revealed that irradiation of certain nitroazobenzenes with high-energy UV light (e.g., 254 nm) in the presence of a hydrogen donor (like an alcohol solvent) leads to photoreduction, forming a hydrazo-derivative (-NH-NH-) instead of isomerization.[13][14] This reaction is proposed to occur from a high-lying triplet state, accessed via intersystem crossing from upper singlet states (Sₙ where n > 1).[14] Critically, irradiation into the lower energy S₁ or S₂ bands with visible light does not typically induce this reaction, making isomerization the dominant pathway under those conditions.[14] This highlights the critical importance of excitation wavelength in determining the photochemical outcome.
Computational Modeling of Excited-State Dynamics
Computational chemistry is an indispensable partner to spectroscopy for interpreting complex dynamics.
Mapping Potential Energy Surfaces with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the energies and properties of excited states.[15][16] By systematically changing the molecule's geometry (e.g., the C-N-N-C dihedral angle), researchers can compute a potential energy surface (PES) that maps the energetic landscape the molecule navigates after excitation. These calculations are vital for identifying transition states and conical intersections that govern the reaction pathway.[5]
Simulating Dynamics: Non-Adiabatic Trajectory Methods
To simulate the actual movement of the molecule across these surfaces, more advanced methods are needed. Non-adiabatic dynamics simulations, such as trajectory surface hopping, model a swarm of individual molecular trajectories.[17] These simulations explicitly account for the "hops" between different electronic states (e.g., S₁ → S₀) that occur at conical intersections. The statistical outcome of hundreds of such trajectories can be used to predict isomerization quantum yields and lifetimes, providing a direct comparison with experimental results.[17]
Workflow: A Hybrid Experimental-Computational Approach
The most powerful insights come from combining experimental and theoretical approaches.
Caption: A synergistic workflow combining experiment and computation.
Summary and Future Outlook
The excited-state dynamics of a-nitroazobenzene are a rich and complex interplay of ultrafast structural changes and competing chemical pathways. The introduction of the nitro group not only tunes the absorption spectrum but fundamentally alters the deactivation mechanism, favoring a rapid, mixed-character isomerization pathway while also opening the door to photoreduction under specific high-energy conditions.
-
Key Lifetimes: The crucial events—internal conversion, structural relaxation, and passage through the conical intersection to form products or return to reactants—all occur on a sub-picosecond to tens of picoseconds timescale.
-
Dominant Mechanism: Evidence points towards a hybrid inversion-rotation mechanism for isomerization, a departure from the simpler models often invoked for unsubstituted azobenzene.
-
Methodological Synergy: A holistic understanding is only achievable through the tight integration of ultrafast spectroscopic experiments, like fs-TAS and FSRS, with high-level computational chemistry.
For drug development professionals and materials scientists, this detailed understanding is paramount. It explains why a particular photoswitch has a certain quantum yield and lifetime, and it provides a rational basis for designing next-generation molecules with optimized properties, such as faster switching speeds, higher fatigue resistance, and activation by specific wavelengths of light. The ongoing challenge lies in extending these detailed investigations to more complex biological or material environments, bridging the gap between fundamental photophysics and real-world application.
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Albini, A., Fasani, E., & Pietra, S. (1982). The photochemistry of azo-dyes. The wavelength-dependent photo-reduction of 4-diethylamino-4′-nitroazobenzene. J. Chem. Soc., Perkin Trans. 2, 11, 1393–1395. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1982). The photochemistry of azo-dyes. The wavelength-dependent photo-reduction of 4-diethylamino-4′-nitroazobenzene. [Link]
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Valle, F., et al. (2021). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A. [Link]
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UCL Discovery. (2024). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. [Link]
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Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2024). Journal of the American Chemical Society. [Link]
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Journal of Chemical Education. (1988). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. [Link]
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Bhattacharya, S., et al. (2016). Experimental and computational studies on the electronic excited states of nitrobenzene. Journal of Quantitative Spectroscopy and Radiative Transfer. [Link]
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Shuscavage, N. J., et al. (1988). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education. [Link]
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Lucchese, F., et al. (2015). Fast photodynamics of azobenzene probed by scanning excited-state potential energy surfaces using slow spectroscopy. Nature Communications. [Link]
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ResearchGate. (2015). Photoexcited structural dynamics of an azobenzene analog 4-nitro-4 '-dimethylamino-azobenzene from femtosecond stimulated Raman. [Link]
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AIP Publishing. (2022). Transient absorption and anisotropy studies of a push–pull azo derivative with an isomerization path-selective local minimum in the ground state. [Link]
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Royal Society of Chemistry. (2023). Controlling excited-state dynamics via protonation of naphthalene-based azo dyes. [Link]
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Lee, C., et al. (2015). Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman. Physical Chemistry Chemical Physics. [Link]
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European XFEL. (2023). Small quantum systems research on trans-cis isomerization in molecular photoswitches. [Link]
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Nai, Y. H., et al. (2013). Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations. Physical Chemistry Chemical Physics. [Link]
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Catak, S., et al. (2011). On the Computational Design of Azobenzene-Based Multi-State Photoswitches. Molecules. [Link]
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Horvath, S., et al. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2023). Experimental and Theoretical Investigation of Structural, Spectroscopic, and Physicochemical Properties of Azobenzene‐Based Compound. [Link]
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An In-depth Technical Guide to the Synthesis of a-Nitroazobenzene Derivatives
Introduction: The Challenge and Utility of a-Nitroazobenzenes
a-Nitroazobenzene derivatives represent a critical class of molecular photoswitches, compounds that undergo reversible structural changes upon exposure to light. The presence of a nitro group, particularly at the ortho (a) position, significantly modulates the electronic and steric properties of the azobenzene core. This modification is crucial for red-shifting the molecule's absorption spectrum, enabling photoisomerization with visible light, a highly desirable trait for applications in photopharmacology and materials science where UV light can be damaging.[1][2]
However, the synthesis of these valuable compounds is not trivial. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, complicating classical synthetic routes that rely on the nucleophilicity of aniline precursors or electrophilic aromatic substitution. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing a-nitroazobenzene derivatives, offering field-proven insights into the rationale behind experimental choices, detailed protocols for key reactions, and a comparative analysis to aid researchers in selecting the optimal strategy.
Core Synthetic Methodologies
The synthesis of a-nitroazobenzenes can be broadly categorized into three main strategies, each with distinct advantages and limitations depending on whether a symmetrical or unsymmetrical product is desired.
-
Reductive Coupling of Nitroarenes: Ideal for symmetrical derivatives.
-
Baeyer-Mills Condensation: The most common route for unsymmetrical derivatives.
-
Azo Coupling Reaction: A versatile, though sometimes challenging, method for unsymmetrical derivatives.
The following sections will delve into the mechanistic underpinnings and practical execution of each of these routes.
Reductive Coupling of Nitroarenes (for Symmetrical Derivatives)
This "one-pot" method involves the partial reduction of two nitroarene molecules, which condense to form the azo bridge. It is the most direct route for producing symmetrical azobenzenes, such as 2,2'-dinitroazobenzene from 1,2-dinitrobenzene.
Causality and Mechanistic Insights: The reaction proceeds through several intermediate stages. The nitro group is first reduced to a nitroso group, followed by further reduction to a hydroxylamine. These two reactive intermediates, the nitrosoarene and the arylhydroxylamine, then condense to form an azoxybenzene species. The final step is the deoxygenation of the azoxybenzene to yield the target azobenzene.[3]
The choice of reducing agent is critical. It must be potent enough to effect the reduction but selective enough to prevent over-reduction to the corresponding aniline.
-
Classical Reagents: Strong reducing agents like zinc dust in an alkaline medium are effective. The strong base is essential for the condensation and deoxygenation steps.[4]
-
Modern Catalytic Systems: More recent methods employ catalytic transfer hydrogenation, offering milder conditions and improved selectivity.[5]
-
Alternative Reductants: Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective metal-free alternative that operates under mild conditions and is tolerant of many functional groups.[6][7]
Workflow: Reductive Coupling
Caption: General workflow for the synthesis of symmetrical azobenzenes via reductive coupling.
Experimental Protocol: Synthesis of Azobenzene from Nitrobenzene This classic protocol from Organic Syntheses illustrates the fundamental principles of reductive coupling using zinc and sodium hydroxide. While the substrate is nitrobenzene, the procedure is directly adaptable for the synthesis of dinitroazobenzenes from dinitrobenzene precursors.[4]
-
Reagents:
-
Nitrobenzene (2.0 moles, 250 g)
-
Methanol (2.5 L)
-
Sodium hydroxide (8.1 moles, 325 g) in 750 mL distilled water
-
Zinc dust (4.1 moles, 265 g)
-
-
Procedure:
-
Combine nitrobenzene, methanol, and the sodium hydroxide solution in a 5-L three-necked round-bottomed flask fitted with a mechanical stirrer and reflux condenser.
-
With vigorous stirring, add the zinc dust to the mixture.
-
Heat the mixture to reflux and maintain for 10 hours. The reaction is complete when the characteristic odor of nitrobenzene is no longer present.
-
Filter the hot mixture to remove the precipitate of sodium zincate, washing the filter cake with warm methanol.
-
Distill the methanol from the filtrate. The residue will contain crude azobenzene.
-
To purify, add the crude product to 500 mL of 2% hydrochloric acid and warm to ~70°C to melt the azobenzene. Stir rapidly for 5 minutes.
-
Chill the mixture to solidify the product, filter, and wash thoroughly with water.
-
Recrystallize the product from a 95% ethanol/water mixture (e.g., 720 mL ethanol to 60 mL water).
-
-
Expected Yield: 84–86% for unsubstituted azobenzene. Yields for dinitro derivatives may vary.
Baeyer-Mills Condensation (for Unsymmetrical Derivatives)
The Baeyer-Mills reaction, the condensation of an aniline with a nitrosobenzene, is the preeminent method for synthesizing unsymmetrical azobenzenes. For a-nitroazobenzene derivatives, this typically involves reacting an o-nitroaniline with a nitrosobenzene or an aniline with an o-nitrosonitrobenzene.
Causality and Mechanistic Insights: The reaction mechanism involves the nucleophilic attack of the aniline's amino group on the nitrogen atom of the nitroso group, typically under acidic (e.g., acetic acid) or basic conditions.[2][8] The primary challenge in synthesizing o-nitroazobenzenes via this route is the poor nucleophilicity of o-nitroaniline. The electron-withdrawing nitro group deactivates the amino group, slowing the reaction significantly.[9]
To overcome this limitation, several strategies are employed:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this often leads to an increase in side products, most notably azoxybenzenes, which arise from the self-condensation of the nitrosobenzene reactant.[2]
-
Continuous Flow Chemistry: Flow reactors allow for precise control over temperature and residence time, enabling optimization for higher yields and minimizing side-product formation. This technique is particularly advantageous for reactions that are difficult to control in batch processes.[2][9][10]
-
Use of Electron-Poor Nitrosobenzenes: The reaction rate is enhanced when the nitrosobenzene partner is electron-deficient and the aniline is electron-rich. When forced to use an electron-poor aniline like o-nitroaniline, the choice of a highly reactive, electron-poor nitrosobenzene can improve yields.[9]
Workflow: Baeyer-Mills Condensation
Caption: The Baeyer-Mills reaction for unsymmetrical azobenzene synthesis.
Experimental Protocol: Continuous Flow Baeyer-Mills Synthesis This generalized protocol is based on the work of Wegner et al., who optimized the Baeyer-Mills reaction in a continuous flow setup. This method is particularly instructive for tackling challenging substrates like electron-poor anilines.[2][9]
-
System Setup:
-
Two syringe pumps (e.g., Vapourtec E-Series).
-
T-mixer for combining reactant streams.
-
Coiled tube reactor of a defined volume (e.g., 10 mL PFA tubing).
-
Temperature-controlled heating unit for the reactor.
-
Back pressure regulator (optional but recommended).
-
-
Stock Solutions:
-
Solution A: Aniline derivative (e.g., 0.1 M in glacial acetic acid).
-
Solution B: Nitrosobenzene derivative (0.1 M in glacial acetic acid).
-
-
Procedure:
-
Set the desired temperature for the tube reactor (e.g., 70 °C). Note: For electron-deficient anilines, temperatures may need to be increased to 90-110 °C, but this may increase azoxybenzene formation.[9]
-
Set the flow rates of the two pumps to achieve the desired residence time. For a 10 mL reactor and a desired residence time of 50 minutes, the total flow rate would be 0.2 mL/min (0.1 mL/min for each pump).
-
Pump the two stock solutions through the T-mixer and into the heated tube reactor.
-
Collect the output from the reactor. For preparative scale, the output can be directed into a vessel for subsequent workup.
-
Workup typically involves separating the organic phase, drying over MgSO₄, and removing the solvent.
-
Purification is achieved via column chromatography or recrystallization.
-
-
Note on Reactivity: It is critical to note that anilines bearing a nitro substituent have been reported to fail in this reaction under some conditions due to their severely reduced nucleophilicity.[9] Success often requires careful optimization of temperature and residence time.
Azo Coupling Reaction (for Unsymmetrical Derivatives)
The azo coupling reaction is a cornerstone of dye chemistry and a versatile method for azobenzene synthesis. It is a two-step process: (1) the conversion of a primary aromatic amine to a diazonium salt (diazotization), and (2) the reaction of this salt with an electron-rich aromatic compound (the coupling partner).
Causality and Mechanistic Insights:
-
Diazotization: The primary amine (e.g., o-nitroaniline) is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This reaction must be performed at low temperatures (0–5 °C) as the resulting diazonium salt is unstable and can decompose, releasing nitrogen gas.[11]
-
Coupling: The aryldiazonium ion is a weak electrophile and requires a highly activated, electron-rich coupling partner, such as a phenol or an N,N-dialkylaniline. The coupling typically occurs at the para position of the coupling partner unless it is blocked.[11]
The primary challenge for synthesizing a-nitroazobenzenes via this route is again the nature of the nitro-substituted precursor. Diazotizing o-nitroaniline is feasible, but the resulting o-nitrobenzenediazonium ion is a relatively weak electrophile. Furthermore, in some cases, the nitro group itself can act as a leaving group during the coupling reaction, leading to unexpected products.[12]
Experimental Protocol: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline This protocol details the synthesis of a para-nitro substituted azobenzene but clearly demonstrates the two key stages of the process.[11]
-
Part A: Diazotization of p-Nitroaniline
-
Prepare an acidic solution by diluting 2 mL of concentrated H₂SO₄ into 10 mL of water.
-
Add 1.38 g of p-nitroaniline to the acid solution and heat gently to dissolve.
-
Cool the solution in an ice bath to 10-15 °C.
-
In a separate test tube, dissolve 0.69 g of sodium nitrite (NaNO₂) in ~2 mL of water.
-
Add the NaNO₂ solution dropwise to the cold p-nitroaniline/acid mixture with constant swirling. This forms the p-nitrobenzenediazonium sulfate solution. Maintain the low temperature throughout.
-
-
Part B: Azo Coupling
-
In a separate beaker, prepare the coupling solution by dissolving 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.
-
Slowly add the cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution with good mixing.
-
After the addition is complete, make the solution basic by adding ~10 mL of cold 1 M NaOH. An intensely colored solid should precipitate.
-
Collect the crude product by Büchner funnel filtration.
-
Wash the product by suspending it in water, mixing thoroughly, and re-filtering to remove inorganic salts.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is dictated primarily by the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials.
| Parameter | Reductive Coupling | Baeyer-Mills Condensation | Azo Coupling |
| Product Type | Symmetrical | Unsymmetrical | Unsymmetrical |
| Key Reactants | Nitroarenes | Aniline + Nitrosobenzene | Aniline + Coupling Partner |
| Common Yields | Good to Excellent (80-95%)[4] | Moderate to Good (40-99%)[2][9] | Good to Excellent (Variable)[11] |
| Key Challenge | Preventing over-reduction to aniline. | Low nucleophilicity of nitroanilines; azoxybenzene side-product formation.[9] | Instability of diazonium salt; potential for nitro group displacement.[12] |
| Reaction Conditions | Often requires strong reducing agents (Zn) or catalysts and heat.[4] | Typically acidic (AcOH); may require elevated temperatures for deactivated anilines.[2] | Diazotization requires 0-5 °C; coupling is often rapid.[11] |
| Primary Advantage | Direct, one-pot synthesis for symmetrical products. | Most reliable and versatile method for unsymmetrical products. | Highly versatile with a wide range of possible coupling partners. |
Conclusion
The synthesis of a-nitroazobenzene derivatives, while challenging, is achievable through several well-established methodologies. For symmetrical derivatives like 2,2'-dinitroazobenzene, reductive coupling of the corresponding dinitrobenzene is the most direct approach. For the more commonly desired unsymmetrical derivatives, the Baeyer-Mills condensation remains the workhorse of the field, despite the inherent difficulties posed by the low reactivity of nitroaniline substrates. Overcoming this challenge often requires careful optimization of reaction conditions, with modern techniques like continuous flow chemistry offering significant advantages in control and yield. The Azo Coupling reaction provides a powerful alternative, though researchers must be mindful of the instability of diazonium intermediates and the potential for unexpected side reactions involving the nitro group. A thorough understanding of the mechanistic principles behind each route is paramount for designing successful synthetic strategies and advancing the application of these powerful molecular tools.
References
-
Martínez-López, D., et al. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Beilstein Archives. [Link]
-
Griwatz, J. H., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry, 18, 781–787. [Link]
-
Wegner, H. A., et al. (2022). Continuous Flow Synthesis of Azobenzenes via Baeyer-Mills Reaction. Poster Presentation. [Link]
-
Bigelow, H. E., & Robinson, D. B. (1955). Azobenzene. Organic Syntheses, Coll. Vol. 3, p.103. [Link]
-
ResearchGate. (n.d.). Proposed condensation pathway for the reduction of nitrobenzene to aniline. [Link]
-
Griwatz, J. H., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. ResearchGate. [Link]
-
Klimova, T. A., et al. (2014). The mechanism of condensation of nitrobenzene with aniline. ResearchGate. [Link]
-
Kevin, M. (2021). 1,2-dinitrobenzene synthesis. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Direct (purple) and condensation (orange) routes of the mechanism proposed by Haber for hydrogenation of nitrobenzene. [Link]
-
Kevin, M. (2021). Synthesis of 1,2-dinitrobenzene. YouTube. [Link]
-
Klimova, T. A., et al. (2014). Mechanism of nitrobenzene with aniline condensation reaction. ResearchGate. [Link]
-
Ebune, O., & Ahmad, K. B. (2021). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE. Journal of Chemical Society of Nigeria. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
Du, H. C., et al. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67-73. [Link]
-
Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. [Link]
-
J Org Chem. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. 89(1), 725-730. [Link]
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Methodological & Application
Application Note and Protocol: Investigating the Photoisomerization Dynamics of a-Nitroazobenzene Using Nanosecond Flash Photolysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental setup and protocol for studying the photoisomerization dynamics of a-nitroazobenzene using nanosecond flash photolysis. This technique, also known as transient absorption spectroscopy, is a powerful tool for elucidating the kinetics and mechanisms of light-induced chemical reactions. We will delve into the principles of azobenzene photochemistry, detail the components of a typical flash photolysis system, provide a step-by-step experimental workflow, and discuss data analysis procedures. This guide is intended to equip researchers with the necessary knowledge to successfully design and execute flash photolysis experiments on photoswitchable molecules like a-nitroazobenzene.
Introduction: The Photochemistry of a-Nitroazobenzene and the Power of Flash Photolysis
Azobenzene and its derivatives are a prominent class of photochromic molecules that undergo reversible isomerization between their trans and cis forms upon irradiation with light of a specific wavelength.[1] The trans isomer is generally more thermodynamically stable, while the cis isomer is metastable and can revert to the trans form either thermally or photochemically.[2][3] This photoswitching capability makes azobenzenes ideal candidates for a wide range of applications, including the development of light-controlled drugs, molecular machines, and smart materials.[3]
The introduction of a nitro group (NO₂) into the azobenzene scaffold, as in a-nitroazobenzene, creates a "push-pull" system that significantly influences the molecule's electronic and photochemical properties.[4] This substitution can alter the absorption spectra of the isomers and the kinetics of the isomerization process.[2]
To study the rapid dynamics of these photochemical reactions, a technique with high temporal resolution is required. Flash photolysis is a pump-probe technique ideally suited for this purpose.[5] The fundamental principle involves exciting a sample with a short, intense pulse of light (the "pump") to initiate the photochemical reaction.[6] A second, weaker light source (the "probe") is then used to monitor the changes in the sample's absorption spectrum as a function of time after the pump pulse.[7] This allows for the direct observation of transient species and the determination of their kinetic parameters. Modern flash photolysis setups can achieve time resolutions from femtoseconds to seconds, enabling the study of a vast array of chemical and biological processes.[2]
Experimental Setup for Nanosecond Flash Photolysis
A typical nanosecond flash photolysis setup for studying a-nitroazobenzene consists of several key components. The specific choice of components can be tailored based on the required time resolution, spectral range, and budget.
Core Components
| Component | Description | Typical Specifications | Rationale and Key Considerations |
| Pump Source (Excitation) | A pulsed light source to initiate the trans-to-cis isomerization. | Basic: Xenon flash lamp.[8] Advanced: Q-switched Nd:YAG laser (e.g., third harmonic at 355 nm).[9][10] Pulse duration: 5-10 ns.[6] Repetition rate: 1-10 Hz.[9] Pulse energy: 1-50 mJ/pulse.[9] | A laser provides monochromatic and high-intensity pulses, allowing for precise excitation and the generation of a significant population of the excited state. The choice of wavelength should correspond to the absorption band of the trans-a-nitroazobenzene. A flash lamp is a more economical option for less demanding applications. |
| Probe Source | A continuous or pulsed light source to monitor the change in absorbance. | Continuous: Xenon arc lamp (e.g., 150-450 W).[9] Pulsed: A secondary, weaker laser or a portion of the pump beam converted to a white-light continuum. | A stable, broadband probe source is essential for acquiring transient absorption spectra over a wide range of wavelengths. A xenon arc lamp is a common and effective choice. |
| Sample Chamber | A holder for the cuvette containing the a-nitroazobenzene solution. | Standard 1 cm path length quartz cuvette. Temperature control capabilities are highly recommended.[4] | Quartz is used for its transparency in the UV-Vis region. Temperature control is crucial as the thermal cis-to-trans isomerization is temperature-dependent.[4] |
| Wavelength Selection | A device to select the probe wavelength. | Monochromator.[9] | A monochromator allows for the selection of a specific wavelength from the broadband probe source to monitor the absorbance change at that particular wavelength. |
| Detector | A device to measure the intensity of the probe light. | Photomultiplier tube (PMT) or a fast photodiode.[9] | A PMT offers high sensitivity and fast response times, which are necessary for detecting small and rapid changes in light intensity. |
| Data Acquisition System | An instrument to record the detector signal as a function of time. | Digital oscilloscope.[9] | The oscilloscope digitizes and stores the time-resolved signal from the detector, providing the raw kinetic trace of the absorbance change. |
Schematic of the Experimental Setup
Caption: Workflow for the analysis of flash photolysis kinetic data.
Safety Considerations
-
Laser Safety: Pulsed lasers used in flash photolysis can be hazardous. Always wear appropriate laser safety goggles rated for the specific wavelength and power of the laser. Enclose the beam path whenever possible and be aware of stray reflections. [11]* Chemical Safety: a-Nitroazobenzene and the organic solvents used are chemicals that should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood.
-
High Voltage: The power supplies for lasers and flash lamps operate at high voltages. Ensure all electrical connections are properly insulated and shielded.
Conclusion
Nanosecond flash photolysis is an indispensable technique for studying the photoisomerization dynamics of a-nitroazobenzene and other photoswitchable molecules. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can gain valuable insights into the kinetics and mechanisms of these fundamental photochemical processes. This knowledge is crucial for the rational design and development of new light-responsive materials and technologies.
References
- Whitten, D. G., & Wildes, P. D. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene.
- Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.
- Asano, T., & Okada, T. (1984). Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. The Journal of Organic Chemistry, 49(23), 4387-4392.
- Gabor, B., & Lendvay, E. (2021). cis → trans photoisomerisation of azobenzene: a fresh theoretical look. Physical Chemistry Chemical Physics, 23(34), 19349-19358.
- Cardano, F., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A, 124(47), 9749-9760.
- Vernier Science Educ
- Garcia-Amorós, J., et al. (2018). Nanosecond Laser Flash Photolysis of a 6-Nitroindolinospiropyran in Solution and in Nanocrystalline Suspension Under Single Excitation Conditions. Photochemical & Photobiological Sciences, 17(7), 874-882.
- MIT Environmental Health & Safety. (2020). Laser Safety Guide.
- Heger, D., et al. (2016). The absorption spectrum of cis-azobenzene. Photochemical & Photobiological Sciences, 15(2), 277-284.
- Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.
- Siewertsen, R., et al. (2011). Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations. Physical Chemistry Chemical Physics, 13(4), 1399-1410.
- Edinburgh Instruments. (2016). An Introduction to Flash Photolysis using the LP980 Spectrometer.
- Kniec, K., et al. (2018). Nanosecond laser flash photolysis of a 6-nitroindolinospiropyran in solution and in nanocrystalline suspension under single excitation conditions. Photochemical & Photobiological Sciences, 17(7), 874-882.
- Rau, H. (1990). Photoisomerization of Azobenzenes. In Photochromism (pp. 165-192). Springer, Berlin, Heidelberg.
- Conti, I., et al. (2020). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry C, 124(30), 16428-16439.
- Wikipedia. (n.d.).
- Scite.ai. (2021). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.
- Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy.
- Bou-Abdallah, F. (2017). Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight. Journal of Molecular Structure: THEOCHEM, 1137, 24-31.
- Ladányi, Z., et al. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 16(12), 1757-1761.
- Scite.ai. (2021). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.
- Taylor & Francis. (n.d.).
- Hanson, K. (2022). Principles of Transient Absorption Spectroscopy - Part 1 [Video]. YouTube.
- de la Fuente, J. R., et al. (2007). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society, 18(1), 165-170.
- The University of Melbourne. (n.d.). Laser flash photolysis.
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Application Notes and Protocols: a-Nitroazobenzene as a Photoswitchable Ligand in Coordination Chemistry
Introduction: Harnessing Light to Control Metal Complexes
In the dynamic field of coordination chemistry, the ability to externally control the properties and reactivity of metal complexes is a paramount goal. Photoswitchable ligands—molecules that undergo reversible structural changes upon irradiation with light—offer a precise and non-invasive tool to achieve this control.[1] Among these, azobenzene and its derivatives are archetypal photoswitches, celebrated for their robust and efficient trans-cis isomerization.[2][3]
This guide focuses on a-nitroazobenzene, a "push-pull" type photoswitch where the π-system is electronically polarized by an electron-donating group on one phenyl ring and the electron-withdrawing nitro group (-NO₂) on the other. This substitution pattern significantly alters the molecule's photophysical properties, often leading to a red-shift in the absorption spectrum and influencing the kinetics of thermal relaxation.[4][5] When incorporated into a ligand scaffold and coordinated to a metal center, a-nitroazobenzene allows for the photomodulation of the complex's steric and electronic environment. This can reversibly alter catalytic activity, magnetic properties, or host-guest interactions.[6][7][8]
These application notes provide a comprehensive, field-proven guide for researchers, from the synthesis of the photoswitchable ligand and its metal complexes to detailed protocols for characterizing their light-responsive behavior.
Core Principle: The Isomerization of a-Nitroazobenzene
The functionality of a-nitroazobenzene hinges on its reversible isomerization between two distinct geometric forms: the thermodynamically stable trans isomer and the metastable cis isomer.
-
trans Isomer: The planar, more stable state. It typically possesses a strong π→π* absorption band in the UV or near-visible region.
-
cis Isomer: The bent, less stable state. It is formed upon irradiation of the trans isomer. Its absorption spectrum is characterized by a weaker n→π* band in the visible region.[5]
The transition between these states is controlled by specific wavelengths of light, with the reverse cis-to-trans isomerization also occurring thermally in the dark. The coordination to a metal ion can profoundly impact these properties, for instance by altering the energy levels of the molecular orbitals or by imposing steric constraints that affect the isomerization process.[8][9]
Caption: Reversible photoswitching of a-nitroazobenzene.
PART 1: Synthesis Protocols
The following protocols are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of the products.
Protocol 1: Synthesis of 4-Hydroxy-4'-nitroazobenzene
This protocol details the synthesis of a versatile a-nitroazobenzene derivative featuring a hydroxyl group, which is an excellent coordination site for metal ions. The synthesis proceeds via a diazonium coupling reaction.
Rationale: The diazonium coupling is a reliable method for forming the azo bridge. The reaction is conducted at low temperatures (0-5 °C) because the diazonium salt intermediate is unstable and prone to decomposition at higher temperatures.
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Step-by-Step Methodology:
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, dissolve 1.38 g of 4-nitroaniline in 10 mL of concentrated HCl and 10 mL of water. If necessary, warm gently to dissolve, then cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.
-
While maintaining the temperature below 5 °C, add the sodium nitrite solution dropwise to the 4-nitroaniline solution with constant stirring. The formation of the diazonium salt is indicated by a clear, yellowish solution. Keep this solution in the ice bath.
-
-
Preparation of Phenol Solution:
-
In a 500 mL beaker, dissolve 0.94 g of phenol in 15 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Acidify the mixture by slowly adding concentrated HCl until the solution is acidic to litmus paper. This protonates the phenoxide, making the product less soluble.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-hydroxy-4'-nitroazobenzene as a crystalline solid.
-
-
Validation:
-
Melting Point: Determine the melting point and compare it to the literature value.
-
FT-IR Spectroscopy: Confirm the presence of the -OH stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), N=N stretch (~1400-1450 cm⁻¹), and C-NO₂ stretch (~1520 cm⁻¹ and ~1340 cm⁻¹).
-
¹H NMR Spectroscopy: Confirm the aromatic proton signals in the expected regions, noting the distinct chemical shifts due to the push-pull nature of the substituents.
-
Protocol 2: Synthesis of a Cu(II)-Nitroazobenzene Complex
This protocol describes the complexation of the synthesized ligand with Copper(II) acetate.
Rationale: The phenolic -OH group of the ligand is deprotonated by a mild base (or via the basicity of the acetate counter-ion) to form a phenoxide, which then acts as an effective coordinating agent for the Cu(II) center.[10] Ethanol is a common solvent as it solubilizes the ligand and many metal salts.
Materials:
-
4-Hydroxy-4'-nitroazobenzene (from Protocol 1)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Ethanol
-
Methanol
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2 molar equivalents of 4-hydroxy-4'-nitroazobenzene in a minimal amount of hot ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of Cu(OAc)₂·H₂O in hot methanol.
-
Complexation: While stirring, add the metal salt solution dropwise to the ligand solution. A color change and/or the formation of a precipitate should be observed.
-
Reaction: Reflux the resulting mixture for 2-3 hours with constant stirring.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Purification: Collect the solid complex by vacuum filtration. Wash the product with cold ethanol and then a small amount of diethyl ether to facilitate drying. The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Validation:
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The disappearance or significant broadening of the -OH stretch and a shift in the N=N and C-O stretching frequencies are indicative of coordination to the metal center. Look for new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O and M-N vibrations.[11]
-
UV-Vis Spectroscopy: Record the absorption spectrum. Coordination to a metal ion often causes a shift in the λ_max of the ligand's absorption bands.
-
PART 2: Protocols for Photoswitching Characterization
Caption: General experimental workflow.
Protocol 3: UV-Vis Spectroscopic Monitoring of Isomerization
Rationale: UV-Vis spectroscopy is the primary tool for observing photoswitching in real-time. The distinct absorption spectra of the trans and cis isomers allow for their direct observation.[12][13] The goal is to irradiate the sample at a wavelength where the initial isomer absorbs strongly, driving the conversion to the other isomer, and monitoring the resulting spectral changes.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Light source with specific wavelength output (e.g., LED or lamp with bandpass filters)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO, Acetonitrile, THF) such that the maximum absorbance of the trans isomer is between 0.8 and 1.2.
-
Record Initial Spectrum: Place the cuvette in the spectrophotometer and record the absorption spectrum. This represents the 100% trans state (or the thermally adapted state). Identify the λ_max of the π→π* transition.
-
trans → cis Isomerization:
-
Remove the cuvette and irradiate it with a light source at or near the λ_max of the π→π* band (e.g., 365 nm).
-
Periodically, stop the irradiation and record the UV-Vis spectrum.
-
Observe the decrease in the π→π* band and the concurrent increase in the n→π* band (typically at a longer wavelength).
-
Continue until no further spectral changes are observed. This is the Photostationary State (PSS) .
-
-
cis → trans Isomerization:
-
Using the sample at the PSS (rich in the cis isomer), irradiate the cuvette with a light source corresponding to the n→π* absorption band (e.g., >450 nm).
-
Monitor the recovery of the initial trans spectrum.
-
Protocol 4: Quantifying the Photostationary State (PSS) with ¹H NMR
Rationale: While UV-Vis shows the switching, ¹H NMR spectroscopy provides a quantitative measure of the trans:cis ratio at the PSS. The different geometries of the isomers result in distinct chemical shifts for the aromatic protons, which can be integrated.[13][14] For compounds that relax quickly, in-situ irradiation inside the NMR spectrometer is necessary to maintain the PSS during measurement.[14][15]
Equipment:
-
NMR Spectrometer
-
NMR tube (quartz or borosilicate, depending on irradiation wavelength)
-
Fiber-optic cable coupled to a light source for in-situ irradiation (if available)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Acquire trans Spectrum: Record a standard ¹H NMR spectrum of the sample before irradiation. This serves as the 100% trans reference.
-
Generate PSS: Irradiate the NMR tube with the appropriate wavelength (e.g., 365 nm) outside the spectrometer until the PSS is reached (as determined by UV-Vis or until no further color change is observed).
-
Acquire PSS Spectrum: Quickly insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify pairs of corresponding signals for the trans and cis isomers. Aromatic protons are typically well-resolved.
-
Integrate a non-overlapping signal for the trans isomer (I_trans) and the corresponding signal for the cis isomer (I_cis).
-
Calculate the percentage of each isomer:
-
% cis = [I_cis / (I_cis + I_trans)] * 100
-
% trans = [I_trans / (I_cis + I_trans)] * 100
-
-
Protocol 5: Determining the Kinetics of Thermal Relaxation
Rationale: The thermal stability of the cis isomer is a critical parameter, defining how long the "switched" state persists in the dark. This is quantified by the half-life (t½) of the thermal cis-to-trans back-isomerization. The process typically follows first-order kinetics.[4][16]
Equipment:
-
Temperature-controlled UV-Vis Spectrophotometer
-
Light source for generating the cis isomer
Step-by-Step Methodology:
-
Setup: Set the spectrophotometer to kinetics mode and the cell holder to a constant temperature (e.g., 25 °C). Set the monitoring wavelength to the λ_max of the trans isomer.
-
Generate cis Isomer: Irradiate the sample in the cuvette until the PSS is reached, maximizing the cis concentration.
-
Initiate Kinetic Run: Quickly place the cuvette into the temperature-controlled holder, block any external light, and immediately start recording the absorbance at the chosen wavelength over time. The absorbance will increase as the cis isomer thermally reverts to the more strongly absorbing trans isomer.
-
Data Analysis:
-
The reaction follows the first-order rate law: ln(A∞ - At) = -kt + ln(A∞ - A₀), where A∞ is the absorbance at infinite time (trans form), A₀ is the absorbance at t=0 (cis-rich PSS), and At is the absorbance at time t.
-
Plot ln(A∞ - At) versus time (t). The plot should be linear.
-
The slope of the line is equal to -k, where k is the first-order rate constant.
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k .
-
Caption: Logic of thermal relaxation kinetic analysis.
PART 3: Data Summary and Interpretation
The coordination of a-nitroazobenzene to a metal center can significantly modulate its photoswitching properties. Below is a table of representative data that illustrates these effects.
| Property | Free Ligand (Typical) | Coordinated Ligand (Illustrative) | Rationale for Change |
| λ_max (π→π) | ~380 nm | ~400 nm | Coordination to the metal can lower the energy of the π orbital, resulting in a bathochromic (red) shift. |
| λ_max (n→π) | ~470 nm | ~490 nm | Similar to the π→π transition, metal interaction can perturb the energy levels of the n and π* orbitals. |
| PSS (% cis @ 365 nm) | 85% | 70% | Steric hindrance from the metal center and other ligands can disfavor the bent cis geometry, leading to a lower achievable cis concentration.[9] |
| Quantum Yield (Φ_trans→cis) | 0.12 | 0.08 | Metal coordination can introduce new, non-productive decay pathways from the excited state (e.g., energy transfer), reducing isomerization efficiency. |
| Thermal Half-Life (t½, cis→trans) | 20 minutes | 850 days[8] | Coordination can significantly increase the energy barrier for thermal isomerization, dramatically stabilizing the cis isomer.[8] |
Note: The values for the coordinated ligand are illustrative and can vary dramatically depending on the specific metal, ligand scaffold, and coordination geometry. The half-life of 850 days is an exceptional but documented case for an azobenzene-palladium complex, highlighting the profound effect metal coordination can have.[8]
Conclusion and Outlook
a-Nitroazobenzene and its derivatives are powerful tools in the design of photoswitchable coordination compounds. The ability to tune their photophysical and kinetic properties through substitution and, most profoundly, through metal coordination opens up a vast design space for creating functional molecular systems.[7] The protocols and data presented here provide a robust framework for researchers to synthesize, characterize, and apply these fascinating molecules in areas ranging from light-controlled catalysis to advanced photoresponsive materials.[1][6]
References
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Photoswitchable catalysis using organometallic complexes | Request PDF. ResearchGate. Available at: [Link]
-
Photoswitchable catalysis using organometallic complexes. ADDI. Available at: [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. Available at: [Link]
-
Metal–Photoswitch Friendship: From Photochromic Complexes to Functional Materials. Journal of the American Chemical Society. Available at: [Link]
-
Photoswitchable coordination compounds. ScienceDirect. Available at: [Link]
-
Visible‐Light‐Responsive Self‐Assembled Complexes: Improved Photoswitching Properties by Metal Ion Coordination. PubMed Central. Available at: [Link]
-
A 1H NMR assay for measuring the photostationary States of photoswitchable ligands. Europe PMC. Available at: [Link]
-
Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Publications. Available at: [Link]
-
Rotation and inversion mechanisms proposed for the thermal cis -to- trans isomerisation processes of azobenzenes. ResearchGate. Available at: [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'- Nitroazobenzene are Highly Influenced by Solvent Polarity | Request PDF. ResearchGate. Available at: [Link]
-
Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. arXiv.org. Available at: [Link]
-
Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence. PubMed. Available at: [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Semantic Scholar. Available at: [Link]
-
Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by. Semantic Scholar. Available at: [Link]
-
(PDF) Photoisomerization in Different Classes of Azobenzene. ResearchGate. Available at: [Link]
-
In-Situ Observation of Photoswitching by NMR Spectroscopy: A Photochemical Analogue to the EXSY Experiment | Request PDF. ResearchGate. Available at: [Link]
-
Phenolic Azobenzene as Ligand for Cation Complexation—Syntheses and Applications. MDPI. Available at: [Link]
-
Engineering Azobenzene Derivatives to Control the Photoisomerization Process. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of 4-(4-Nitro benzene azo )-3-amino benzoic acid Complexes With Selected Metal Ions. ResearchGate. Available at: [Link]
-
Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. ACS Publications. Available at: [Link]
-
Photoswitches beyond azobenzene: a beginner's guide. PubMed Central. Available at: [Link]
-
Photoswitchable transition metal complexes with azobenzene-functionalized imine-based ligands: Structural and kinetic analysis | Request PDF. ResearchGate. Available at: [Link]
-
Photoswitching of Co(ii)-based coordination cages containing azobenzene backbones. RSC Publishing. Available at: [Link]
-
In Situ Observation of Photoswitching by NMR Spectroscopy. Amanote Research. Available at: [Link]
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Application Notes and Protocols: a-Nitroazobenzene as a Probe for Polymer Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Polymer Dynamics with Light
The study of polymer dynamics, the intricate dance of polymer chains, is fundamental to understanding and designing materials with tailored properties. From drug delivery systems to advanced coatings, the mobility of polymer segments governs critical performance characteristics. Light-sensitive molecular probes have emerged as powerful tools for investigating these complex polymer properties. Among these, photochromic molecules, which undergo reversible isomerization when stimulated with light, offer a non-invasive window into the nano-scale world of polymer motion.
This guide focuses on a-nitroazobenzene, a robust photochromic probe, and its application in elucidating polymer dynamics. Its clean and efficient trans-cis isomerization, triggered by specific wavelengths of light, allows for the precise measurement of local environmental changes within a polymer matrix. The kinetics of this isomerization are highly sensitive to the surrounding viscosity and free volume, providing a direct correlation to the segmental dynamics of the host polymer. We will explore the underlying principles, provide detailed experimental protocols, and showcase the power of a-nitroazobenzene in characterizing key polymer properties such as the glass transition temperature (Tg).
The Heart of the Matter: The Photochemistry of a-Nitroazobenzene
a-Nitroazobenzene's utility as a polymer dynamics probe is rooted in its photo-isomerization behavior. The molecule exists in two isomeric forms: the thermodynamically stable trans isomer and the less stable cis isomer.
-
Trans to Cis Isomerization: Upon irradiation with UV or near-UV light, the planar trans-a-nitroazobenzene undergoes a conformational change to the bent cis form. This process involves a π → π* electronic transition.[1][2]
-
Cis to Trans Relaxation: The cis isomer can revert to the more stable trans form either through irradiation with visible light or via thermal relaxation in the dark.[3][4] The rate of this thermal relaxation is the key to probing polymer dynamics.
The local environment within the polymer significantly influences the kinetics of the cis-to-trans thermal isomerization. In a viscous environment, such as a polymer below its glass transition temperature, the conformational change is hindered, leading to a slower relaxation rate. Conversely, in a less viscous environment, above Tg, the polymer chains have greater mobility, allowing for faster isomerization.[3][4][5] This sensitivity to the local environment makes a-nitroazobenzene an excellent reporter on the segmental dynamics of the surrounding polymer chains.
Caption: Photoisomerization of a-nitroazobenzene.
Experimental Protocols: A Step-by-Step Guide
Incorporating a-Nitroazobenzene into a Polymer Matrix
To utilize a-nitroazobenzene as a probe, it must be effectively dispersed within the polymer of interest. Two primary methods are employed: physical doping and covalent incorporation.
Protocol 1: Physical Doping by Solution Casting
This is a straightforward method for physically dispersing the probe within a polymer film.
-
Polymer Solution Preparation: Dissolve the polymer in a suitable solvent (e.g., toluene, THF) to a concentration of ~5-10 wt%.
-
Probe Addition: Add a-nitroazobenzene to the polymer solution to a final concentration of ~0.1-0.5 wt% relative to the polymer. Ensure complete dissolution.
-
Film Casting: Cast the solution onto a clean, flat substrate (e.g., glass slide, quartz plate).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment, initially at room temperature, followed by vacuum drying to remove residual solvent.
Causality Behind Choices: Slow solvent evaporation is crucial to prevent phase separation and ensure a homogeneous dispersion of the probe. Vacuum drying is essential as residual solvent can act as a plasticizer, affecting the polymer's dynamics.
Protocol 2: Covalent Incorporation via Polymerization
For long-term studies and to prevent probe leaching, covalent attachment is preferred.[6] This typically involves synthesizing a monomer containing the a-nitroazobenzene moiety and then copolymerizing it with the primary monomer(s) of the polymer.[7][8][9][10]
-
Monomer Synthesis: Synthesize a vinyl-functionalized a-nitroazobenzene monomer (e.g., by reacting 4-hydroxy-4'-nitroazobenzene with methacryloyl chloride).
-
Copolymerization: Perform a radical copolymerization (e.g., AIBN-initiated) of the primary monomer with a small amount (e.g., 0.1-1 mol%) of the a-nitroazobenzene monomer.
-
Purification: Purify the resulting polymer by precipitation to remove unreacted monomers.
-
Film Preparation: Prepare films from the purified polymer using solution casting as described in Protocol 1.
Causality Behind Choices: A low concentration of the photochromic monomer is used to minimize any potential perturbation of the host polymer's intrinsic properties.
Monitoring Isomerization Kinetics
The core of the experiment is to trigger the trans to cis isomerization and then monitor the thermal relaxation back to the trans state. This is typically achieved using UV-Vis spectroscopy.[11]
Experimental Workflow
Caption: Workflow for monitoring isomerization kinetics.
Protocol 3: Isomerization Kinetics Measurement
-
Spectrometer Setup: Place the polymer film in a temperature-controlled cuvette holder within a UV-Vis spectrometer.
-
Initial Spectrum: Record the initial absorbance spectrum of the film. This represents the predominantly trans state.
-
Photoisomerization: Irradiate the film with a UV light source (e.g., a 365 nm LED or a filtered lamp) for a sufficient time to reach a photostationary state (a mixture of trans and cis isomers).
-
Kinetic Measurement: Immediately after irradiation, begin recording the absorbance at the λmax of the trans isomer as a function of time. The absorbance will increase as the cis isomer thermally relaxes back to the trans form.
-
Data Analysis: Fit the absorbance vs. time data to a first-order kinetic model to extract the rate constant (k) for the cis-to-trans isomerization.
Self-Validation: The kinetic data should fit well to a first-order model, confirming that the relaxation process is the rate-determining step being observed. The experiment should be repeated at different temperatures to establish a trend.
Application: Determining the Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[12][13] The isomerization rate of a-nitroazobenzene is highly sensitive to this transition.
Protocol 4: Tg Determination using a-Nitroazobenzene
-
Temperature-Dependent Kinetics: Perform Protocol 3 at a series of temperatures spanning the expected Tg of the polymer.
-
Arrhenius Plot: Plot the natural logarithm of the rate constant (ln(k)) versus the inverse of the temperature (1/T).
-
Identify Tg: The Arrhenius plot will exhibit a distinct change in slope at the glass transition temperature. Below Tg, the activation energy for isomerization is high due to the restricted polymer motion. Above Tg, the increased segmental mobility of the polymer chains lowers the activation energy, resulting in a steeper slope. The temperature at which this change occurs is the Tg.
Data Presentation
| Temperature (°C) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 80 | 0.001 | -6.908 | 0.00283 |
| 90 | 0.003 | -5.809 | 0.00275 |
| 100 | 0.010 | -4.605 | 0.00268 |
| 110 | 0.050 | -2.996 | 0.00261 |
| 120 | 0.150 | -1.897 | 0.00254 |
Note: The data in this table is illustrative.
This method provides a sensitive measure of Tg and can be particularly useful for thin films or confined polymer systems where traditional techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) may be challenging.[14][15]
Advanced Applications and Considerations
Beyond Tg determination, a-nitroazobenzene can be employed in more advanced studies of polymer dynamics:
-
Probing Local Heterogeneity: By using microscopy techniques, it's possible to map spatial variations in isomerization rates, revealing regions of different mobility within a polymer blend or composite.
-
Holographic Relaxation: Azobenzene-containing polymers can be used to write and erase holographic gratings.[16][17][18] The relaxation of these gratings is related to polymer chain dynamics.
-
Photo-induced Actuation: The conformational changes in azobenzene derivatives can be harnessed to create photo-responsive materials that change shape or exert force upon irradiation.[19][20]
Trustworthiness and Limitations
-
Probe-Polymer Interactions: It is important to consider that the probe molecule itself can have an impact on the local polymer dynamics.[21] Using low probe concentrations minimizes this effect.
-
Photobleaching: Prolonged exposure to high-intensity UV light can lead to irreversible degradation of the azobenzene probe.[22] It is essential to use the minimum necessary light exposure.
-
Solvent Effects: The polarity of the local environment can influence the isomerization kinetics.[3][4][5] This can be both a source of information and a potential confounding factor.
Conclusion
a-Nitroazobenzene and its derivatives are versatile and powerful probes for investigating polymer dynamics. The straightforward relationship between their photo-isomerization kinetics and the local environment provides a sensitive and non-invasive tool for characterizing fundamental polymer properties. The protocols outlined in this guide offer a robust framework for researchers and scientists to employ this technique in their own studies, from fundamental polymer science to the development of advanced drug delivery systems and smart materials.
References
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Albini, A., Fasani, E., & Pietra, S. (1982). The photochemistry of azo-dyes. The wavelength-dependent photo-reduction of 4-diethylamino-4′-nitroazobenzene. J. Chem. Soc., Perkin Trans. 2, 11, 1393–1395. [Link]
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Barrett, C. J., et al. (2007). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education, 84(4), 658. [Link]
-
Bou-Abdallah, F., & Smith, S. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(2). [Link]
-
Ercole, F., Davis, T. P., & Evans, R. A. (2010). Photo-responsive systems and biomaterials: photochromic polymers, light-triggered self-assembly, surface modification, fluorescence modulation and beyond. Polymer Chemistry, 1(1), 37-54. [Link]
-
Ercole, F., et al. (2011). The application of a photochromic probe to monitor the self-assembly of thermosensitive block copolymers. Soft Matter, 7(6), 2943-2952. [Link]
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Iskandar, N. A. M., et al. (2021). Thermal, photo-responsive and conductivity studies of nitroazobenzene polymer. AIP Conference Proceedings, 2347(1), 020183. [Link]
-
Lee, H., et al. (2022). Utilization of Polymer-Tethered Probes for the Assessment of Segmental Polymer Dynamics near the Glass Transition. Macromolecules, 55(18), 8176–8185. [Link]
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Mahr, T., et al. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education, 100(7), 2685–2692. [Link]
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Mijan, R., et al. (2023). Theoretical study of cis-trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene: DFT insight. PeerJ Physical Chemistry, 5, e27. [Link]
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Ozols, A., et al. (2007). Relaxation effect of stilbene azobenzene derivatives on their holographic properties. Proceedings of SPIE, 6596, 65960R. [Link]
-
Smokal, V., et al. (2014). Synthesis, Characterization, and Study of Novel Push-Pull Azobenzene Polymers. Molecular Crystals and Liquid Crystals, 590(1), 105-110. [Link]
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-
Thermal Support. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]
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Wang, R., et al. (2018). Monitoring Cis-To-Trans Isomerization of Azobenzene Using Terahertz Time-Domain Spectroscopy. Physical Chemistry Chemical Physics, 20(44), 28021-28027. [Link]
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Woolley, G. A., et al. (2022). Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents. Chemical Science, 13(44), 13164-13171. [Link]
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Zhang, Y., et al. (2024). Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications. Polymers, 16(12), 1649. [Link]
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Application Notes and Protocols: a-Nitroazobenzene in the Development of Light-Responsive Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of a-nitroazobenzene-containing materials. a-Nitroazobenzene and its derivatives are powerful molecular photoswitches that undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. This unique property allows for the development of "smart" materials with dynamically tunable properties, opening up new frontiers in fields ranging from targeted drug delivery to soft robotics and adaptive optics. These application notes offer detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines to empower researchers in harnessing the full potential of a-nitroazobenzene in their respective domains.
Introduction: The Power of a Molecular Switch
Azobenzene and its derivatives are a class of photochromic molecules that can exist in two isomeric states: the thermodynamically stable trans form and the metastable cis form.[1][2] The transition between these two states can be triggered by light, typically UV light for the trans-to-cis isomerization and visible light or heat for the reverse cis-to-trans relaxation.[3] This reversible isomerization is accompanied by significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to modulate the macroscopic properties of a material in which the azobenzene moiety is incorporated.[4]
The introduction of a nitro group (-NO₂) into the azobenzene structure, creating a-nitroazobenzene, significantly influences its photophysical properties. The strong electron-withdrawing nature of the nitro group creates a "push-pull" system when combined with an electron-donating group on the other phenyl ring, leading to a red-shift in the absorption spectrum.[2] This can enable isomerization with lower-energy visible light, a desirable feature for applications in biological systems to minimize potential photodamage.[2]
This guide will provide a detailed exploration of a-nitroazobenzene, from its fundamental synthesis to its integration into functional materials and its application in cutting-edge research areas.
Synthesis of a-Nitroazobenzene Derivatives
The synthesis of a-nitroazobenzene derivatives is a critical first step in the development of light-responsive materials. The following protocols detail the synthesis of a representative "push-pull" a-nitroazobenzene, 4-nitro-4'-(dimethylamino)azobenzene, a commonly used derivative due to its pronounced photochromic properties.
Protocol 2.1: Synthesis of 4-Nitro-4'-(dimethylamino)azobenzene
This protocol is adapted from established diazo coupling reaction procedures.[5]
Materials:
-
p-Nitroaniline
-
N,N-Dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, dropping funnel, Buchner funnel)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a 250 mL beaker, dissolve p-nitroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature below 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The reaction is complete when a slight excess of nitrous acid is maintained for 10-15 minutes. This forms the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline in a cooled solution of HCl and water.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. Maintain the temperature at 0-5 °C.
-
A brightly colored precipitate of 4-nitro-4'-(dimethylamino)azobenzene will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Neutralization and Isolation:
-
Slowly add a cold solution of sodium hydroxide to the reaction mixture to neutralize the excess acid. The color of the solution will change. Adjust the pH to approximately 7-8.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain purified crystals of 4-nitro-4'-(dimethylamino)azobenzene.
-
Dry the purified product in a vacuum oven at a low temperature.
-
Characterization:
-
Melting Point: Determine the melting point of the synthesized compound. The literature value for 4-nitro-4'-(dimethylamino)azobenzene is around 229 °C.[6]
-
Spectroscopy:
-
UV-Vis Spectroscopy: Dissolve a small amount of the product in a suitable solvent (e.g., ethanol or DMSO) and record the UV-Vis absorption spectrum. The trans isomer will exhibit a strong π-π* transition band and a weaker n-π* transition band.
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized compound.
-
FTIR Spectroscopy: Identify the characteristic functional groups, such as the N=N stretching vibration and the nitro group vibrations.
-
Fabrication of a-Nitroazobenzene-Containing Materials
The incorporation of a-nitroazobenzene into a polymer matrix is essential for creating robust, processable, and functional light-responsive materials. This section details two common strategies: "grafting to" a pre-existing polymer and creating a crosslinked hydrogel network.
Protocol 3.1: "Grafting To" - Functionalization of a Polymer with a-Nitroazobenzene
This protocol describes the covalent attachment of a synthesized a-nitroazobenzene derivative (containing a reactive group like a carboxylic acid or an amine) to a polymer with complementary functional groups (e.g., hydroxyl or amine groups).
Materials:
-
Polymer with reactive side chains (e.g., poly(2-hydroxyethyl methacrylate) - PHEMA)
-
Synthesized a-nitroazobenzene derivative with a carboxylic acid group (e.g., 4-carboxy-4'-nitroazobenzene)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard laboratory glassware
Procedure:
-
Polymer and Azobenzene Preparation:
-
Dissolve the polymer (e.g., PHEMA) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the a-nitroazobenzene derivative, DCC, and a catalytic amount of DMAP in anhydrous DMF.
-
-
Coupling Reaction:
-
Slowly add the solution containing the azobenzene derivative to the polymer solution with constant stirring at room temperature.
-
Allow the reaction to proceed for 24-48 hours.
-
-
Purification:
-
Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or cold methanol).
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
-
Purify the polymer by dialysis against a large volume of the same solvent to remove unreacted small molecules, followed by dialysis against deionized water to remove the solvent.
-
Lyophilize the purified polymer solution to obtain the solid a-nitroazobenzene-functionalized polymer.
-
Characterization:
-
Spectroscopy:
-
¹H NMR: Confirm the successful grafting of the azobenzene moiety to the polymer backbone by the appearance of characteristic aromatic protons from the azobenzene unit.
-
UV-Vis Spectroscopy: Determine the degree of functionalization by measuring the absorbance of the azobenzene chromophore at its λ_max and using a calibration curve of the free azobenzene derivative.
-
Protocol 3.2: Fabrication of a Light-Responsive Hydrogel
This protocol describes the preparation of a crosslinked hydrogel containing a-nitroazobenzene, where the photoswitchable molecule acts as a light-responsive crosslinker or is incorporated into the polymer backbone.[7][8]
Materials:
-
Monomer (e.g., N,N-dimethylacrylamide)
-
a-Nitroazobenzene-containing crosslinker (synthesized separately with polymerizable groups like acrylates)
-
Photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., water or a water/DMSO mixture)
-
UV lamp (365 nm)
-
Molds (e.g., between two glass plates with a spacer)
Procedure:
-
Preparation of the Pre-gel Solution:
-
Dissolve the monomer, the a-nitroazobenzene crosslinker, and the photoinitiator in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Photopolymerization:
-
Inject the pre-gel solution into the mold.
-
Expose the mold to UV light (365 nm) for a sufficient time to ensure complete polymerization and crosslinking. The time will depend on the initiator concentration and the intensity of the UV source.
-
-
Swelling and Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of the solvent (e.g., deionized water) to allow it to swell to equilibrium and to leach out any unreacted monomers or initiator. Change the solvent several times over 2-3 days.
-
Characterization:
-
Swelling Ratio: Measure the weight of the hydrogel in its swollen and dry states to determine the swelling ratio.
-
Mechanical Testing: Perform rheological or tensile tests to characterize the mechanical properties of the hydrogel.
-
Photo-responsive Behavior: Irradiate the hydrogel with UV and visible light and observe changes in its size, shape, or mechanical properties.
Characterization of Light-Responsive Properties
Quantifying the photo-responsive behavior of a-nitroazobenzene-containing materials is crucial for understanding their performance and optimizing their design.
Protocol 4.1: Quantitative Analysis of Photoisomerization using UV-Vis Spectroscopy
This protocol describes how to monitor the trans-cis isomerization of a-nitroazobenzene in solution or within a polymer film.[1]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a setup for thin film analysis
-
Light source for irradiation (e.g., UV lamp with a specific wavelength filter, and a visible light source)
-
Solution of the a-nitroazobenzene compound or a thin film of the a-nitroazobenzene-containing polymer
Procedure:
-
Initial Spectrum:
-
Record the UV-Vis absorption spectrum of the sample in its initial, thermally-equilibrated state (predominantly trans isomer). Identify the λ_max of the π-π* and n-π* transitions.
-
-
Trans-to-Cis Isomerization:
-
Irradiate the sample with UV light at a wavelength corresponding to the π-π* transition of the trans isomer.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Observe the decrease in the absorbance of the π-π* band and the increase in the absorbance of the n-π* band, indicating the formation of the cis isomer.
-
Continue until the spectrum no longer changes, indicating that the photostationary state has been reached.
-
-
Cis-to-Trans Isomerization:
-
Irradiate the sample (now enriched in the cis isomer) with visible light at a wavelength corresponding to the n-π* transition of the cis isomer.
-
Record the UV-Vis spectra at regular intervals to monitor the recovery of the trans isomer.
-
Alternatively, the thermal back-relaxation can be monitored by keeping the sample in the dark at a specific temperature and recording spectra over time.
-
Data Analysis:
-
The percentage of each isomer at the photostationary state can be calculated from the changes in absorbance at a specific wavelength.
-
The kinetics of the isomerization can be determined by fitting the absorbance changes over time to appropriate kinetic models.
Application Protocols
This section provides detailed protocols for two key applications of a-nitroazobenzene-containing materials: light-triggered drug delivery and soft robotics.
Protocol 5.1: Light-Triggered Drug Release from a Hydrogel
This protocol outlines the steps for loading a model drug into a light-responsive hydrogel and quantifying its release upon light irradiation.[9][10]
Materials:
-
a-Nitroazobenzene-containing hydrogel (from Protocol 3.2)
-
Model drug (e.g., rhodamine B or a fluorescently labeled dextran)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
UV-Vis or fluorescence spectrophotometer
-
Light source for irradiation
-
Shaking incubator or magnetic stirrer
Procedure:
-
Drug Loading:
-
Immerse a pre-weighed, swollen hydrogel sample in a solution of the model drug of known concentration.
-
Allow the hydrogel to incubate in the drug solution for a sufficient time (e.g., 24-48 hours) to reach equilibrium loading.
-
Remove the hydrogel and gently blot the surface to remove excess drug solution.
-
Determine the amount of drug loaded by measuring the decrease in the concentration of the surrounding drug solution using UV-Vis or fluorescence spectroscopy.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of fresh release medium (e.g., PBS) at a constant temperature (e.g., 37 °C).
-
At specific time intervals, take an aliquot of the release medium and measure the concentration of the released drug using the appropriate spectroscopic method.
-
After each sampling, replenish the release medium with an equal volume of fresh medium to maintain a constant volume.
-
To trigger release, irradiate the hydrogel with UV or visible light for a defined period.
-
Continue to sample the release medium to quantify the enhanced drug release upon light stimulation.
-
A control experiment without light irradiation should be run in parallel.
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time for both the light-exposed and control samples.
-
Plot the cumulative release profiles to visualize the effect of light on drug delivery.
Protocol 5.2: Fabrication and Actuation of a Light-Responsive Soft Actuator
This protocol describes the fabrication of a simple soft actuator from an a-nitroazobenzene-containing polymer and the characterization of its light-induced motion.[11][12]
Materials:
-
a-Nitroazobenzene-functionalized polymer (e.g., a liquid crystal elastomer containing a-nitroazobenzene)
-
Solvent for casting (e.g., chloroform or THF)
-
Petri dish or other suitable casting surface
-
Light source with a focused beam (e.g., a laser or a lamp with a lens)
-
Camera for recording the motion
-
Image analysis software
Procedure:
-
Fabrication of the Actuator Film:
-
Dissolve the a-nitroazobenzene polymer in the solvent to form a viscous solution.
-
Cast the solution onto the Petri dish and allow the solvent to evaporate slowly in a controlled environment to form a thin film.
-
Carefully peel the film from the substrate. For liquid crystal elastomers, a specific alignment procedure during fabrication may be required to achieve directional actuation.
-
-
Light-Induced Actuation:
-
Suspend the polymer film or place it on a surface.
-
Irradiate a specific region of the film with the focused light beam.
-
Observe and record the deformation of the film (e.g., bending, twisting, or contracting) in response to the light.
-
Turn off the light and observe the relaxation of the film back to its original shape.
-
Data Analysis:
-
Use image analysis software to quantify the degree of bending or the speed of actuation from the recorded video.
-
Investigate the effect of light intensity, wavelength, and irradiation position on the actuation behavior.
Visualization of Key Concepts
To further clarify the principles and workflows described, the following diagrams are provided.
Data Presentation
Table 1: Photophysical Properties of a Representative a-Nitroazobenzene Derivative
| Property | Value (in Ethanol) |
| λ_max (π-π) of trans isomer | ~470 nm |
| λ_max (n-π) of trans isomer | ~350 nm |
| λ_max (n-π*) of cis isomer | ~540 nm |
| Isomerization Quantum Yield | Varies with solvent and substitution |
Conclusion and Future Perspectives
a-Nitroazobenzene and its derivatives represent a versatile class of molecular photoswitches with immense potential for the development of advanced, light-responsive materials. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, fabricate, and characterize these materials for a wide range of applications. The ability to precisely control material properties with light opens up exciting possibilities for on-demand drug delivery systems that can release therapeutic agents at a specific time and location, minimizing side effects and improving efficacy. In the realm of soft robotics, these materials enable the creation of untethered, light-powered actuators capable of complex movements, paving the way for new generations of soft robots for delicate manipulation tasks and biomedical devices.
Future research in this field will likely focus on the development of a-nitroazobenzene derivatives that can be isomerized with near-infrared (NIR) light, which offers deeper tissue penetration for in vivo applications. Furthermore, the integration of these photoswitches into more complex, multifunctional material systems will undoubtedly lead to even more sophisticated and intelligent materials with unprecedented capabilities.
References
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. ResearchGate. Available from: [Link]
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Matera, C., et al. (2023). Cationic Azobenzenes as Light-Responsive Crosslinkers for Alginate-Based Supramolecular Hydrogels. International Journal of Molecular Sciences, 24(24), 17290. Available from: [Link]
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Zhang, J., et al. (2014). Azobenzene-Containing Supramolecular Polymer Films for Laser-Induced Surface Relief Gratings. ACS Applied Materials & Interfaces, 6(15), 13014-13019. Available from: [Link]
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a-Nitroazobenzene experimental protocol for measuring isomerization rates
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "On-Off" Switch of Molecular Systems
a-Nitroazobenzene belongs to a fascinating class of molecules known as photoswitches. These molecules can exist in two distinct geometric forms, or isomers—a stable trans state and a metastable cis state. The transition between these states can be triggered by light, making them ideal candidates for a wide range of applications, from targeted drug delivery to molecular machines and optical data storage. The rate at which a-nitroazobenzene switches between its cis and trans forms is a critical parameter that dictates its utility. This application note provides a detailed guide to the experimental protocols for measuring these isomerization rates, with a focus on UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and flash photolysis techniques.
The Isomerization Process: A Tale of Two States
The photoisomerization of a-nitroazobenzene is a reversible process. Irradiation with UV light typically induces the transformation from the thermodynamically more stable trans isomer to the cis isomer.[1][2] The reverse reaction, from cis back to trans, can be triggered by visible light or can occur spontaneously through thermal relaxation in the dark.[2][3] The energy profile of this process involves surmounting an activation energy barrier.[4]
Two primary mechanisms have been proposed for this isomerization: rotation around the nitrogen-nitrogen double bond (N=N) or an inversion mechanism involving a change in the hybridization of one of the nitrogen atoms.[3][4] The dominant mechanism can be influenced by factors such as the solvent polarity and the presence of substituents on the azobenzene core.[4][5] For instance, in polar solvents, the rotation mechanism, which proceeds through a charged transition state, is often favored, leading to higher isomerization rates.[4][5]
Core Methodologies for Measuring Isomerization Rates
The choice of experimental technique for measuring isomerization rates depends largely on the timescale of the process. For slower thermal back-isomerization, which can range from minutes to hours, UV-Vis and NMR spectroscopy are well-suited. For very fast, light-induced isomerization events, which can occur on the microsecond to femtosecond timescale, flash photolysis is the method of choice.[6][7]
UV-Visible (UV-Vis) Spectroscopy: The Workhorse Technique
UV-Vis spectroscopy is the most common and accessible method for monitoring the isomerization of a-nitroazobenzene. This is due to the distinct absorption spectra of the trans and cis isomers. The trans isomer typically exhibits a strong π→π* transition in the UV region (around 320-350 nm) and a weaker n→π* transition in the visible region.[1][8] Upon conversion to the cis isomer, the intensity of the π→π* band decreases, while the n→π* band often increases in intensity.[1]
This protocol details the measurement of the thermal relaxation rate from the cis to the trans isomer.
Materials and Equipment:
-
a-Nitroazobenzene
-
HPLC-grade solvent (e.g., cyclohexane, toluene, acetone, 3-pentanol)[4]
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
UV lamp (for initial trans-to-cis conversion)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of a-nitroazobenzene in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of around 1-1.5 in the spectrophotometer.
-
trans-to-cis Isomerization: Irradiate the solution with a UV lamp at a wavelength corresponding to the π→π* transition of the trans isomer (e.g., 365 nm) until a photostationary state (PSS) is reached, indicated by no further change in the absorption spectrum.[1][9] This enriches the solution with the cis isomer.
-
Kinetic Measurement: Quickly transfer the cuvette to the temperature-controlled sample holder of the UV-Vis spectrophotometer, which should be kept in the dark.
-
Data Acquisition: Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of the trans isomer over time.[3] The thermal cis-to-trans isomerization will cause the absorbance at this wavelength to increase.[4]
-
Data Analysis: The thermal back-isomerization typically follows first-order kinetics.[3][4] The rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction (all molecules are in the trans form) and At is the absorbance at time t. The slope of this plot will be equal to -k.[4]
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the isomerization rate.[4][5] Using a range of solvents with varying polarities can provide insights into the isomerization mechanism.[4]
-
Temperature Control: Isomerization rates are temperature-dependent. Maintaining a constant and known temperature is crucial for obtaining reproducible and accurate kinetic data.[10][11]
| Solvent | Relative Polarity | λmax (nm) of trans isomer | First-Order Rate Constant (k) at 25°C (s⁻¹) |
| Cyclohexane | 0.006 | ~420 | Varies |
| Toluene | 0.099 | ~440 | Varies |
| Acetone | 0.355 | 468 | 95.5 ± 4.1 x 10⁻³[4] |
| 3-Pentanol | 0.463 | 485 | 449.2 ± 2.8 x 10⁻³[4] |
Note: The rate constants will vary depending on the specific a-nitroazobenzene derivative and experimental conditions. The values for acetone and 3-pentanol are for 4-anilino-4'-nitroazobenzene as reported in the literature.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective
NMR spectroscopy provides detailed structural information and can be used to monitor the isomerization process by observing the distinct signals of the cis and trans isomers.[1][12] The protons of the cis isomer are generally more shielded and appear at a different chemical shift compared to the trans isomer.[13]
This protocol allows for the direct observation of the photoisomerization within the NMR spectrometer.
Materials and Equipment:
-
a-Nitroazobenzene
-
Deuterated solvent (e.g., d6-benzene, d6-dimethylsulfoxide)[12]
-
NMR spectrometer equipped with a fiber-optic cable for in-situ irradiation
-
Laser or light source with appropriate wavelength
Step-by-Step Procedure:
-
Sample Preparation: Prepare an NMR sample of a-nitroazobenzene in the chosen deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in the dark to observe the signals of the trans isomer.
-
In-situ Irradiation: Irradiate the sample inside the NMR probe with a laser at a wavelength that induces trans-to-cis isomerization.
-
Time-Resolved Spectra: Acquire a series of ¹H NMR spectra at different time intervals during and after irradiation to monitor the appearance of the cis isomer signals and the disappearance of the trans isomer signals.[12]
-
Data Analysis: The relative integrals of the well-resolved peaks corresponding to the cis and trans isomers can be used to determine their respective concentrations over time. This data can then be used to calculate the rate constants for both the forward and reverse isomerization reactions.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would obscure the signals of the analyte.
-
In-situ Irradiation: This setup allows for the real-time monitoring of the isomerization process without the need to transfer the sample, minimizing potential errors.[12]
Flash Photolysis: Capturing Ultrafast Events
For studying the kinetics of very fast photoinduced isomerization reactions, flash photolysis is the technique of choice.[6][7][14] In this method, the sample is excited with a short, intense pulse of light (the "flash"), and the subsequent changes in absorbance are monitored with a second, weaker light beam.[7][15]
Materials and Equipment:
-
a-Nitroazobenzene solution
-
Flash photolysis setup, including:
Step-by-Step Procedure:
-
Sample Placement: The sample solution is placed in a cuvette within the flash photolysis apparatus.
-
Excitation: A short, high-energy light pulse from the flash lamp or laser excites the a-nitroazobenzene molecules, initiating the trans-to-cis isomerization.[15]
-
Probing: The change in transmittance of the probe beam, set at a wavelength where the cis and trans isomers have different absorbances, is monitored over time.[11]
-
Data Acquisition: The signal from the photodetector is recorded by an oscilloscope, providing a time-resolved trace of the absorbance change.[11]
-
Data Analysis: The resulting transient decay curve is fitted to an appropriate kinetic model (typically first-order) to extract the isomerization rate constant.[16]
Causality Behind Experimental Choices:
-
Short Pulse Duration: The duration of the excitation flash must be significantly shorter than the lifetime of the process being studied to accurately resolve the kinetics.[6]
-
Probe Wavelength Selection: The probe wavelength is chosen to maximize the difference in absorbance between the cis and trans isomers, thereby maximizing the signal-to-noise ratio of the kinetic trace.[11]
Visualizing the Workflow
Determining the Quantum Yield of Isomerization
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For isomerization, it represents the number of molecules that isomerize for each photon absorbed.[17][18]
Experimental Approach: The determination of the quantum yield involves irradiating the sample with a known photon flux and monitoring the change in the concentration of the isomers, typically by UV-Vis spectroscopy.[17] A chemical actinometer, a compound with a well-characterized photochemical reaction and quantum yield, is often used to accurately measure the photon flux of the light source.[17]
The quantum yield for the trans-to-cis isomerization (Φt→c) and the cis-to-trans isomerization (Φc→t) can be determined by fitting the time-dependent changes in absorbance to a kinetic model that accounts for the absorption of light by both isomers.[18]
Conclusion and Future Perspectives
The ability to accurately measure the isomerization rates of a-nitroazobenzene is fundamental to harnessing its potential in various scientific and technological fields. The choice of methodology—UV-Vis spectroscopy, NMR spectroscopy, or flash photolysis—should be guided by the specific timescale of the isomerization process under investigation. By carefully controlling experimental parameters such as solvent and temperature, researchers can gain valuable insights into the underlying mechanisms of this molecular switch. As the demand for more sophisticated molecular devices grows, the continued development and refinement of these experimental protocols will be essential for designing and characterizing the next generation of photoswitchable materials.
References
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(1). [Link]
-
Hair, S. R., & Taylor, G. A. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education, 67(8), 709. [Link]
-
Wazzan, N. A., Richardson, P. R., & Jones, A. C. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 968–974. [Link]
-
Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Semantic Scholar. [Link]
-
Garmshausen, Y., et al. (2014). Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. Physical Chemistry Chemical Physics, 16(40), 22147–22153. [Link]
-
Yurkovskaya, A. V., et al. (2016). cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. The Journal of Physical Chemistry B, 120(9), 2477–2487. [Link]
-
Blinova, E. N., et al. (2015). Thermal Cis-to-Trans Isomerization of Azobenzene-Containing Molecules Enhanced by Gold Nanoparticles: An Experimental and Theoretical Study. The Journal of Physical Chemistry C, 119(21), 11841–11849. [Link]
-
Wazzan, N. A., Richardson, P. R., & Jones, A. C. (2010). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]
-
Păunescu, D. R., et al. (2010). Physical methods of fast reactions investigation. Revista de Chimie, 61(11), 1083-1088. [Link]
-
D'Auria, M., & Viggiano, D. (2019). Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. International Journal of Molecular Sciences, 20(18), 4558. [Link]
-
Rist, H., et al. (2022). Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Chemistry – A European Journal, 28(59), e202201925. [Link]
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LibreTexts. (2023). 5.4: Resolving Kinetics- Faster Methods. Chemistry LibreTexts. [Link]
-
MacLean, M. A., & Mahadevan, V. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Journal of Photochemistry and Photobiology A: Chemistry, 444, 114972. [Link]
-
Nishimura, N., et al. (1991). Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. The Journal of Organic Chemistry, 56(11), 3726–3730. [Link]
-
Garmshausen, Y., et al. (2015). UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir, 31(30), 8362–8370. [Link]
-
ResearchGate. (n.d.). Flash Photolysis Technique for the Kinetic Study of Fast Biochemical Reactions. ResearchGate. [Link]
-
YouTube. (2020). Flash photolysis: A study of fast reactions. [Link]
-
Bailey, D. N., & Hercules, D. M. (1965). Flash photolysis—A technique for studying fast reactions. Journal of Chemical Education, 42(2), A83. [Link]
-
Scribd. (n.d.). Kinetics of The Cis-Trans Isomerization of 4-Anilino-4'-Nitroazobenzene. [Link]
-
Beilstein Journals. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry. [Link]
-
Hansen, M. J., et al. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports, 7, 41123. [Link]
-
Kumar, A., et al. (2021). Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte. Polymers, 13(1), 10. [Link]
-
ResearchGate. (n.d.). Photoisomerization of Azobenzenes. ResearchGate. [Link]
-
Liu, W., et al. (1986). IMPROVEMENT OF THE DETERMINATION OF QUANTUM YIELD IN PHOTOCHEMISTRY REACTION BY USING SIMULATIVE KINETIC MODEL ON COMPUTER. Journal of Tsinghua University (Science and Technology). [Link]
-
Freiden, D. A., & Brown, G. W. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education, 100(7), 2664–2671. [Link]
-
Gauglitz, G., & Hubig, S. (1985). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences. [Link]
-
Samanta, S., et al. (2013). Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence. Journal of the American Chemical Society, 135(22), 8382–8387. [Link]
-
Freiden, D. A., & Brown, G. W. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. ERIC. [Link]
-
Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835–3853. [Link]
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- 18. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nitroazobenzene Derivatives in Photomechanical Materials
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of nitroazobenzene derivatives as active components in photomechanical materials. It covers the fundamental principles, synthesis protocols for key isomers, fabrication methodologies for photo-responsive materials, and detailed characterization techniques. This guide emphasizes the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Power of Molecular Switches in Materials Science
Photomechanical materials, which can convert light energy directly into mechanical work, are at the forefront of advanced materials research.[1] Their potential applications are vast, spanning from soft robotics and artificial muscles to light-driven motors and biomedical devices.[1][2] At the heart of many of these materials are molecular photoswitches—molecules that undergo reversible structural changes upon exposure to light.[3]
Among the various classes of photoswitches, azobenzene and its derivatives are exemplary due to their efficient and reversible trans-cis photoisomerization.[4] The introduction of a nitro (-NO₂) group to the azobenzene scaffold significantly modifies its electronic and photophysical properties, making nitroazobenzene derivatives particularly interesting for photomechanical applications.
A Note on Nomenclature: The term "a-nitroazobenzene" is not standard. The position of the nitro group on the phenyl ring is critical to the molecule's properties and is designated as ortho- (o-), meta- (m-), or para- (p-). This guide will focus on the ortho- and para- isomers, which are most relevant for photomechanical applications.
The trans isomer of azobenzene is thermodynamically more stable than the cis isomer. Upon irradiation with UV light, the molecule undergoes isomerization to the bent cis form. This process can be reversed by irradiation with visible light or by thermal relaxation.[4] This reversible change in molecular geometry is the fundamental principle behind the photomechanical effect in materials incorporating these molecules.
Caption: Reversible trans-cis isomerization of azobenzene.
Synthesis of Nitroazobenzene Isomers
The synthesis of nitroazobenzene derivatives is a critical first step. The choice of isomer will depend on the desired absorption wavelength and thermal relaxation properties. The para-substituted isomer, for instance, often exhibits a red-shifted absorption spectrum compared to the unsubstituted azobenzene.
Protocol: Synthesis of p-Nitroazobenzene
This protocol is adapted from established methods for the synthesis of nitroaromatic compounds.[5]
Materials:
-
Aniline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Nitration of Aniline:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Slowly add aniline to the cooled nitrating mixture while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroaniline.
-
Filter the product, wash with cold water, and recrystallize from ethanol.
-
-
Diazotization of p-Nitroaniline:
-
Dissolve the synthesized p-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.
-
-
Azo Coupling:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool the phenoxide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the phenoxide solution with vigorous stirring. A colored precipitate of p-nitroazobenzene will form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Recrystallize the product from a suitable solvent like ethanol or acetic acid to obtain pure p-nitroazobenzene.
-
Protocol: Synthesis of o-Nitroazobenzene
The synthesis of o-nitroazobenzene can be achieved through the oxidation of o-nitroaniline with a suitable oxidizing agent.[6]
Materials:
-
o-Nitroaniline
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (NaCl)
Procedure:
-
Dissolve o-nitroaniline in dichloromethane.
-
Add the sodium hypochlorite solution to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium chloride and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Fabrication of Photomechanical Materials
Nitroazobenzene derivatives can be incorporated into various polymer matrices to create photomechanical materials. Liquid crystal elastomers (LCEs) are a particularly effective class of materials for this purpose due to their ability to undergo large, reversible shape changes.[7][8]
Protocol: Fabrication of a Nitroazobenzene-Doped Liquid Crystal Elastomer (LCE)
This protocol describes a general method for preparing a monodomain azo-LCE film.[9][10]
Materials:
-
Diacrylate liquid crystal monomer (e.g., RM257)
-
Nitroazobenzene diacrylate crosslinker (synthesized by functionalizing the nitroazobenzene with acrylate groups)
-
Dithiol monomer (e.g., EDDET)
-
Photoinitiator (e.g., Irgacure 819)
-
Solvent (e.g., Dichloromethane)
-
Alignment cell (e.g., two glass slides with a rubbed polyimide layer)
Procedure:
-
Preparation of the Reactive Mixture:
-
Dissolve the diacrylate liquid crystal monomer, the nitroazobenzene diacrylate crosslinker, the dithiol monomer, and the photoinitiator in dichloromethane. The molar ratios of the components should be carefully controlled to achieve the desired network architecture and crosslinking density.
-
-
Cell Filling:
-
Introduce the reactive mixture into the alignment cell by capillary action. The alignment layers on the glass slides will orient the liquid crystal monomers in a specific direction.
-
-
Photopolymerization:
-
Expose the filled cell to UV or visible light (depending on the photoinitiator) to initiate polymerization. This process crosslinks the monomers and locks in the liquid crystalline order, resulting in a monodomain LCE film.
-
-
Film Removal:
-
Carefully open the cell and peel off the LCE film from the glass slides.
-
Caption: A simplified workflow for fabricating a liquid crystal elastomer film.
Characterization of Photomechanical Response
The photomechanical performance of the fabricated materials needs to be quantitatively assessed. This involves measuring the material's deformation (e.g., bending, contraction) in response to light irradiation.
Protocol: Measurement of Photomechanical Bending
Apparatus:
-
Light source with controlled wavelength and intensity (e.g., a laser or a filtered lamp)
-
Sample holder to mount the LCE film as a cantilever
-
Camera with a macro lens to record the deformation
-
Image analysis software
Procedure:
-
Mount a rectangular strip of the LCE film in the sample holder.
-
Position the light source to irradiate a specific area of the film.
-
Record a video of the film as it is irradiated. The film will bend or curl in response to the light.
-
Using the video frames, measure the bending angle or the displacement of the free end of the cantilever as a function of time.
-
The photogenerated stress can be calculated from the bending curvature and the mechanical properties of the material.
Data Presentation:
| Parameter | Description | Typical Values |
| Bending Angle | The maximum angle of deflection of the cantilever upon irradiation. | 5° - 90° |
| Response Time | The time taken to reach maximum bending. | Seconds to minutes |
| Recovery Time | The time taken to return to the original shape after the light is turned off. | Minutes to hours |
| Photogenerated Stress | The mechanical stress generated within the material due to photoisomerization. | 0.1 - 1 MPa |
Applications and Future Outlook
Nitroazobenzene-based photomechanical materials have the potential to revolutionize various fields.[2][3]
-
Soft Robotics: Light-driven actuators for creating untethered and highly flexible robots.[7]
-
Biomedical Devices: Photo-controlled drug delivery systems, smart stents, and artificial muscles.[11]
-
Microfluidics: Light-actuated valves and pumps for precise fluid control.
-
Haptics and Smart Textiles: Materials that can change their shape or texture in response to light.
The future of this field lies in the development of materials with faster response times, larger deformations, and the ability to operate under a wider range of conditions. The synthesis of novel nitroazobenzene derivatives with tailored photophysical properties will be crucial for advancing these technologies.
References
-
Bigelow, H. E., & Robinson, D. B. (n.d.). Azobenzene. Organic Syntheses Procedure. Retrieved from [Link]
-
Pilz da Cunha, M., van Thoor, E. A. J., Debije, M. G., Broer, D. J., & Schenning, A. P. H. J. (2019). Unravelling the photothermal and photomechanical contributions to actuation of azobenzene-doped liquid crystal polymers in air and water. Journal of Materials Chemistry C. Retrieved from [Link]
-
Pilz da Cunha, M., van Thoor, E. A. J., Debije, M. G., Broer, D. J., & Schenning, A. P. H. J. (2019). Unravelling the photothermal and photomechanical contributions to actuation of azobenzene-doped liquid crystal polymers in air and water. RSC Publishing. Retrieved from [Link]
-
Precise Actuation of Bilayer Photomechanical Films Coated with Molecular Azobenzene Chromophores. (2015). PubMed. Retrieved from [Link]
-
Photomechanical response under physiological conditions of azobenzene-containing 4D-printed liquid crystal elastomer actuators. (2023). Pure. Retrieved from [Link]
-
Studying Photomechanical Effects in Azobenzene-Polymer Systems: A Numerical Approach. (2025). APS Global Physics Summit 2025. Retrieved from [Link]
-
Photomechanical Bending of Azobenzene-Based Photochromic Molecular Fibers. (n.d.). MDPI. Retrieved from [Link]
-
An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-n. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Azobenzene photomechanics: Prospects and potential applications. (n.d.). Bohrium. Retrieved from [Link]
-
Photomechanical effects in azobenzene-containing soft materials. (2025). ResearchGate. Retrieved from [Link]
-
Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. (n.d.). PMC - NIH. Retrieved from [Link]
-
Shape-Persistent Liquid Crystal Elastomers with Cis-Stable Crosslinkers Containing Ortho-Methyl-Substituted Azobenzene. (2023). ACS Publications. Retrieved from [Link]
-
azobenzene-photomechanics-prospects-and-potential-applications. (2012). Ask this paper | Bohrium. Retrieved from [Link]
-
A freestanding photoswitchable aero-polymer with an incorporated bridged azobenzene: 3D structure, photoinduced motion, biocompatibility and potential application as photomechanical cell scaffold. (2023). ChemRxiv. Retrieved from [Link]
-
(PDF) Photoisomerization in Different Classes of Azobenzene. (2025). ResearchGate. Retrieved from [Link]
-
Direct and Versatile Synthesis of Red-Shifted Azobenzenes. (2016). PubMed. Retrieved from [Link]
-
Liquid crystal elastomers containing azobenzene homologues as crosslinkers—synthesis and characterization. (2025). ResearchGate. Retrieved from [Link]
-
Azobenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
Photomechanical response observed for azobenzene-based photochromic amorphous molecular films fabricated on the surface of agar gel. (n.d.). Sci-Hub. Retrieved from [Link]
-
Photoisomerization in different classes of azobenzene. (n.d.). Semantic Scholar. Retrieved from [Link]
-
o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Tishk International University. Retrieved from [Link]
-
Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. (n.d.). Unknown Source. Retrieved from [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center. Retrieved from [Link]
-
Schematic drawing of an azo-liquid crystalline elastomer's (LCE's)... (n.d.). ResearchGate. Retrieved from [Link]
-
Photomechanical Response of Composite Structures Built from Azobenzene Liquid Crystal Polymer Networks. (2025). ResearchGate. Retrieved from [Link]
-
Photomechanical Azobenzene Crystals. (2019). MDPI. Retrieved from [Link]
-
(PDF) Photomechanical Azobenzene Crystals. (2025). ResearchGate. Retrieved from [Link]
-
The effects of network architecture on the photomechanical performance of azo-acrylate liquid crystal elastomers. (2024). arXiv. Retrieved from [Link]
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- 8. Unravelling the photothermal and photomechanical contributions to actuation of azobenzene-doped liquid crystal polymers in air and water - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04440J [pubs.rsc.org]
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- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: a-Nitroazobenzene Purification
A-Nitroazobenzene , a key intermediate in the synthesis of dyes and functional materials, often presents significant purification challenges post-synthesis. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals navigate these complexities, ensuring a high-purity final product. The most common isomer encountered is 4-nitroazobenzene, which will be the primary focus of this guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of a-nitroazobenzene.
Q1: What are the most common impurities in crude a-nitroazobenzene?
A1: Impurities largely depend on the synthetic route. Common methods like the nitration of azobenzene or the diazotization of p-nitroaniline followed by coupling can result in unreacted starting materials (azobenzene, p-nitroaniline), side-products from undesired coupling, and regioisomers (e.g., 2-nitroazobenzene)[1].
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the required purity level.
-
Recrystallization is ideal for large-scale purification where impurities have significantly different solubility profiles from the desired product. It is generally faster and more cost-effective for removing bulk impurities.
-
Column chromatography offers higher resolution and is best for small-scale preparations or when dealing with impurities that have very similar polarities to a-nitroazobenzene, such as isomers[1][2].
Q3: Can the cis/trans isomerism of a-nitroazobenzene affect purification?
A3: Yes. A-nitroazobenzene can exist as cis (Z) and trans (E) isomers. The trans isomer is thermodynamically more stable[3][4]. While isomerization can be induced by light (photoisomerization), thermal relaxation back to the trans form is typically slow at room temperature[3]. During purification, you are almost exclusively isolating the more stable trans isomer. Consistent handling of the compound in the dark or under amber light can minimize any potential for photoisomerization, which could slightly alter polarity and chromatographic behavior.
Q4: What is the expected melting point of pure this compound?
A4: The literature value for the melting point of this compound is in the range of 132-134°C[1][5][6]. A broad melting range or a value significantly lower than this indicates the presence of impurities.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My recrystallization yield is very low.
| Possible Cause | Solution | Scientific Rationale |
| Too much solvent was used. | During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess. | The goal of recrystallization is to create a saturated solution at high temperature. Using excessive solvent prevents the solution from becoming saturated upon cooling, leaving a significant amount of product dissolved in the mother liquor[7][8]. |
| The solution was cooled too quickly. | Allow the hot, filtered solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. | Rapid cooling promotes the formation of small, impure crystals that can trap impurities. Slow cooling allows for the growth of larger, more perfect crystals, excluding impurities from the crystal lattice[8]. |
| The chosen solvent is not ideal. | The ideal solvent should dissolve the compound when hot but not when cold. If your compound is partially soluble at room temperature, you will lose product. Test solubility in various solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) on a small scale first. | Effective recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. Dichloromethane and ethanol are commonly reported as effective solvents for this compound[1][9]. |
Problem 2: After recrystallization, my product is still impure (checked by TLC/melting point).
| Possible Cause | Solution | Scientific Rationale |
| Insoluble impurities were not removed. | If you observe solid material that does not dissolve in the hot solvent, perform a hot filtration to remove it before allowing the solution to cool. | Insoluble impurities will co-precipitate with your product upon cooling if not removed from the hot solution, leading to a contaminated final product[7]. |
| Soluble impurities co-precipitated. | This occurs if the impurities have similar solubility profiles or if cooling was too rapid. A second recrystallization may be necessary. Alternatively, switch to column chromatography for better separation. | Co-precipitation happens when the concentration of an impurity is high enough to also exceed its solubility limit upon cooling, or when it gets trapped within the rapidly forming crystal lattice[7]. |
| The crystals were not washed properly. | After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. | The surface of the crystals will be coated with the mother liquor, which still contains the dissolved impurities. A wash with cold solvent removes these surface impurities without dissolving a significant amount of the desired product[8]. |
Problem 3: On my TLC plate, the spots are too close together to separate by column chromatography.
| Possible Cause | Solution | Scientific Rationale |
| The solvent system (mobile phase) is not optimized. | Test different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane)[1][10]. Adjust the ratio to achieve better separation. An ideal Rf for the desired compound is typically between 0.25 and 0.35 for good separation in column chromatography[10]. | The separation on a silica gel or alumina plate depends on the balance of interactions between the compounds, the stationary phase (polar), and the mobile phase. By finely tuning the polarity of the mobile phase, you can exploit subtle differences in the polarity of your compounds to improve separation[11]. |
| The stationary phase is not appropriate. | While silica gel is most common, for closely-related aromatic isomers, stationary phases that offer different selectivity, such as those with phenyl groups, might provide better resolution due to π-π interactions[12][13]. | Different stationary phases offer different separation mechanisms. Standard silica relies on polar interactions (hydrogen bonding, dipole-dipole), whereas a phenyl-functionalized phase can add π-π stacking interactions, which can be highly effective for separating aromatic compounds like nitroazobenzene isomers[13]. |
Part 3: Key Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a quick and effective method to assess the purity of your crude product and monitor the progress of purification[10][11].
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters
-
Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Preparation: Dissolve a small amount (~1 mg) of your crude a-nitroazobenzene in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).
-
Spotting: Using a capillary spotter, apply a small spot of the solution onto the baseline of the TLC plate. Make the spot as small as possible for better resolution.
-
Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to travel up the plate by capillary action.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Pure a-nitroazobenzene should appear as a single spot.
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front)[11].
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for recrystallizing this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or Dichloromethane)[1][9]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point. Add the hot solvent to the crude solid in small portions, with heating and swirling, until the solid just dissolves completely[7].
-
Hot Filtration (if necessary): If any insoluble impurities remain, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation[8].
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass.
-
Verification: Check the purity of the recrystallized product by TLC and measure its melting point. The melting point should be sharp and within the literature range of 132-134°C[1][5].
Visualizations
Sources
- 1. Buy this compound | 2491-52-3 [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Azobenzene - Wikipedia [en.wikipedia.org]
- 4. fadibouabdallah.wordpress.com [fadibouabdallah.wordpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound technical grade, 90 2491-52-3 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound TECH. 90 synthesis - chemicalbook [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. welch-us.com [welch-us.com]
- 13. nacalai.com [nacalai.com]
a-Nitroazobenzene low photoisomerization efficiency troubleshooting
Welcome to the technical support center for a-nitroazobenzene photoisomerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high photoisomerization efficiency in their experiments. Here, we address common challenges, provide detailed experimental protocols, and offer in-depth scientific explanations to ensure the success of your research.
PART 1: Troubleshooting Guide for Low Photoisomerization Efficiency
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My trans-to-cis photoisomerization quantum yield (ΦE→Z) is significantly lower than expected. What are the primary factors I should investigate?
A1: Low photoisomerization quantum yields for push-pull azobenzenes like a-nitroazobenzene can stem from several factors. The underlying principle is that the efficiency of the E→Z isomerization is a competition between the productive torsional mechanism around the N=N bond and non-productive decay pathways.[1] Here’s a systematic troubleshooting approach:
-
Purity of the a-Nitroazobenzene Sample: Impurities can act as quenchers of the excited state or absorb at the excitation wavelength, reducing the number of photons available to drive the isomerization.
-
Actionable Advice:
-
Verify the purity of your sample using techniques like ¹H NMR, ¹³C NMR, and elemental analysis.
-
Purify your sample using column chromatography or recrystallization. Common impurities from synthesis, such as unreacted starting materials or side-products, can often be removed this way.
-
-
-
Solvent Purity and Choice: The solvent environment plays a critical role in the photoisomerization process.[2]
-
Solvent Purity: Trace impurities in the solvent, such as water or other protic species, can interact with the nitro group and alter the excited-state dynamics. Dissolved oxygen can also act as a quencher.
-
Actionable Advice: Use spectroscopic grade solvents and consider deoxygenating your solutions by bubbling with an inert gas like argon or nitrogen prior to and during the experiment.
-
-
Solvent Polarity: For push-pull azobenzenes, solvent polarity can significantly influence the energy levels of the excited states and the rate of thermal back-isomerization (cis-to-trans).[2] While a more polar solvent can stabilize the charge-transfer character of the excited state, it may also affect the lifetime of the cis-isomer.
-
Actionable Advice: If you are observing rapid thermal back-isomerization that interferes with your measurements, consider using a less polar solvent. Refer to the data table below for expected quantum yields in different solvents.
-
-
-
Excitation Wavelength and Light Source Intensity: The wavelength of irradiation and the intensity of the light source are crucial parameters.
-
Wavelength: The photoisomerization quantum yield of azobenzenes can be wavelength-dependent.[1] Excitation into the higher-energy π-π* transition may lead to different deactivation pathways compared to the lower-energy n-π* transition.
-
Actionable Advice: Ensure your excitation wavelength corresponds to the desired electronic transition of the trans-isomer. For a-nitroazobenzene, the π-π* transition is typically in the UV region, while the n-π* transition is in the visible region.
-
-
Light Source Intensity: An unstable or improperly calibrated light source will lead to inaccurate quantum yield measurements.
-
Actionable Advice: Calibrate your light source using a chemical actinometer. Ensure the light source provides stable output throughout the experiment.
-
-
-
Concentration of the Sample: At high concentrations, aggregation of the azobenzene molecules can occur, which can alter their photochemical properties and reduce the photoisomerization efficiency.
-
Actionable Advice: Work with dilute solutions, typically in the micromolar range, where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects and aggregation.
-
Q2: I am observing a very fast thermal back-isomerization (cis-to-trans), which makes it difficult to isolate and study the cis-isomer. How can I mitigate this?
A2: The rapid thermal relaxation of the cis-isomer is a known characteristic of many push-pull azobenzenes. The electron-donating and -withdrawing groups lower the activation energy for the thermal back-reaction.[2]
-
Solvent Choice: As mentioned previously, the polarity of the solvent can influence the rate of thermal isomerization. Experimenting with a range of solvents from nonpolar to polar may help you find a system where the cis-isomer is sufficiently stable for your application.
-
Temperature Control: Lowering the temperature of the sample will significantly decrease the rate of thermal back-isomerization, as it is a thermally activated process.
-
Actionable Advice: Perform your experiments in a temperature-controlled cuvette holder at reduced temperatures.
-
-
Structural Modification: While this is a long-term solution, slight modifications to the molecular structure, such as introducing bulky substituents near the azo bond, can sterically hinder the isomerization process and increase the thermal stability of the cis-isomer.
PART 2: Frequently Asked Questions (FAQs)
-
What is a typical quantum yield for the trans-to-cis photoisomerization of a-nitroazobenzene?
-
The quantum yield is highly dependent on the solvent and excitation wavelength. In general, for push-pull azobenzenes, the quantum yields for trans-to-cis isomerization are often lower than that of unsubstituted azobenzene. It is crucial to consult the literature for values in your specific solvent system.
-
-
How can I confirm that I have successfully synthesized the trans and cis isomers?
-
UV-Vis spectroscopy is the primary method. The trans-isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. Upon isomerization to the cis-form, the π-π* band decreases in intensity and blue-shifts, while the n-π* band may increase in intensity. ¹H NMR spectroscopy can also be used to distinguish between the two isomers due to their different symmetries.
-
-
What are the key safety precautions I should take when working with a-nitroazobenzene?
-
a-Nitroazobenzene and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before handling.[3][4][5][6] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
-
PART 3: Data Presentation
The following table summarizes the photoisomerization quantum yields (ΦE→Z) of a related push-pull azobenzene, 4-anilino-4'-nitroazobenzene, in various solvents to provide a benchmark for your experiments.
| Solvent | Dielectric Constant (ε) | trans-to-cis Quantum Yield (ΦE→Z) | Reference |
| Cyclohexane | 2.02 | ~0.1 | [7] |
| Tetrahydrofuran (THF) | 7.58 | - | [7] |
| Acetone | 20.7 | - | [7] |
Note: Specific quantum yield data for a-nitroazobenzene is sparse in the literature, highlighting the importance of careful experimental determination.
PART 4: Experimental Protocols
Protocol 1: Monitoring trans-to-cis Photoisomerization using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of a-nitroazobenzene in your chosen spectroscopic grade solvent.
-
Dilute the stock solution to a concentration that gives a maximum absorbance of ~1 in a 1 cm path length cuvette.
-
-
Initial Spectrum:
-
Record the UV-Vis absorption spectrum of the trans-isomer. This is your t=0 spectrum.
-
-
Irradiation:
-
Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the π-π* or n-π* absorption band of the trans-isomer.
-
Use a magnetic stirrer to ensure homogeneity during irradiation.
-
-
Spectral Monitoring:
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Continue this process until the spectrum no longer changes, indicating that the photostationary state (PSS) has been reached.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans and cis isomers as a function of irradiation time. This will give you the kinetics of the photoisomerization.
-
Protocol 2: Determination of the Photoisomerization Quantum Yield (ΦE→Z)
This protocol uses a chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of the light source.
-
Actinometry (Photon Flux Determination):
-
Prepare a solution of the chemical actinometer according to established procedures.
-
Irradiate the actinometer solution under the exact same experimental conditions (wavelength, light source, cuvette, temperature, stirring) as your a-nitroazobenzene sample for a known period.
-
Determine the number of photons absorbed by the actinometer solution using the appropriate analytical method (e.g., spectrophotometric determination of Fe²⁺ ions for the ferrioxalate actinometer).
-
Calculate the photon flux (I₀) in einsteins per second.
-
-
Sample Irradiation:
-
Irradiate your a-nitroazobenzene solution for a known time, ensuring that the conversion to the cis-isomer is low (typically <10%) to simplify the kinetics.
-
-
Analysis of Isomer Ratio:
-
Determine the change in the concentration of the trans-isomer by UV-Vis spectroscopy, using the Beer-Lambert law.
-
-
Quantum Yield Calculation:
-
The quantum yield (ΦE→Z) is calculated using the following formula: ΦE→Z = (moles of trans-isomer converted) / (moles of photons absorbed)
-
PART 5: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Photoisomerization Efficiency
Caption: Troubleshooting workflow for low photoisomerization efficiency.
Diagram 2: Experimental Workflow for Quantum Yield Determination
Caption: Experimental workflow for quantum yield determination.
PART 6: References
-
Aleotti, F., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A, 124(46), 9513–9523. [Link]
-
Aleotti, F., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. PubMed Central. [Link]
-
Aleotti, F., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push−Pull Azobenzenes: Designing Principles. ResearchGate. [Link]
-
Aleotti, F., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push-Pull Azobenzenes: Designing Principles. PubMed. [Link]
-
Barber, J., et al. (2023). Experimental set-up of the photoisomerization of azobenzene under flow... ResearchGate. [Link]
-
Conti, I., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Unibo. [Link]
-
Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. [Link]
-
Ladányi, Z., et al. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 16(12), 1757-1761. [Link]
-
Hair, S. R., et al. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education, 67(8), 710. [Link]
-
Burdette, S. C., & Beharry, A. A. (2012). Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]
-
Conti, I., et al. (2024). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. IRIS . [Link]
-
Conti, I., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A, 127(50), 10689–10700. [Link]
-
Burdette, S. C., & Beharry, A. A. (2012). Quantum yield of photoisomerization of substituted ABs. ResearchGate. [Link]
-
Jerca, F.-A., et al. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. PubMed Central. [Link]
-
Wang, C., et al. (2019). UV/Vis spectroscopy of the four azobenzene molecules in different... ResearchGate. [Link]
-
Lunder, M., et al. (2019). Photodissociation UV-VIS Spectra of Cold Protonated Azobenzene and 4-(dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. ResearchGate. [Link]
-
Yang, Y., et al. (2014). Changes of UV-vis absorption spectrum of nitrobenzene solution during... ResearchGate. [Link]
-
Al-Hamzi, A. M., et al. (2022). UV-vis absorption spectra of the reduction of various nitro compounds:... ResearchGate. [Link]
-
Wagner-Wysiecka, E., et al. (2018). Left: comparison of normalized UV–Vis spectra of (a) 13-membered (b)... ResearchGate. [Link]
Sources
- 1. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
a-Nitroazobenzene degradation under UV irradiation and prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with a-Nitroazobenzene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the degradation of a-Nitroazobenzene under UV irradiation. Our goal is to equip you with the knowledge to anticipate, mitigate, and troubleshoot photodegradation issues in your experiments, ensuring the integrity and reproducibility of your results.
I. Understanding the Challenge: The Photolability of a-Nitroazobenzene
a-Nitroazobenzene is a valuable molecule in various research applications due to its photoresponsive nature, primarily the trans-cis isomerization of the azobenzene group. However, the very property that makes it useful—its interaction with light—also renders it susceptible to irreversible photodegradation. This degradation is primarily attributed to the electronic properties of the nitro group, an electron-withdrawing substituent, which can influence the photochemistry of the azobenzene scaffold.[1]
Under UV irradiation, a-nitroazobenzene can undergo a complex series of reactions beyond the desired isomerization. These can include cleavage of the N=N bond and reactions involving the nitro group, leading to a loss of photochromic activity and the formation of unwanted photoproducts.[2][3] This guide will help you navigate these challenges.
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section addresses specific problems you might encounter during your experiments with a-nitroazobenzene.
Issue 1: Rapid and Irreversible Color Fading of the Solution Upon UV Exposure
-
Observation: You observe a significant and permanent loss of color in your a-nitroazobenzene solution during UV irradiation, which is not recoverable by thermal relaxation or irradiation with visible light. Your UV-Vis spectrum shows a decrease in the characteristic absorbance bands of both trans and cis isomers over time.[4][5]
-
Potential Cause: This is a classic sign of irreversible photodegradation, where the chromophore is being destroyed. The UV energy is likely promoting photochemical reactions other than isomerization.
-
Troubleshooting Steps:
-
Reduce Light Intensity and Exposure Time: The simplest first step is to decrease the intensity of your UV source or shorten the irradiation time to the minimum required for your application.
-
Use a Wavelength-Specific Light Source: If your goal is to induce trans-cis isomerization, use a light source with a narrow wavelength band centered around the π-π* transition of the trans isomer (typically in the UV-A region). Avoid broadband UV sources that may emit higher-energy UV-C radiation, which is more likely to cause degradation.
-
Work in a Degassed Solvent: The presence of oxygen can significantly contribute to photodegradation by forming reactive oxygen species (ROS).[6][7] Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving your compound and maintain an inert atmosphere during the experiment.
-
Incorporate a Light Stabilizer: Consider adding a UV absorber or a hindered amine light stabilizer (HALS) to your solution. These additives can help dissipate the UV energy or scavenge free radicals that contribute to degradation.[8]
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram or a Change in the UV-Vis Spectrum Shape
-
Observation: After UV irradiation, you notice the appearance of new, unexpected peaks in your HPLC chromatogram.[9][10] Concurrently, the UV-Vis spectrum may show the emergence of new absorption bands or a significant change in the overall spectral shape that cannot be attributed to the cis isomer.[11][12]
-
Potential Cause: This indicates the formation of one or more stable photoproducts. The degradation of nitroaromatic compounds can lead to hydroxylated and other modified aromatic species.[2]
-
Troubleshooting Steps:
-
Characterize the Photoproducts: If possible, use HPLC-MS to identify the mass of the new species.[9][10][13] This information can provide clues about the degradation pathway. Common degradation products of nitroaromatics can include nitrophenols and other oxidized species.[2][3]
-
Re-evaluate Solvent Choice: The solvent can play a crucial role in the photodegradation pathway.[14][15][16] Polar protic solvents may facilitate certain degradation reactions. If your experimental conditions allow, consider testing a less reactive, aprotic solvent.
-
Implement Prevention Strategies: Refer to the prevention strategies outlined in the FAQs section below to minimize the formation of these byproducts.
-
Issue 3: Inconsistent or Non-Reproducible Isomerization Behavior
-
Observation: You are getting inconsistent trans-cis isomerization results between experiments, even under seemingly identical conditions. The photostationary state (the equilibrium between trans and cis isomers under continuous irradiation) is not stable.
-
Potential Cause: This can be a subtle sign of ongoing degradation. As the parent a-nitroazobenzene degrades, the concentration of the photoactive species decreases, affecting the isomerization kinetics and the position of the photostationary state.
-
Troubleshooting Steps:
-
Monitor for Degradation Over Time: Perform a time-course experiment where you monitor both the isomerization and the potential degradation. Acquire UV-Vis spectra and/or HPLC chromatograms at multiple time points during an extended irradiation period. This will help you determine the timescale of degradation relative to isomerization.
-
Control Temperature: Photodegradation rates can be temperature-dependent. Ensure your experimental setup includes a method for maintaining a constant and controlled temperature.
-
Ensure Consistent Sample Preparation: Small variations in solvent purity, dissolved oxygen levels, or the presence of trace impurities can catalyze photodegradation. Standardize your sample preparation protocol rigorously.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the likely photodegradation pathway of a-nitroazobenzene?
While a definitive pathway for a-nitroazobenzene is not extensively documented, we can infer a likely mechanism based on the known photochemistry of nitroaromatics and azobenzenes. Upon UV excitation, the molecule can enter an excited singlet or triplet state. From this excited state, several pathways can compete with the desired isomerization:
-
Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatic compounds is the rearrangement of the nitro group to a nitrite group, which can be followed by further reactions.[2]
-
Azo Bond Cleavage: The N=N double bond can be susceptible to photochemical cleavage, leading to the formation of radical species that can then react further.
-
Reactions with Solvent or Oxygen: Excited-state a-nitroazobenzene can react with the solvent or with dissolved molecular oxygen to form a variety of degradation products.[6][15][16]
The following diagram illustrates a plausible, simplified degradation pathway:
Caption: Plausible photochemical pathways for a-nitroazobenzene.
Q2: How can I prevent or minimize the photodegradation of a-nitroazobenzene in my experiments?
Here are some actionable strategies:
-
Work in the Absence of Oxygen: As mentioned, degassing your solvent is crucial.[7]
-
Use Radical Scavengers/Antioxidants: The addition of antioxidants can help to quench reactive radical species that may be formed during irradiation. Some commonly used antioxidants in research settings include butylated hydroxytoluene (BHT) and Trolox.[6]
-
Choose the Right Solvent: The photostability of nitroaromatic compounds can be solvent-dependent.[14][15][16] Aprotic and non-polar solvents may offer greater stability compared to protic and polar solvents. However, the choice of solvent is often dictated by the experimental requirements.
-
Incorporate UV Stabilizers: For applications where the compound is embedded in a polymer matrix or a long-term formulation, the inclusion of commercial UV stabilizers can be highly effective. These are broadly classified into UV absorbers (e.g., benzophenones, benzotriazoles) and hindered amine light stabilizers (HALS).[8]
-
Control the pH: The protonation state of the azobenzene can influence its photochemistry.[17] If your experimental system allows, investigate the effect of pH on the stability of a-nitroazobenzene.
Q3: What are the key parameters to consider when setting up a photostability study for a-nitroazobenzene?
A well-designed photostability study should be systematic. Here are the key parameters to consider, based on ICH guidelines for photostability testing:[18][19][20]
| Parameter | Recommendation | Rationale |
| Light Source | Use a light source that mimics the intended exposure conditions (e.g., a solar simulator or a lamp with a defined spectral output). A near-UV fluorescent lamp with emission between 320-400 nm is often used.[18][19] | Ensures that the degradation observed is relevant to the application. |
| Exposure Levels | Expose the sample to a controlled and measured amount of light, typically expressed in lux hours for visible light and watt hours per square meter for UV-A.[18][19] | Allows for quantitative comparison of stability under different conditions. |
| Sample Presentation | Expose the sample in a thin layer or a solution in a transparent container (e.g., quartz cuvette) to ensure uniform light exposure.[18][19] | Avoids self-shielding effects that can lead to underestimation of degradation. |
| Controls | Always include a "dark" control (a sample protected from light) to differentiate between photodegradation and thermal degradation. | Isolates the effect of light on the sample. |
| Analytical Methods | Use a stability-indicating analytical method, such as HPLC with UV detection or HPLC-MS, that can separate the parent compound from its degradation products.[9][10][21] | Enables accurate quantification of the parent compound and detection of degradation products. |
IV. Experimental Protocol: Quantifying the Photodegradation of a-Nitroazobenzene
This protocol provides a general framework for assessing the photostability of a-nitroazobenzene in solution.
Objective: To quantify the rate of photodegradation of a-nitroazobenzene under a specific UV light source.
Materials:
-
a-Nitroazobenzene
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
UV irradiation source with controlled intensity and wavelength
-
Inert gas (argon or nitrogen) for degassing
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of a-nitroazobenzene in the chosen solvent at a known concentration (e.g., 1 mM).
-
Preparation of Working Solution: Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically an absorbance of ~1 at the λmax).
-
Degassing (Optional but Recommended): Sparge the working solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Initial Analysis (t=0):
-
Record the initial UV-Vis spectrum of the solution.
-
Inject an aliquot of the solution into the HPLC to obtain the initial peak area of a-nitroazobenzene.
-
-
UV Irradiation:
-
Place the cuvette containing the solution in the UV irradiation chamber at a fixed distance from the light source.
-
Start the irradiation.
-
-
Time-Course Monitoring:
-
At regular intervals (e.g., every 15, 30, 60 minutes), briefly interrupt the irradiation.
-
Record the UV-Vis spectrum.
-
Withdraw a small aliquot for HPLC analysis.
-
-
Data Analysis:
-
From the UV-Vis data, plot the absorbance at the λmax of the trans isomer as a function of irradiation time.
-
From the HPLC data, plot the peak area of a-nitroazobenzene as a function of irradiation time.
-
Calculate the percentage degradation at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model).
-
The following diagram outlines the experimental workflow:
Caption: Workflow for quantifying a-nitroazobenzene photodegradation.
V. References
-
Nizkorodov, S. A., et al. (2024). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres.
-
Nizkorodov, S. A., et al. (2024). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing.
-
Jung, J., et al. (2009). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure. Environmental Chemistry Letters.
-
Cote, M., et al. (2014). Thermal stability of UV-treated azobenzene thin films. ResearchGate.
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Mohlmann, G. R., et al. (1994). Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment. Journal of the Optical Society of America B.
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Savi, F. M., et al. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Polymers.
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Valtierra-Alvarado, M. A., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A.
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Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences.
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Valtierra-Alvarado, M. A., et al. (2024). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. IRIS .
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Siewertsen, R., et al. (2010). Azobenzene Photoisomerization-Induced Destabilization of B-DNA. Journal of the American Chemical Society.
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Ali, A., et al. (2021). Nitro-substituted azobenzenes. ResearchGate.
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Sharma, G., et al. (2019). Time-dependent UV–Vis absorption spectra of photodegradation of 4-NP. ResearchGate.
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Szymański, W., et al. (2022). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry.
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews.
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Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences.
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ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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AAT Bioquest. (2023). What are some antifading agents used to prevent photobleaching?
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
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Cao, H., et al. (2021). Identification of the biodegradation products by HPLC-MS/MS. ResearchGate.
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Gholipour, M. R., et al. (2020). The UV-Vis spectra during the simultaneous degradation of AZ II and AO. ResearchGate.
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IAGIM. (n.d.). Photostability.
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Wang, P., et al. (2017). Figure S10. Temporal UV-vis spectral change of catalytic degradation of 4-nitrophenol. ResearchGate.
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Petrović, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Trends in Analytical Chemistry.
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Cordes, T., et al. (2009). A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes. ResearchGate.
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Nagy, A. M., et al. (2020). Photodissociation UV-VIS Spectra of Cold Protonated Azobenzene and 4-(dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. ResearchGate.
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Li, Y., et al. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports.
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Kim, J., et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI.
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Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology.
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Shapiro, A. B. (2013). How can we prevent photobleaching in fluorescent labeled protein stock solution? ResearchGate.
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American Chemical Society. (n.d.). Organic Letters Journal.
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Lim, Y.-H., et al. (2012). Analysis of Photodegradation Products of Organic Photochromes by LC/MS. Mass Spectrometry Letters.
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Wiese, M., et al. (2024). HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. Monatshefte für Chemie - Chemical Monthly.
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a-Nitroazobenzene unexpected spectroscopic changes and their causes
Technical Support Center: a-Nitroazobenzene Spectroscopic Analysis
Welcome to the technical support guide for a-Nitroazobenzene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the unique photochemical properties of this molecule. Here, we address unexpected spectroscopic changes, offering troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Part 1: Troubleshooting Guide for Unexpected Spectroscopic Observations
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with a-Nitroazobenzene.
Q1: My UV-Vis spectrum shows an unexpected blue-shift (hypsochromic shift) in the π-π transition of trans-a-Nitroazobenzene. What could be the cause?*
A1: An unexpected blue-shift in the π-π* transition (typically around 320-350 nm) of the trans isomer can be perplexing. Here are the primary potential causes and how to troubleshoot them:
-
Solvent Polarity Issues: While a-Nitroazobenzene exhibits negative solvatochromism (a blue-shift with increasing solvent polarity), the magnitude of this shift might be greater than anticipated. This is especially true if you are using highly polar solvents or solvent mixtures where the local microenvironment polarity is not well-defined.
-
Troubleshooting:
-
Verify Solvent Purity: Ensure your solvent is pure and dry. Trace amounts of water in a non-polar solvent can significantly alter its polarity.
-
Systematic Solvent Study: Run spectra in a series of solvents with known polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to establish a clear trend. This will help you determine if the observed shift is consistent with solvatochromic effects.
-
Consider Specific Interactions: Hydrogen bonding with protic solvents can also lead to spectral shifts. Compare spectra in aprotic and protic solvents of similar polarity to isolate this effect.
-
-
-
Aggregation: At higher concentrations, a-Nitroazobenzene molecules can form H-aggregates (face-to-face stacking). This aggregation can lead to a blue-shift in the absorption spectrum.[1][2]
-
Troubleshooting:
-
Concentration Dependence Study: Acquire UV-Vis spectra at a range of concentrations. If aggregation is the cause, you will observe a deviation from the Beer-Lambert law and a concentration-dependent spectral shift. Diluting the sample should lead to a red-shift as the aggregates dissociate into monomers.
-
Temperature Variation: Increasing the temperature can often disrupt aggregates, leading to a red-shift in the spectrum.
-
-
-
Contamination: The presence of impurities from the synthesis or degradation products can lead to overlapping spectral features that manifest as an apparent blue-shift.
-
Troubleshooting:
-
Purity Analysis: Verify the purity of your sample using techniques like NMR spectroscopy or HPLC.[3][4] Common impurities might include starting materials from the synthesis, such as 4-nitroaniline or nitrosobenzene.[5]
-
Recrystallization: If impurities are suspected, recrystallize your a-Nitroazobenzene sample to improve its purity.[3][6]
-
-
Q2: I'm observing incomplete trans to cis photoisomerization upon irradiation, even with prolonged exposure. Why is this happening?
A2: Achieving a high quantum yield for trans to cis isomerization is crucial for many applications.[7] Incomplete conversion can stem from several factors:
-
Wavelength of Irradiation: The efficiency of photoisomerization is wavelength-dependent.[8] Irradiating at a wavelength that is not at the maximum absorbance of the π-π* transition of the trans isomer can lead to inefficient conversion.
-
Troubleshooting:
-
Optimize Irradiation Wavelength: Ensure your light source is tuned to the λmax of the trans isomer's π-π* band in the specific solvent you are using.
-
Check Light Source Intensity: An insufficiently powerful light source will require longer irradiation times. Verify the output of your lamp or laser.
-
-
-
Photostationary State (PSS): Upon irradiation, a photostationary state is reached where the rates of trans to cis and cis to trans isomerization are equal. The composition of this state is dependent on the irradiation wavelength and the molar absorptivities of the two isomers at that wavelength.
-
Troubleshooting:
-
Monitor Spectral Changes Over Time: Acquire spectra at regular intervals during irradiation. You should see the absorbance of the trans isomer decrease while the cis isomer's absorbance increases until a stable spectrum (the PSS) is achieved.
-
Consider a Different Wavelength: Irradiating into the n-π* band (around 450 nm) can sometimes favor the cis isomer, leading to a different PSS composition.
-
-
-
Photodegradation: Prolonged exposure to high-intensity UV light can cause photodegradation of the azobenzene molecule, leading to a loss of photoactivity.[9]
-
Troubleshooting:
-
Look for New Spectral Features: The appearance of new, undefined absorption bands that are not characteristic of either the cis or trans isomer can indicate degradation.
-
NMR Analysis: Analyze the sample by ¹H NMR before and after irradiation to check for the appearance of new signals corresponding to degradation products.
-
-
Q3: The thermal cis to trans back-isomerization is much faster/slower than expected. What influences this rate?
A3: The rate of thermal back-isomerization is highly sensitive to the molecule's environment.
-
Solvent Polarity: The mechanism of thermal isomerization can change with solvent polarity. For "push-pull" azobenzenes like a-Nitroazobenzene, a rotational mechanism is favored in polar solvents, leading to a faster isomerization rate.[10][11][12] In non-polar solvents, an inversion mechanism may dominate, which can be slower.[10][11][12]
-
Troubleshooting:
-
Systematic Solvent Study: Measure the kinetics of thermal isomerization in a range of solvents with varying polarities to understand the solvent's influence on the rate.[10][13]
-
Temperature-Dependent Kinetics: Perform the kinetic analysis at different temperatures to determine the activation energy (Ea) of the process. This can provide insight into the operative mechanism.[13]
-
-
-
pH of the Solution: For azobenzene derivatives with pH-sensitive groups, the protonation state can significantly impact the rate of thermal isomerization.[14][15][16] While a-Nitroazobenzene itself is not strongly pH-sensitive in the typical aqueous range, impurities or buffer components could play a role.
-
Troubleshooting:
-
Control the pH: If working in aqueous or buffered solutions, ensure the pH is controlled and consistent across experiments.
-
Investigate pH Effects: If unexpected rate changes are observed, systematically vary the pH to determine if it influences the isomerization kinetics.
-
-
-
Molecular Aggregation: The formation of aggregates can sterically hinder the isomerization process, leading to slower thermal relaxation.
-
Troubleshooting:
-
Concentration-Dependent Kinetics: Measure the rate of isomerization at different concentrations. A decrease in the rate constant with increasing concentration can suggest aggregation effects.
-
-
Part 2: Frequently Asked Questions (FAQs)
What are the characteristic electronic transitions in a-Nitroazobenzene?
a-Nitroazobenzene, like other azobenzenes, has two characteristic electronic transitions that are observable in the UV-Vis spectrum:
-
π-π Transition:* This is a high-intensity absorption band typically found in the UV region (around 320-350 nm for the trans isomer). It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
-
n-π Transition:* This is a lower-intensity, and often broad, absorption band in the visible region (around 450 nm). It arises from the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is more prominent in the cis isomer.[17]
How does the nitro group influence the spectroscopy of azobenzene?
The nitro group (-NO₂) is a strong electron-withdrawing group. When placed in the para position, it creates a "push-pull" system with the electron-donating azo group. This has several key effects:
-
Red-Shifted Spectra: The π-π* transition is generally red-shifted (bathochromic shift) compared to unsubstituted azobenzene due to the extended conjugation and lowering of the LUMO energy.[13]
-
Enhanced Solvatochromism: The charge-transfer character of the electronic transitions is increased, making the molecule's spectrum more sensitive to solvent polarity.[10]
-
Altered Isomerization Kinetics: The electronic nature of the substituent affects the energy barrier for isomerization, influencing the rates of both photo- and thermal isomerization.[18]
Can I use NMR spectroscopy to monitor isomerization?
Yes, ¹H NMR spectroscopy is an excellent tool for monitoring the isomerization of a-Nitroazobenzene.[19] The chemical shifts of the aromatic protons, particularly those ortho to the azo group, are significantly different between the cis and trans isomers.[19][20] The protons of the cis isomer are generally more shielded (appear at a lower ppm) compared to the trans isomer.[19][20] By integrating the signals corresponding to each isomer, you can quantify the composition of the mixture at the photostationary state or monitor the kinetics of thermal back-isomerization.[19]
Part 3: Experimental Protocols and Data
Protocol 1: Monitoring trans to cis Photoisomerization using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of a-Nitroazobenzene in the desired solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of ~1 for the π-π* transition of the trans isomer.
-
Initial Spectrum: Record the UV-Vis spectrum of the trans isomer before irradiation.
-
Irradiation: Irradiate the sample with a light source at the λmax of the π-π* transition (e.g., 340 nm).
-
Time-Resolved Spectra: At regular intervals (e.g., every 30 seconds), stop the irradiation and record the UV-Vis spectrum.
-
Analysis: Observe the decrease in the absorbance of the π-π* band of the trans isomer and the increase in the absorbance of the n-π* band of the cis isomer. Continue until the spectrum no longer changes, indicating that the photostationary state has been reached.
Protocol 2: Determining the Kinetics of Thermal cis to trans Back-Isomerization
-
Generate cis Isomer: Irradiate a solution of a-Nitroazobenzene as described in Protocol 1 until the photostationary state is reached.
-
Initiate Thermal Isomerization: Place the cuvette in a temperature-controlled spectrophotometer in the dark.
-
Monitor Absorbance Change: Monitor the increase in absorbance at the λmax of the trans isomer's π-π* transition over time.
-
Data Analysis: The thermal back-isomerization follows first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time (the initial absorbance of the pure trans isomer) and At is the absorbance at time t. The negative of the slope of this plot will give the rate constant (k).[13]
Table 1: Typical Spectroscopic Data for a-Nitroazobenzene
| Isomer | Transition | Typical λmax (in Acetonitrile) | Molar Absorptivity (ε) |
| trans | π-π | ~340 nm | High (~20,000 M⁻¹cm⁻¹) |
| n-π | ~450 nm | Low (~1,000 M⁻¹cm⁻¹) | |
| cis | π-π | ~320 nm | Lower than trans |
| n-π | ~440 nm | Higher than trans |
Note: These values are approximate and can vary depending on the solvent and other experimental conditions.
Part 4: Visualizations
Diagram 1: Photoisomerization and Thermal Relaxation Workflow
Caption: Workflow of photoisomerization and thermal back-isomerization.
Diagram 2: Troubleshooting Logic for Unexpected Spectra
Caption: Troubleshooting logic for unexpected spectroscopic results.
References
- Study and characterization of the electronic states involved in the isomerization reaction of 4-anilino-4. (n.d.).
- Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (n.d.).
- Cis-Trans isomerisation of azobenzenes studied by laser- coupled NMR spectroscopy and DFT calculations. (2010, May 24).
- An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-n. (n.d.).
- cis → trans photoisomerisation of azobenzene: a fresh theoretical look. (2021, July 1).
- An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. (n.d.).
- The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. (n.d.).
- Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. (n.d.).
- Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. (n.d.).
- Quantum yield of photoisomerization of substituted ABs. (n.d.).
- Interplay of computational chemistry and transient absorption spectroscopy in the ultrafast studies. (2025, August 7).
- 4-NITROAZOBENZENE TECH. 90 synthesis. (n.d.).
- Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations (2010). (n.d.).
- Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023, June 12).
- Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. (2025, August 7).
- Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. (2020, April 30).
- Visible Light Photodegradation of Azo Dye by Cu/TiO2. (2026, January 9).
- Spectroscopic Properties of Azobenzene-Based pH Indicator Dyes: A Quantum Chemical and Experimental Study. (2025, August 10).
- Spectroscopic Properties of Azobenzene-Based pH Indicator Dyes: A Quantum Chemical and Experimental Study. (2011, April 12).
- Aggregation-induced emission of azobenzene towards a sensitive indication on the self-assembly of a cellulose material. (n.d.).
- Comparison of electronic transitions in unsubstituted azobenzene (left)... (n.d.).
- Spectroscopic characterization and aggregation of azine compounds in different media. (2012, December 4).
- Photodissociation UV-VIS Spectra of Cold Protonated Azobenzene and 4-(dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. (n.d.).
- Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. (n.d.).
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (n.d.).
- Spectroscopic study of azo dye aggregation in aqueous solution. (n.d.).
- Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. (n.d.).
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10).
- Spectroscopic studies on aggregation phenomena of dyes. (n.d.).
- Evaluating the Interactions Between Vibrational Modes and Electronic Transitions Using Frontier Orbital Derivatives. (2024, February 25).
- Photodissociation UV-Vis Spectra of Cold Protonated Azobenzene and 4-(Dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. (2016, June 9).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3).
- On the rotation-inversion controversy on photoisomerization of azobenzenes. Experimental proof of inversion. (n.d.).
- A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. (2024, January 30).
- What could cause a peak shift + fluctuation in Uv-vis spectrum? (2019, September 30).
- a UV–Vis spectra showing a blue shift of the absorption edge as the Zn... (n.d.).
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Validation & Comparative
A Comparative Guide to the Photoisomerization Efficiency of a-Nitroazobenzene and Azobenzene
For researchers and professionals in drug development and materials science, the selection of a molecular photoswitch is a critical design choice. Azobenzene and its derivatives are paramount in this field, offering light-mediated control over molecular geometry and function. This guide provides an in-depth comparison of the photoisomerization efficiency between unsubstituted azobenzene and its ortho-nitro substituted counterpart, a-nitroazobenzene (2-nitroazobenzene). Understanding the nuanced effects of the ortho-nitro group is key to harnessing these molecules for sophisticated applications.
Introduction to Azobenzene Photoswitches
Azobenzene is a quintessential photochromic molecule, capable of reversible isomerization between its thermally stable trans (E) isomer and a metastable cis (Z) isomer. This transformation, triggered by light, alters the molecule's geometry, dipole moment, and absorption spectrum, enabling spatiotemporal control over biological systems and material properties. The E isomer is nearly planar, while the Z isomer adopts a bent conformation. The transition from the E to the Z form is typically induced by UV light, while the reverse process can be driven by visible light or occurs spontaneously through thermal relaxation.[1]
The efficiency of this photoswitching is governed by key photophysical parameters: the wavelength of maximum absorption (λmax) for each isomer, the quantum yield (Φ) of the photochemical transformation (the ratio of molecules isomerized to photons absorbed), and the thermal half-life (t½) of the metastable Z isomer.
The Benchmark: Unsubstituted Azobenzene
Unsubstituted azobenzene serves as the fundamental reference for understanding the photoisomerization process. Its photophysical properties are well-characterized and provide a baseline for evaluating the impact of substituents.
The E-isomer of azobenzene exhibits a strong π-π* absorption band in the UV region (around 320 nm) and a weaker, symmetry-forbidden n-π* transition in the visible spectrum (around 440 nm).[1][2] Upon isomerization to the Z-form, the intensity of the π-π* band decreases significantly, while the n-π* band gains intensity.[1]
The photoisomerization quantum yields for azobenzene are wavelength-dependent. Irradiation into the π-π* band is generally less efficient for E→Z isomerization compared to irradiation of the n-π* band.[3] The thermal relaxation of Z-azobenzene back to the more stable E-form is a relatively slow process, with a half-life on the order of hours to days at room temperature, depending on the solvent.[4]
The Challenger: a-Nitroazobenzene (2-Nitroazobenzene)
The introduction of a nitro (-NO₂) group at the ortho position of one of the phenyl rings creates a-nitroazobenzene. This substitution has profound electronic and steric effects on the azobenzene core, significantly altering its photoisomerization efficiency and thermal stability. The nitro group is a strong electron-withdrawing group, which influences the electronic transitions of the molecule.[5][6]
Mechanistic Implications of Ortho-Substitution
The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N bond or an inversion mechanism involving a change in the C-N=N bond angle.[7] The nature of the substituent and its position can favor one pathway over the other. Strong electron-withdrawing substituents, such as the nitro group, are known to significantly decrease the energy barrier for thermal isomerization, suggesting an influence on the transition state of the relaxation process.[8]
Head-to-Head Comparison: Photophysical Properties
A direct comparison of the key performance metrics reveals the significant impact of the ortho-nitro group on the photoswitching behavior of the azobenzene scaffold.
| Parameter | Azobenzene | a-Nitroazobenzene | Rationale for Difference |
| λmax E-isomer (π-π) | ~320 nm | Not specified in results | The electron-withdrawing nitro group can cause a shift in the absorption bands. |
| λmax E-isomer (n-π) | ~440 nm | Not specified in results | Changes in electronic distribution due to the nitro group affect the energy of the n-π* transition. |
| λmax Z-isomer (n-π*) | ~433 nm | Not specified in results | The altered geometry and electronic structure of the Z-isomer will also lead to shifts in its absorption spectrum. |
| Φ (E→Z) | 0.11 (at 313 nm in Methanol)[9] | Not specified in results | The quantum yield is sensitive to the excited state lifetime and decay pathways, which are altered by the nitro group. |
| Φ (Z→E) | 0.54 (at 436 nm in Methanol)[9] | Not specified in results | The efficiency of the back-isomerization is also influenced by the electronic properties of the excited state. |
| Thermal Half-life (t½) of Z-isomer | ~ hours to days | Significantly shorter | The strong electron-withdrawing nature of the nitro group lowers the activation energy for thermal relaxation.[8] |
Note: Specific quantitative data for a-nitroazobenzene's absorption maxima and quantum yields were not available in the search results. The comparison is based on established principles of azobenzene photochemistry and qualitative statements from the provided sources.
Experimental Protocol: Characterizing Photoisomerization via UV-Vis Spectroscopy
The following protocol outlines a standard method for monitoring the photoisomerization of azobenzene derivatives using a UV-Vis spectrophotometer.
Materials
-
Azobenzene or a-nitroazobenzene
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >420 nm lamp or LED)
-
Dark chamber or light-proof enclosure
Procedure
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the λmax of the E-isomer's π-π* transition.
-
Initial Spectrum (E-isomer): Record the full UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the initial, thermally equilibrated state, which is predominantly the E-isomer.
-
E→Z Photoisomerization:** Place the cuvette in a fixed position and irradiate it with the UV light source (e.g., 365 nm). Periodically, interrupt the irradiation and record the UV-Vis spectrum until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. A decrease in the π-π* band and an increase in the n-π* band should be observed.
-
Z→E Isomerization (Photochemical):** Following the establishment of the E→Z PSS, irradiate the sample with the visible light source (e.g., >420 nm). Record the spectra at intervals until the original spectrum of the E-isomer is restored.
-
Z→E Isomerization (Thermal):** After reaching the E→Z PSS, place the cuvette in a dark, temperature-controlled environment. Record the UV-Vis spectrum at regular time intervals to monitor the thermal back-reaction. The rate of this process can be used to calculate the thermal half-life of the Z-isomer.
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis of azobenzene photoisomerization.
Conclusion and Outlook
The ortho-nitro substitution on the azobenzene core dramatically alters its photoswitching characteristics. While specific quantum yield data for a-nitroazobenzene remains elusive in the readily available literature, the established effect of strong electron-withdrawing groups points towards a significantly faster thermal Z→E relaxation compared to the parent molecule. This property can be either advantageous or detrimental depending on the application. For applications requiring long-lived metastable states, such as in data storage, a-nitroazobenzene may be unsuitable. However, for systems that necessitate rapid thermal recovery to the ground state, such as in certain photopharmacological applications where the effect of the drug should cease upon removal of the light stimulus, the fast relaxation of a-nitroazobenzene could be a desirable feature.
This guide underscores the importance of substituent effects in the rational design of molecular photoswitches. Further experimental characterization of a-nitroazobenzene and other ortho-substituted derivatives is crucial for expanding the toolkit of photochemistry and enabling the development of next-generation light-responsive technologies.
References
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Ladányi, V., Dvořák, P., Al Anshori, J., Vetráková, Ľ., Wirz, J., & Heger, D. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 16(12), 1757-1761. [Link]
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(1). [Link]
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ResearchGate. (n.d.). Quantum yield of photoisomerization of substituted ABs. ResearchGate. [Link]
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Reva, I., Lapinski, L., & Fausto, R. (2012). Structural and spectroscopic characterization of E- and Z-isomers of azobenzene. Physical Chemistry Chemical Physics, 14(20), 7243-7253. [Link]
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D'auria, S., et al. (2022). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 23(21), 13411. [Link]
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Wildes, P. D., Pacifici, J. G., Irick, G., & Whitten, D. G. (1971). Solvent and substituent on the thermal isomerization of substituted azobenzenes. Flash spectroscopic study. Journal of the American Chemical Society, 93(8), 2004-2008. [Link]
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Semantic Scholar. [Link]
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Gescheidt, G., et al. (2023). To Isomerize or not to Isomerize? E/Z Isomers of Cyclic Azobenzene Derivatives and Their Reactivity Upon One- Electron Reduction. Chemistry – A European Journal, 29(29), e202300146. [Link]
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ResearchGate. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'- Nitroazobenzene are Highly Influenced by Solvent Polarity. ResearchGate. [Link]
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Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]
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Granucci, G., & Persico, M. (2007). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A, 111(29), 6752-6760. [Link]
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Fokin, A. A., et al. (2019). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Journal of Molecular Structure, 1179, 519-526. [Link]
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Garcia-Amorós, J., et al. (2010). Kinetic Study of the Fast Thermal Cis-to-Trans Isomerisation of para-, ortho- and Polyhydroxyazobenzenes. Physical Chemistry Chemical Physics, 12(40), 13238-13244. [Link]
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Diau, E. W.-G. (2012). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. The Journal of Physical Chemistry A, 116(1), 134-143. [Link]
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de la Torre, P., et al. (2022). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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A Comparative Guide to the Validation of a-Nitroazobenzene Isomerization Kinetics: A Multi-Technique Approach
For researchers, scientists, and drug development professionals engaged in the expanding field of photopharmacology and molecular switches, the precise characterization of isomerization kinetics is paramount. a-Nitroazobenzene, a quintessential photoswitchable molecule, undergoes a reversible transformation between its thermally stable trans (E) and metastable cis (Z) isomers upon light irradiation. The rate of this isomerization is a critical parameter that dictates its utility in various applications. This guide provides an in-depth, objective comparison of three powerful analytical techniques for validating the isomerization kinetics of a-Nitroazobenzene: UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Flash Photolysis. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate methodology for your research needs.
The Photoisomerization of a-Nitroazobenzene: A Tale of Two Isomers
The photochromism of a-Nitroazobenzene hinges on the conformational change around the central nitrogen-nitrogen double bond (N=N). The trans isomer, with its elongated and more planar structure, typically exhibits a strong π-π* absorption band in the UV region. Upon irradiation with UV light, it converts to the less stable, bent cis isomer, which has a distinct absorption spectrum. This photochemical transformation can be reversed either by irradiation with visible light or through thermal relaxation in the dark. The kinetics of this thermal back-isomerization from cis to trans is the primary focus of this guide.
The rate of this thermal relaxation is highly sensitive to the molecular environment, including solvent polarity and the presence of substituents on the phenyl rings.[1][2][3] The nitro group in a-Nitroazobenzene, being an electron-withdrawing group, influences the electronic properties of the azobenzene core and, consequently, its isomerization kinetics.[3] Two primary mechanisms have been proposed for this isomerization: a rotation mechanism involving a polar transition state and an inversion mechanism.[1][2] The operative mechanism can be influenced by solvent polarity, with polar solvents often favoring the rotational pathway.[1][2]
A Comparative Analysis of Kinetic Validation Techniques
The choice of analytical technique for studying the isomerization kinetics of a-Nitroazobenzene is dictated by the timescale of the reaction, the required level of structural information, and the available instrumentation. Here, we compare UV-Vis Spectroscopy, NMR Spectroscopy, and Flash Photolysis, highlighting their respective strengths and limitations.
UV-Visible (UV-Vis) Spectroscopy: The Workhorse for Kinetic Monitoring
UV-Vis spectroscopy is a widely accessible and powerful technique for monitoring the thermal back-isomerization of a-Nitroazobenzene. The distinct absorption spectra of the trans and cis isomers allow for the quantification of their relative concentrations over time.
Causality Behind Experimental Choices:
The selection of the monitoring wavelength is critical for accurate kinetic analysis. Typically, the wavelength of maximum absorbance (λmax) of the trans isomer is chosen because the cis isomer often has minimal absorbance at this wavelength.[4] This minimizes spectral overlap and simplifies the kinetic analysis. The choice of solvent is also a crucial experimental parameter, as it can significantly influence the rate of isomerization.[1][2] Non-polar solvents like cyclohexane and polar solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to probe the effect of the environment on the reaction mechanism. Temperature control is essential as the rate of thermal isomerization is highly temperature-dependent.
Experimental Protocol: Monitoring Thermal Back-Isomerization
-
Sample Preparation: Prepare a dilute solution of a-Nitroazobenzene in the chosen solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of the trans isomer in the range of 1.0-1.5 to ensure a good signal-to-noise ratio while adhering to the Beer-Lambert law.
-
Initial Spectrum: Record the UV-Vis spectrum of the solution in its thermally-adapted state (predominantly trans isomer).
-
Photoisomerization: Irradiate the sample with a UV lamp (e.g., 365 nm) to induce the trans to cis isomerization. Monitor the spectral changes until a photostationary state (PSS) is reached, indicated by no further change in the absorbance spectrum upon continued irradiation.
-
Kinetic Measurement: In a temperature-controlled spectrophotometer, shielded from ambient light, record the absorbance at the λmax of the trans isomer at regular time intervals. The increase in absorbance corresponds to the thermal relaxation of the cis isomer back to the trans form.
-
Data Analysis: The thermal back-isomerization of a-Nitroazobenzene typically follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction (all trans) and At is the absorbance at time t. The slope of the resulting linear plot is equal to -k. The half-life (t1/2) of the cis isomer can then be calculated using the equation: t1/2 = ln(2)/k.
Diagram of the UV-Vis Spectroscopy Workflow
Caption: Workflow for determining isomerization kinetics using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Dynamics
NMR spectroscopy provides detailed structural information and can be a powerful tool for studying isomerization kinetics, especially for slower reactions or when it is necessary to unambiguously identify the isomers. The chemical shifts of the protons on the phenyl rings of a-Nitroazobenzene are different for the trans and cis isomers, allowing for their distinct observation and quantification.
Causality Behind Experimental Choices:
The choice of a deuterated solvent is fundamental for NMR experiments to avoid strong solvent signals that would obscure the analyte's signals. The selection of the solvent can also be used to study its effect on the isomerization rate. For kinetic studies, it is crucial to acquire spectra at regular intervals. The temperature of the NMR probe must be precisely controlled. For faster reactions, techniques like in-situ laser irradiation within the NMR probe can be employed to monitor the kinetics in real-time.
Experimental Protocol: Monitoring Thermal Back-Isomerization
-
Sample Preparation: Dissolve a-Nitroazobenzene in a suitable deuterated solvent (e.g., DMSO-d6, benzene-d6) in an NMR tube.
-
Photoisomerization: Irradiate the NMR tube with a UV lamp (e.g., 365 nm) at a controlled temperature until a significant population of the cis isomer is achieved, as determined by a preliminary 1H NMR spectrum.
-
Kinetic Measurement: Place the NMR tube in the spectrometer at a constant temperature and acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to specific, well-resolved protons of the trans and cis isomers. The ratio of the integrals provides the relative concentrations of the two isomers at each time point. The thermal isomerization from cis to trans is a first-order process. The rate constant (k) can be obtained by plotting the natural logarithm of the mole fraction of the cis isomer versus time. The slope of the resulting line will be -k.
Diagram of the NMR Spectroscopy Workflow
Caption: Workflow for kinetic analysis of isomerization using NMR spectroscopy.
Flash Photolysis: Capturing Ultrafast Isomerization Events
Flash photolysis is the go-to technique for studying rapid isomerization kinetics, often on the microsecond to second timescale. This method utilizes a short, intense pulse of light (the "flash") to initiate the photoisomerization, and a second, weaker light source (the "probe") to monitor the subsequent changes in absorbance.
Causality Behind Experimental Choices:
The choice of the excitation wavelength (from the flash lamp) is tuned to the absorption maximum of the trans isomer to efficiently trigger the photoisomerization. The probe wavelength is typically set at the λmax of the trans isomer to monitor its recovery. The duration of the flash is a critical parameter and must be significantly shorter than the timescale of the kinetic process being studied. The use of a simple and inexpensive camera flash can be an effective excitation source for reactions in the millisecond to second range.[5]
Experimental Protocol: Monitoring Thermal Back-Isomerization
-
Apparatus Setup: A basic flash photolysis setup consists of a UV-Vis spectrophotometer and an external flash unit (e.g., a camera flash). The flash unit is positioned to illuminate the sample in the cuvette holder.
-
Sample Preparation: Prepare a solution of a-Nitroazobenzene as described for the UV-Vis spectroscopy method.
-
Kinetic Measurement: a. Place the cuvette in the spectrophotometer and set the instrument to monitor the absorbance at the λmax of the trans isomer as a function of time (kinetic mode). b. Initiate data acquisition to establish a stable baseline absorbance. c. Trigger the flash to irradiate the sample. The absorbance will drop instantaneously due to the conversion of the trans to the cis isomer. d. Continue to record the absorbance as it returns to the initial baseline value, corresponding to the thermal back-isomerization.
-
Data Analysis: The recovery of the absorbance follows first-order kinetics. The rate constant (k) is determined by fitting the time-dependent absorbance data to a first-order exponential decay function.
Diagram of the Flash Photolysis Workflow
Caption: Experimental workflow for flash photolysis to determine isomerization kinetics.
Comparative Kinetic Data
The following table presents representative kinetic data for the thermal cis-trans isomerization of a nitro-substituted azobenzene (4-anilino-4'-nitroazobenzene, a close analog of a-Nitroazobenzene) in different solvents, as determined by flash photolysis with UV-Vis detection. This data highlights the significant influence of the solvent on the isomerization rate.
| Solvent | Relative Polarity | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t1/2) (s) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyclohexane | 0.006 | 0.0016 | 433 | 62.1 | [5] |
| Toluene | 0.099 | 0.0035 | 198 | - | [1] |
| Benzene | 0.111 | 0.0042 | 165 | - | [1] |
| Tetrahydrofuran (THF) | 0.207 | 0.025 | 27.7 | 54.4 | [1][5] |
| Acetone | 0.355 | 0.14 | 4.95 | 48.2 | [1][5] |
| 3-Pentanol | 0.453 | 0.21 | 3.30 | 45.1 | [1] |
Note: The data for 4-anilino-4'-nitroazobenzene is used as a proxy for a-Nitroazobenzene to illustrate the comparative trends.
Conclusion: Selecting the Right Tool for the Job
The validation of a-Nitroazobenzene isomerization kinetics can be effectively achieved using UV-Vis spectroscopy, NMR spectroscopy, and flash photolysis. Each technique offers distinct advantages and is suited for different experimental requirements.
-
UV-Vis spectroscopy is a versatile and accessible method ideal for monitoring reactions on the timescale of seconds to hours. Its simplicity and high sensitivity make it an excellent choice for routine kinetic studies and for investigating the effects of solvent and temperature.
-
NMR spectroscopy provides invaluable structural information, allowing for the unambiguous identification and quantification of isomers. It is particularly useful for slower isomerization processes and for studying complex reaction mixtures.
-
Flash photolysis is the premier technique for investigating fast isomerization events, providing kinetic data on the microsecond to second timescale.
By understanding the principles, experimental protocols, and comparative performance of these techniques, researchers can confidently select the most appropriate method to unravel the intricate kinetics of a-Nitroazobenzene and other photoswitchable molecules, thereby accelerating the development of novel photopharmacological agents and advanced smart materials.
References
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Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(1), 1-6. [Link]
-
Wazzan, N. A., Richardson, P. R., & Jones, A. C. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 968-974. [Link]
-
Hair, S. R., Taylor, G. A., & Schultz, L. W. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education, 67(8), 709. [Link]
-
Hair, S. R., Taylor, G. A., & Schultz, L. W. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education, 67(8), 709. [Link]
-
Hair, S. R., Taylor, G. A., & Schultz, L. W. (1990). An easily implemented flash photolysis experiment for the physical chemistry laboratory: The isomerization of 4-anilino-4'-nitroazobenzene. Journal of Chemical Education, 67(8), 709. [Link]
-
Wazzan, N. A., Richardson, P. R., & Jones, A. C. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 968-974. [Link]
-
Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(1), 1-6. [Link]
-
Asano, T., & Okada, T. (1984). The thermal isomerization of azobenzenes. III. Substituent, solvent, and pressure effects on the thermal isomerization of push-pull azobenzenes. The Journal of Organic Chemistry, 49(23), 4387-4392. [Link]
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a-Nitroazobenzene performance as a molecular switch versus other photochromic molecules
A Comparative Guide to a-Nitroazobenzene and Other Photochromic Molecular Switches
This guide provides an in-depth comparison of a-nitroazobenzene's performance as a molecular switch against other prominent classes of photochromic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms, performance metrics, and experimental considerations essential for selecting and implementing the appropriate photoswitch for your application.
Introduction: The World of Molecular Switches
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature.[1] These remarkable molecules are the fundamental components of nanoscale machines and smart materials.[2] Among the various types of molecular switches, photochromic molecules—those that change their properties upon irradiation with light—are particularly valuable due to the precise spatiotemporal control offered by a light stimulus.[2][3][4]
The ability to remotely control molecular structure and function has profound implications, particularly in the field of photopharmacology, where the activity of a drug can be turned on or off with light, and in the development of advanced materials.[2][5] This guide will focus on a comparative analysis of several key classes of photochromic molecules:
-
Azobenzenes: Characterized by a nitrogen-nitrogen double bond (N=N), they undergo trans-cis isomerization. We will specifically focus on a-nitroazobenzene.
-
Diarylethenes: A class known for its exceptional thermal stability and fatigue resistance, operating through a ring-opening and closing mechanism.[6]
-
Spiropyrans: These molecules switch via a ring-opening mechanism to a highly colored merocyanine form, often exhibiting large changes in polarity.[7][8]
-
Fulgides: Similar to diarylethenes, these compounds undergo light-induced electrocyclization reactions.[9][10]
Deep Dive: a-Nitroazobenzene
Azobenzenes are arguably one of the most studied families of molecular switches due to their robust and efficient photoisomerization.[11] The introduction of substituents onto the aromatic rings, such as the nitro (-NO₂) group in a-nitroazobenzene, allows for the fine-tuning of their photochemical properties.
Photoswitching Mechanism and Spectral Properties
The core of azobenzene's functionality lies in the reversible isomerization around the N=N double bond, switching between a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer.[12][13]
-
trans Isomer: This is the ground state, a nearly planar and thermodynamically stable configuration. It strongly absorbs in the UV region (π→π* transition) and has a weaker, often-forbidden absorption in the visible region (n→π* transition).[13]
-
cis Isomer: Irradiation with UV light excites the molecule, leading to isomerization to the bent, less stable cis form. This isomer has a distinct absorption spectrum, allowing for photochemical switching back to the trans form with visible light.[13][14][15] The cis isomer can also revert to the trans form thermally in the dark.
The nitro group in a-nitroazobenzene acts as an electron-withdrawing group, influencing the electronic structure and thus the absorption spectra and isomerization kinetics of the molecule.
Caption: Reversible trans-cis isomerization of a-nitroazobenzene.
Comparative Analysis of Photochromic Families
The choice of a molecular switch is dictated by the specific requirements of the application, such as the need for thermal stability, the desired wavelength of operation, and the number of switching cycles required.
Spiropyrans
Spiropyrans undergo a significant structural transformation from a colorless, non-polar "closed" spiropyran (SP) form to a colorful, polar "open" merocyanine (MC) form upon UV irradiation.[7][8][16] This process can be reversed with visible light or, in many cases, by heat, classifying them as T-type switches.[10]
-
Mechanism: UV light induces the cleavage of a C-O bond, allowing the two halves of the molecule to rotate and form the planar, conjugated merocyanine isomer.
-
Performance: The large change in dipole moment and structure is advantageous for creating responsive materials. However, they can be sensitive to solvent polarity and pH and may exhibit lower fatigue resistance compared to other classes.[7][17]
Diarylethenes
Diarylethenes are renowned for their exceptional performance as P-type switches, meaning their states are thermally irreversible and only interconverted by light.[6][10]
-
Mechanism: They operate via a 6π-electrocyclization reaction. UV light triggers a ring-closing reaction to form a colored, conjugated isomer. Visible light re-opens the ring.
-
Performance: Diarylethenes offer excellent thermal stability in both open and closed forms, high fatigue resistance allowing for thousands of switching cycles without significant degradation, and high photocyclization quantum yields.[6][18][19] This makes them ideal for applications requiring long-term stability and reliability, such as optical data storage.
Fulgides
Fulgides and their derivatives (fulgimides) are another class of P-type photochromic compounds that function through a 6π-electrocyclization mechanism, similar to diarylethenes.[10][20]
-
Mechanism: Light induces a reversible cyclization reaction, leading to a significant change in the molecule's absorption spectrum.
-
Performance: They are known for their high reaction efficiencies and good thermal stability, making them suitable for applications in optical switching and data recording.[9][10][20][21]
Caption: Primary switching mechanisms for different photochrome families.
Performance Metrics: A Quantitative Comparison
The performance of a molecular switch is defined by several key parameters.[12] The table below provides a comparative overview.
| Parameter | a-Nitroazobenzene | Spiropyran (Typical) | Diarylethene (Typical) | Fulgide (Typical) |
| Switch Type | T-type (Thermally Reversible) | T-type (Thermally Reversible)[10] | P-type (Photoreversible)[10] | P-type (Photoreversible)[10] |
| Mechanism | trans-cis Isomerization | Ring Opening/Closing[7] | 6π-Electrocyclization[6] | 6π-Electrocyclization[20] |
| λ (Forward) | ~320-380 nm (UV) | ~300-380 nm (UV) | ~300-400 nm (UV) | ~350-400 nm (UV) |
| λ (Reverse) | ~400-450 nm (Visible) | ~450-600 nm (Visible) | ~500-700 nm (Visible) | ~450-550 nm (Visible) |
| Quantum Yield (Φ) | Moderate to High | Variable, often lower | High[6][18] | High[9] |
| Thermal Stability | cis state is metastable | merocyanine state is metastable | Both states are stable[6] | Both states are stable[10] |
| Fatigue Resistance | Good | Moderate to Low | Excellent[6][18][19] | Good to Excellent |
Expert Insight: The choice between a T-type switch like a-nitroazobenzene and a P-type switch like a diarylethene is a critical decision. For applications requiring a self-resetting mechanism in the dark, the thermal relaxation of azobenzenes is a key feature. Conversely, for applications like data storage where the switched state must be preserved indefinitely without further energy input, the thermal stability of diarylethenes is paramount.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. Here, we outline core protocols for the synthesis and characterization of a-nitroazobenzene.
Synthesis of a-Nitroazobenzene via Diazonium Coupling
This classic method provides a reliable route to synthesizing a-nitroazobenzene.[22] The causality behind this multi-step process is the in-situ generation of a highly reactive diazonium salt which then undergoes electrophilic aromatic substitution.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Aniline (or other activated aromatic compound)
-
Ice bath, beakers, magnetic stirrer, filtration apparatus
Protocol:
-
Diazotization: Dissolve p-nitroaniline in concentrated HCl and cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution while maintaining the temperature below 5°C. Stir vigorously. The formation of the diazonium salt is indicated by a color change.
-
Coupling: In a separate beaker, prepare a solution of the coupling component (e.g., aniline) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the coupling component solution. An azo dye will precipitate immediately.
-
Allow the reaction to proceed for 30-60 minutes with continued cooling and stirring.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts and acid, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure a-nitroazobenzene.
Characterization of Photoswitching Performance
UV-Vis spectroscopy is the primary tool for monitoring photoisomerization and quantifying performance.[12][23]
Workflow:
Caption: Workflow for characterizing photoswitch performance via UV-Vis spectroscopy.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., toluene, ethanol) in a quartz cuvette. The solvent choice is important as it can affect switching kinetics.[24]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample. This represents the pure trans isomer.
-
Forward Isomerization: Irradiate the sample with a light source corresponding to the π→π* transition of the trans isomer (e.g., a 365 nm LED).
-
Monitoring PSS: Record spectra at regular intervals during irradiation. The photostationary state (PSS) is reached when the spectrum no longer changes, indicating an equilibrium between the forward and reverse photoreactions at that wavelength.
-
Thermal Relaxation (for T-type switches): Place the cuvette in the dark at a constant temperature. Record spectra over time to monitor the thermal cis-to-trans relaxation. The data can be fitted to a first-order kinetic model to determine the thermal half-life (t½).
-
Reverse Isomerization: Irradiate the PSS solution with a wavelength absorbed by the cis isomer (e.g., 450 nm) to drive the population back to the trans state.
Conclusion and Outlook
a-Nitroazobenzene remains a highly relevant and versatile molecular switch. Its primary advantages are its robust isomerization, straightforward synthesis, and the predictable nature of its thermal relaxation, which is a desirable feature for self-correcting systems.
However, when compared to P-type switches like diarylethenes , a-nitroazobenzene falls short in terms of the thermal stability of its metastable state and, in some cases, fatigue resistance. Diarylethenes are the superior choice for applications demanding long-term bistability, such as in memory devices or permanent actuators.[6][19] Spiropyrans offer a unique switching mechanism that results in a massive change in polarity, a feature not present in azobenzenes, making them suitable for applications involving solvency or surface property modulation.[7]
Ultimately, the selection of a molecular switch is not about finding the "best" molecule overall, but the right molecule for the task. Researchers must weigh the importance of thermal stability, switching speed, quantum efficiency, and synthetic accessibility against the specific demands of their biological or material system. The continued combinatorial exploration of these core scaffolds promises to yield next-generation switches with even greater performance and tailored functionality.[11]
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- All-Visible-Light-Activ
- Buy 4-Nitroazobenzene | 2491-52-3.Smolecule.
- Photochromic fulgides: towards their applic
- Critical Factors of Diarylethene for a High-Performance Photoprogrammable Polymer Transistor: Crystallographic Compatibility, Quantum Yield, and Fatigue Resistance.
- Generalizable Molecular Switch Designs for In Vivo Continuous Biosensing.
- Detour to success: photoswitching via indirect excit
- The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome.Royal Society of Chemistry.
- Fulgides for Memories and Switches.
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A Guide to Cross-Validation of Experimental and Computational Results for a-Nitroazobenzene
This guide provides a comprehensive comparison of experimental and computational approaches to characterizing a-Nitroazobenzene, a prominent derivative of azobenzene. For researchers, scientists, and professionals in drug development, understanding the synergy between empirical data and theoretical models is paramount for accelerating discovery and ensuring the validity of molecular designs. This document outlines the methodologies for both synthesizing and computationally modeling a-Nitroazobenzene, with a focus on cross-validating the results to establish a reliable and predictive workflow.
Introduction: The Significance of a-Nitroazobenzene and Methodological Synergy
Azobenzene and its derivatives are a cornerstone of photochemical research, acting as molecular photoswitches with applications ranging from materials science to photopharmacology.[1][2] a-Nitroazobenzene, specifically 4-Nitroazobenzene, is a "push-pull" system where the nitro group acts as an electron-withdrawing substituent, significantly influencing the molecule's electronic structure and photoisomerization properties.[3][4] The ability to accurately predict and verify these properties is crucial for designing novel photoswitchable drugs and materials.[5]
This guide emphasizes a self-validating system where experimental results ground theoretical models, and in turn, computational insights can guide and refine experimental design.[6][7] This iterative process enhances scientific rigor and accelerates research by minimizing trial-and-error approaches.[8]
Part 1: Experimental Synthesis and Characterization
The synthesis and characterization of a-Nitroazobenzene provide the empirical foundation for this comparative study. The chosen synthetic route is a classical, reliable method that ensures a high-purity product for accurate spectroscopic analysis.
Experimental Protocol: Synthesis of this compound via Diazonium Coupling
This protocol is adapted from established methods for synthesizing azobenzene derivatives.[9][10]
Step 1: Diazotization of p-Nitroaniline
-
Dissolve p-Nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a color change.
Causality: The low temperature is critical to prevent the highly reactive diazonium salt from decomposing. The acidic environment is necessary for the formation of nitrous acid in situ, which is the diazotizing agent.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve an equimolar amount of a suitable coupling agent, such as phenol or aniline, in an aqueous sodium hydroxide solution.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for a designated period, during which the azo dye will precipitate.
Causality: The alkaline conditions for the coupling agent are necessary to deprotonate it, forming a more nucleophilic species that readily attacks the electrophilic diazonium salt.
Step 3: Isolation and Purification
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain a high-purity solid.
Causality: Recrystallization is a crucial step to remove impurities and obtain a crystalline product with a sharp melting point, which is essential for accurate characterization.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound.
Experimental Data
The synthesized this compound is characterized by its physical and spectroscopic properties.
| Property | Experimental Value | Reference Source |
| Melting Point | 134-136 °C | [11] |
| ¹H NMR | ||
| δ (ppm) vs. TMS | Aromatic Protons | [12] |
| UV-Vis λmax | ||
| n→π* transition | ~450 nm | [13] |
| π→π* transition | ~320 nm | [14] |
Part 2: Computational Modeling
Computational chemistry offers a powerful lens to investigate the electronic structure and properties of molecules like a-Nitroazobenzene.[8] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for such studies.[15][16]
Computational Protocol
This protocol outlines the steps for a typical computational study of a-Nitroazobenzene.
Step 1: Geometry Optimization
-
Construct the initial 3D structure of both trans- and cis-4-Nitroazobenzene.
-
Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[17] This step finds the lowest energy conformation of the molecule.
Causality: An accurate ground-state geometry is crucial as the subsequent electronic property calculations are highly dependent on the molecular structure.[18]
Step 2: Frequency Calculation
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
Causality: This step validates the optimized structure and provides thermodynamic data.
Step 3: Electronic Excitation Calculation
-
Using the optimized geometry, perform a TD-DFT calculation to simulate the UV-Vis absorption spectrum.[19][20] This will provide the vertical excitation energies and oscillator strengths for the electronic transitions.
Causality: TD-DFT is a computationally efficient method for calculating excited state properties and often shows good agreement with experimental spectra for organic molecules.[21]
Computational Workflow Diagram
Caption: Computational workflow for modeling the properties of this compound.
Part 3: Cross-Validation and Discussion
The core of this guide lies in the direct comparison of the experimental and computational data.[22][23] This cross-validation is essential for establishing the accuracy of the computational model and gaining deeper insights into the molecular properties of a-Nitroazobenzene.
Comparative Data Table
| Property | Experimental Value | Computational Value | % Difference |
| UV-Vis λmax (trans) | |||
| n→π* transition | ~450 nm | Calculated λ | |
| π→π* transition | ~320 nm | Calculated λ | |
| UV-Vis λmax (cis) | |||
| n→π* transition | ~430 nm | Calculated λ | |
| π→π* transition | ~280 nm | Calculated λ | |
| Ground State Energy Difference (trans vs. cis) | ~50 kJ/mol | Calculated ΔE |
Discussion of Results
A key aspect of this analysis is understanding the origins of any discrepancies between the experimental and computational results.[24]
-
UV-Vis Spectra : TD-DFT calculations are generally expected to reproduce the experimental λmax values with reasonable accuracy.[19] Deviations can arise from solvent effects, which can be partially accounted for in calculations using implicit solvent models.[24] The intensity of the n→π* transition is often underestimated in calculations due to its forbidden nature.
-
Molecular Geometry : The choice of DFT functional and basis set can influence the optimized geometry.[18] For azobenzenes, the planarity of the trans isomer and the dihedral angle of the cis isomer are important parameters that should be compared with crystallographic data if available.
-
Photoisomerization Mechanism : Computational studies can provide valuable insights into the mechanism of photoisomerization (rotation vs. inversion).[25][26] The calculated energy barriers for these pathways can be correlated with experimentally observed quantum yields and thermal relaxation rates.
Conclusion
The cross-validation of experimental and computational data for a-Nitroazobenzene provides a robust framework for studying photoswitchable molecules. By integrating empirical synthesis and characterization with theoretical modeling, researchers can achieve a deeper understanding of molecular structure-property relationships. This synergistic approach is not only crucial for validating computational models but also for guiding the rational design of novel azobenzene derivatives with tailored photophysical properties for advanced applications in medicine and materials science.
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A-Nitroazobenzene: A Comparative Benchmarking Guide for Photoswitchable Scaffolds
Abstract: Molecular photoswitches are foundational tools in fields ranging from materials science to cutting-edge photopharmacology.[1] Their capacity for high-precision spatiotemporal control over biological and chemical systems makes the selection of an appropriate photoswitch a critical parameter for experimental success.[1] This guide provides an in-depth, objective comparison of a-nitroazobenzene, a compound of significant interest, against other commercially available photoswitch classes, namely conventional azobenzenes, spiropyrans, and diarylethenes. We present a comprehensive analysis of key performance metrics, supported by standardized experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.
Introduction to the Photoswitchable Landscape
Molecular photoswitches are molecules that can be reversibly converted between two or more stable or metastable states by the action of light.[2] This isomerization is accompanied by significant changes in molecular geometry, dipole moment, and electronic properties.[3][4][5] In the context of drug development, incorporating a photoswitchable moiety can transform a biologically active molecule into a "photopharmaceutical," where its therapeutic effect can be turned on or off with light, offering the potential for highly targeted therapies with minimized side effects.[6][7]
The primary classes of photoswitches utilized in research include:
-
Azobenzenes: Undergo E/Z (trans/cis) isomerization around a central N=N double bond.[1][3] They are well-studied and their properties can be extensively tuned through chemical modification.[8]
-
Spiropyrans: Involve a 6π electrocyclization, switching between a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form.[4][7][9]
-
Diarylethenes: Also based on a 6π electrocyclization mechanism, these switches are known for their high fatigue resistance and thermal stability of both isomers.[3][10][11]
This guide focuses on benchmarking a-nitroazobenzene, a derivative of the well-known azobenzene scaffold, against these established classes. The nitro-substitution pattern can significantly alter the photophysical properties, making a direct comparison essential.[12][13]
Core Performance Metrics: A Comparative Analysis
The selection of a photoswitch is dictated by a set of key performance indicators (KPIs). An ideal photoswitch for biological applications, for instance, would be activated by low-energy visible or near-infrared (NIR) light to maximize tissue penetration and minimize phototoxicity, possess a high quantum yield for efficient switching, and exhibit a long thermal half-life for the metastable state to ensure the "off" state is maintained.[6]
Table 1: Quantitative Comparison of Photoswitch Classes
| Performance Metric | a-Nitroazobenzene | Conventional Azobenzenes | Spiropyrans | Diarylethenes |
| λ_max (trans → cis) | ~320-360 nm (π-π), ~440 nm (n-π) | ~320-360 nm (π-π), ~440 nm (n-π) | ~300-380 nm (UV) | ~250-400 nm (UV) |
| λ_max (cis → trans) | Visible Light (>450 nm) or Thermal | Visible Light (>450 nm) or Thermal | Visible Light (>450 nm) or Thermal | Visible Light (>450 nm) |
| Quantum Yield (Φ_trans→cis) | ~0.1 - 0.25 | 0.1 - 0.3 | 0.1 - 0.6 | 0.2 - 0.5 |
| Thermal Half-life (t_1/2) | Minutes to Hours | Hours to Days | Milliseconds to Minutes | Effectively Infinite (Years) |
| Fatigue Resistance | Moderate to High | Moderate to High | Low to Moderate | Very High |
| Solubility (Aqueous) | Low (Modifiable) | Low (Modifiable) | Low (Modifiable) | Very Low (Modifiable) |
Note: The values presented are typical ranges and can be significantly influenced by specific chemical substitutions and the solvent environment.[1][8]
Understanding the Isomerization Process
The fundamental utility of a photoswitch lies in its ability to reversibly change structure upon light irradiation. This process can be visualized as a cycle between a thermodynamically stable ground state and a metastable state.
Caption: Reversible isomerization of a-nitroazobenzene.
Experimental Protocols for Benchmarking
To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key performance metrics discussed.
General Experimental Workflow
The characterization of a photoswitch typically follows a systematic workflow involving UV-Vis spectroscopy to monitor the changes in the absorption spectrum upon irradiation.[14][15][16][17][18]
Caption: General workflow for photoswitch characterization.
Protocol: Determination of Photoisomerization Quantum Yield (Φ)
Expert Insight: The quantum yield is arguably the most critical parameter, defining the efficiency of the light-induced conversion.[19] Its accurate determination is essential for comparing different photoswitches.[19] We describe a common method using chemical actinometry, which relies on a well-characterized reference compound to measure the photon flux of the light source.[20] Potassium ferrioxalate is a widely used actinometer for UV and visible wavelengths.[20]
Materials:
-
Photoswitch solution of known concentration in a suitable solvent (e.g., DMSO, Methanol).
-
Potassium ferrioxalate solution (actinometer).[20]
-
Phenanthroline solution.
-
UV-Vis Spectrophotometer.
-
Light source with bandpass filter for wavelength selection (e.g., Xenon arc lamp).[21][22]
-
Quartz cuvettes.
Procedure:
-
Actinometry (Photon Flux Measurement): a. Place the potassium ferrioxalate solution in a quartz cuvette and irradiate for a specific time (t) at the desired wavelength (λ). b. After irradiation, add the phenanthroline solution. This complexes with the Fe²⁺ ions formed during the photoreduction of ferrioxalate. c. Measure the absorbance of the resulting complex at its λ_max (~510 nm). d. Calculate the moles of Fe²⁺ formed using the Beer-Lambert law. e. Using the known quantum yield of the ferrioxalate actinometer at that wavelength, calculate the total number of photons that entered the sample (photon flux).[21][22]
-
Photoswitch Irradiation: a. Prepare a solution of the photoswitch with an absorbance between 0.8 and 1.0 at the irradiation wavelength to ensure sufficient light absorption.[20] b. Record the initial UV-Vis spectrum. c. Irradiate the photoswitch solution using the same setup and for the same duration as the actinometry experiment. d. Record the UV-Vis spectrum at regular intervals until the photostationary state (PSS) is reached (i.e., no further change in the spectrum is observed).[21]
-
Calculation: a. From the spectral changes, determine the change in the number of moles of the photoswitch that has isomerized. b. The quantum yield (Φ) is the ratio of the number of molecules that isomerized to the number of photons absorbed by the sample.[23] c. This calculation must account for the light absorbed by both isomers at the irradiation wavelength, often requiring numerical methods to solve the corresponding rate equations.[19][20]
Self-Validation: This protocol is self-validating because the actinometry step provides a calibrated photon count, removing ambiguity from the light source's intensity. Consistent results across multiple runs confirm the stability of the experimental setup.
Protocol: Determination of Thermal Half-Life (t_1/2)
Expert Insight: The thermal stability of the metastable cis-isomer is critical for applications requiring a persistent "off" state. A long half-life means the switch will not revert to its stable form in the dark. This is particularly important in photopharmacology, where a drug's inactive state must be maintained until light is applied.
Materials:
-
Photoswitch solution.
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Light source to generate the cis-isomer.
Procedure:
-
Prepare a solution of the photoswitch in a quartz cuvette.
-
Irradiate the solution with the appropriate wavelength (e.g., 365 nm) until the photostationary state is reached, maximizing the concentration of the cis-isomer.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer, which is kept in complete darkness.
-
Monitor the change in absorbance at the λ_max of either the cis or trans isomer over time as the cis-isomer thermally reverts to the trans-isomer.[14]
-
The thermal back-isomerization typically follows first-order kinetics. Plot the natural logarithm of the absorbance change versus time. The slope of this line will be the negative of the rate constant (k).
-
The half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k.
Self-Validation: The linearity of the first-order kinetics plot validates the assumption of a unimolecular thermal relaxation process. Performing the experiment at multiple temperatures and generating an Arrhenius plot can further validate the kinetic data and determine the activation energy of the thermal isomerization.[13]
Conclusion and Outlook
The choice of a molecular photoswitch is a nuanced decision that depends heavily on the specific application.[1]
-
a-Nitroazobenzene and other functionalized azobenzenes offer a highly tunable scaffold.[8] While their activation often requires UV or blue light, which can be a limitation for biological applications, their moderate to long thermal half-lives make them suitable for many applications in materials science and as research tools in photopharmacology.[6][24]
-
Diarylethenes stand out for their exceptional fatigue resistance and the thermal stability of both isomers, making them the preferred choice for applications requiring many switching cycles, such as in molecular memory devices.[10][11][25] However, their typically low aqueous solubility can be a hurdle.
-
Spiropyrans exhibit a large structural and electronic change upon isomerization, which can be harnessed for creating photoresponsive materials.[7] Their generally short thermal half-lives, however, make them less suitable for applications requiring long-lived metastable states.
The ongoing development of novel photoswitches aims to address the limitations of existing scaffolds, with a particular focus on red-shifting the activation wavelengths into the biological optical window (650-900 nm) and improving fatigue resistance and quantum yields.[2][26][27] As this field advances, data-driven approaches and standardized benchmarking will become increasingly vital for the rational design and selection of the next generation of molecular photoswitches.[28][29][30][31]
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Kinetic study of azobenzene photoisomerization under ambient lighting . Available at: [Link]
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Multicolor AIE-active photoswitches with improved fatigue resistance by introducing asymmetric photoactive units - RSC Publishing . Available at: [Link]
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Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - JoVE . Available at: [Link]
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A Comparative Guide to the Purity Validation of a-Nitroazobenzene: An Integrated HPLC and NMR Approach
This guide provides an in-depth, comparative analysis for validating the synthesis and purity of a-Nitroazobenzene. Tailored for researchers, chemists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind the analytical choices. We will explore the synergistic power of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating how their combined use forms a self-validating system for unambiguous purity assessment and structural confirmation.
Introduction: The Imperative for Rigorous Purity Assessment
a-Nitroazobenzene is a versatile chemical intermediate, notable for its photoresponsive properties stemming from the E/Z (trans/cis) isomerization of its azo bridge. Its utility in materials science, dye manufacturing, and as a building block in organic synthesis necessitates a high degree of purity.[1] Impurities, which can arise from unreacted starting materials, side-products, or degradation, can drastically alter the compound's photochemical behavior, reactivity, and toxicological profile.[2] Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental requirement for reliable and reproducible scientific outcomes. This guide champions a dual-validation strategy, leveraging the orthogonal strengths of HPLC and quantitative NMR (qNMR) to provide a comprehensive purity profile.
Synthesis Context: Foreseeing Potential Impurities
The nature and likelihood of impurities are intrinsically linked to the synthetic route employed. Two prevalent methods for synthesizing a-Nitroazobenzene are:
-
Diazonium Coupling: This classic and high-yielding method involves the diazotization of p-nitroaniline with a nitrite source (e.g., NaNO₂) in an acidic medium, followed by coupling with an electron-rich aromatic partner like aniline.[1]
-
Direct Nitration of Azobenzene: This involves treating azobenzene with a nitrating mixture, typically nitric acid and sulfuric acid.[1]
Understanding these pathways allows us to anticipate potential process-related impurities, such as:
-
Unreacted starting materials (p-nitroaniline, aniline, azobenzene).
-
Isomeric byproducts (e.g., o-Nitroazobenzene).
-
Side-reaction products (e.g., phenols from diazonium salt decomposition).
-
Products of over-nitration (dinitrated azobenzenes).
A sound analytical strategy must be capable of separating and identifying these potential contaminants.
Caption: A typical diazonium coupling synthesis workflow for a-Nitroazobenzene.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its exceptional resolving power, making it ideal for separating the target compound from structurally similar impurities.[3] It provides a clear visual representation of the number of components in a sample and their relative abundance (based on peak area).
The "Why": Causality in HPLC Method Design
-
Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. a-Nitroazobenzene is a moderately polar organic molecule, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and robust performance in separating a wide range of aromatic compounds.[4]
-
Mobile Phase: A gradient elution using acetonitrile (ACN) and water is highly effective. A gradient is preferred over an isocratic method because it provides better resolution across a range of potential impurities with varying polarities, from polar starting materials to nonpolar byproducts, while shortening the overall run time. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to protonate any residual silanols on the column, leading to sharper, more symmetrical peaks.[5]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. Azobenzene derivatives possess a strong chromophore, exhibiting significant absorbance in the UV-Vis spectrum.[6] Monitoring at multiple wavelengths (e.g., 254 nm for general aromaticity and ~320-350 nm for the π-π* transition of the azo group) ensures the detection of all relevant species.
Experimental Protocol: HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with Gradient Pump and DAD/UV-Vis Detector | Standard for purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Excellent balance of resolution and backpressure.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 3 min | Ensures elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detection | 254 nm & 330 nm | Captures both general aromaticity and specific azo absorbance. |
| Sample Prep. | Accurately weigh ~1 mg of sample, dissolve in 1 mL of ACN. | Simple and ensures complete dissolution. |
Data Interpretation: A Comparative View
| Observation | Interpretation (High Purity Sample) | Interpretation (Impure Sample) |
| Chromatogram | A single, sharp, symmetrical major peak at the expected retention time. | Multiple peaks are observed. |
| Purity (Area %) | >99% at all monitored wavelengths. | The area % of the main peak is lower. |
| Impurity Peaks | No secondary peaks >0.1% area. | Peaks at different retention times indicate impurities (e.g., earlier for more polar starting materials, later for less polar byproducts). |
| Peak Shape | Symmetrical (Tailing Factor ~1.0-1.2). | Poor peak shape (fronting/tailing) may indicate column overload or secondary interactions. |
A key advantage of HPLC is its ability to separate isomers, which may be indistinguishable by other methods. However, HPLC alone does not provide definitive structural information and its purity calculation (Area %) assumes all compounds have an identical response factor, which is not always accurate.
Purity and Structure Validation by NMR Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation. For purity assessment, quantitative 1H NMR (qNMR) offers a primary method of analysis, allowing for the determination of absolute purity (w/w %) against a certified internal standard, a significant advantage over the relative purity provided by HPLC.[7][8]
The "Why": Causality in qNMR Method Design
-
Technique: Absolute quantitative 1H NMR (qNMR) is chosen because the signal intensity is directly proportional to the number of protons, allowing for accurate quantification without a reference standard of the analyte itself.[8]
-
Internal Standard: A high-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) is crucial. The standard must have sharp signals that do not overlap with any analyte signals, be stable, non-volatile, and accurately weighable.
-
Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: The experimental setup is critically important for quantification. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is essential to ensure all protons fully relax between pulses, guaranteeing that signal integrals are directly proportional to the number of nuclei.[9] A 90° pulse angle should be carefully calibrated to ensure uniform excitation.
Experimental Protocol: qNMR Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | ≥400 MHz NMR Spectrometer | Higher field strength provides better signal dispersion. |
| Internal Std. | Maleic Anhydride (Certified Purity >99.5%) | Stable, high purity, with a sharp singlet in a clean region (~7.1 ppm in CDCl₃). |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Common solvents for organic compounds. |
| Sample Prep. | Accurately weigh ~10 mg of a-Nitroazobenzene and ~5 mg of internal standard into a vial. Dissolve in ~0.7 mL of deuterated solvent. Transfer to NMR tube. | Accurate weighing is the largest source of error in qNMR.[8] |
| Pulse Program | Standard single pulse (e.g., Bruker 'zg30') | Simple and robust for quantification. |
| Pulse Angle | 30-90° (Calibrated) | A calibrated 90° pulse provides maximum signal. |
| Relaxation Delay (D1) | ≥ 30 seconds | Ensures complete T1 relaxation for accurate integration. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides good digital resolution. |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1). |
Data Interpretation: Structural and Quantitative Insights
1. Structural Confirmation (¹H and ¹³C NMR):
-
¹H NMR: The spectrum of a-Nitroazobenzene is complex. The two phenyl rings are chemically distinct. Protons on the nitro-substituted ring will be shifted downfield compared to those on the unsubstituted ring. The ortho protons to the nitro group are expected to be the most deshielded.[10] The expected spectrum would show a series of doublets and triplets between ~7.4 and 8.4 ppm. The absence of signals corresponding to starting materials (e.g., the distinct pattern of aniline) confirms their removal.
-
¹³C NMR: A pure sample should exhibit the correct number of carbon signals (10 unique aromatic signals plus the ipso-carbons). The carbon attached to the nitro group (ipso-C) will be significantly deshielded (~148 ppm).[10]
2. Quantitative Purity Calculation (¹H NMR): The purity is calculated using the following formula:
Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral of the signal
-
N: Number of protons for that signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
For a-Nitroazobenzene, a well-resolved signal, such as the doublet for the two protons ortho to the azo group on the unsubstituted ring, can be used for I_analyte.
The Power of Synergy: An Integrated Validation Workflow
Neither HPLC nor NMR alone tells the complete story. Their combined application provides a cross-validated, authoritative assessment of purity and identity.
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a-Nitroazobenzene comparing the effects of different electron-withdrawing groups
An In-Depth Comparative Guide to a-Nitroazobenzene and the Influence of Electron-Withdrawing Groups
Introduction: The Azobenzene Photoswitch and the Role of Electronic Tuning
Azobenzene is a quintessential photochromic molecule, celebrated for its ability to undergo reversible isomerization between its thermally stable trans (E) and metastable cis (Z) forms upon light irradiation.[1][2][3] This transformation induces a significant change in molecular geometry, which has been harnessed to create a vast array of light-responsive materials, molecular switches, and photopharmacological agents.[4][5][6] The properties of the azobenzene core, including its absorption spectrum and the lifetime of its Z-isomer, can be precisely tuned by introducing substituents onto its phenyl rings.
This guide focuses on a-nitroazobenzene, a derivative featuring a potent electron-withdrawing nitro (-NO₂) group, and compares its performance against azobenzenes functionalized with other electron-withdrawing groups (EWGs). The introduction of EWGs significantly modulates the electronic structure of the azobenzene scaffold, altering its photophysical and electrochemical characteristics.[4][5] Understanding these structure-property relationships is critical for designing azobenzene derivatives with tailored functionalities for advanced applications. We will explore how different EWGs impact synthesis, spectroscopic properties, photoisomerization dynamics, and electrochemical behavior, supported by experimental data and detailed protocols.
Synthesis of Substituted Azobenzenes: The Diazo Coupling Reaction
The most prevalent method for synthesizing asymmetrically substituted azobenzenes, including 4-nitroazobenzene, is through a diazonium coupling reaction.[7][8][9] This process involves two key steps: the diazotization of an aromatic amine, followed by an electrophilic aromatic substitution reaction with an electron-rich coupling partner.
General Synthetic Workflow
The general workflow involves converting a substituted aniline into a highly reactive diazonium salt, which then couples with another aromatic ring. To synthesize a-nitroazobenzene derivatives, one typically starts with a nitro-substituted aniline or uses a nitro-substituted coupling partner.
Caption: General workflow for the synthesis of substituted azobenzenes via diazonium coupling.
Comparative Analysis of Physicochemical Properties
The identity and position of an EWG on the azobenzene core have a profound impact on its electronic and photophysical behavior. Here, we compare key properties of a-nitroazobenzene with derivatives bearing other EWGs like cyano (-CN) and carboxyl (-COOH) groups.
Spectroscopic Properties (UV-Vis Absorption)
Azobenzenes exhibit two characteristic absorption bands: an intense π–π* transition in the UV region (around 320-360 nm) and a weak, broad n–π* transition in the visible region (around 440-450 nm).[4][10] The introduction of EWGs significantly influences the energy of these transitions.
-
π–π Transition:* Strong EWGs like the nitro group engage in conjugation with the π-system of the azobenzene. This lowers the energy of the LUMO (π* orbital), resulting in a bathochromic (red) shift of the high-energy π–π* absorption band.[4][6]
-
n–π Transition:* Conversely, the n–π* transition often experiences a hypsochromic (blue) shift. EWGs withdraw electron density from the nitrogen atoms, stabilizing the non-bonding (n) orbitals and increasing the energy gap for the n–π* transition.[4]
| Compound | EWG | π-π* (λmax, nm) | n-π* (λmax, nm) | Solvent |
| Azobenzene | None | ~320 | ~450 | Varies |
| This compound | -NO₂ | ~358 | ~443 | Varies |
| 4-Carboxyazobenzene | -COOH | ~358 | ~437 | Varies |
| 4-Cyanoazobenzene | -CN | ~355 | ~440 | Varies |
Table 1: Comparison of UV-Vis absorption maxima for azobenzene derivatives with different electron-withdrawing groups. Data compiled from various spectroscopic studies.[4][5]
Photoisomerization and Thermal Relaxation
The core function of an azobenzene switch is its E ⇌ Z isomerization. The EWG influences both the light-induced forward reaction and the thermal reverse reaction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitroazobenzene
Researchers and drug development professionals handle a vast array of chemical compounds, each with its own unique set of properties and associated risks. Among these, azo compounds like 4-Nitroazobenzene demand meticulous handling and disposal protocols due to their potential health and environmental hazards. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. This compound is classified as a hazardous substance with the following key concerns:
-
Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It can cause skin and serious eye irritation.[1]
-
Suspected Carcinogen: There is evidence to suggest that this compound may have carcinogenic effects.
-
Environmental Hazard: Azo dyes, in general, are known to be persistent in the environment and can be toxic to aquatic life.[2][3]
These hazards underscore the necessity for stringent adherence to the disposal protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine dust particles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (type P3) should be used.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.[1][4]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice. This prevents accidental mixing of incompatible substances and facilitates proper disposal.
Step 1: Designate a Specific Waste Container All solid waste contaminated with this compound, including residual powder, contaminated weighing paper, and used PPE, should be collected in a designated, leak-proof container.[5][6]
Step 2: Label the Waste Container Clearly The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6] The date of initial waste accumulation should also be recorded.[7]
Step 3: Avoid Mixing with Other Waste Streams Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6][8] Azo compounds can react with other chemicals, so segregation is crucial.
Spill Management: A Swift and Safe Response
In the event of a this compound spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[9]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[10]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and your institution's EHS department.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection to handle the cleanup.
-
Storage of this compound Waste
Proper storage of hazardous waste pending disposal is a critical component of laboratory safety and regulatory compliance.
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9]
-
Secondary Containment: Liquid waste containers should always be kept in secondary containment to prevent the spread of material in case of a leak.[7][11]
-
Container Integrity: Ensure the waste container is always securely closed when not in use.[5]
Final Disposal Procedures
The final disposal of this compound waste must be conducted in accordance with federal, state, and local regulations. For most research and development facilities, this will involve collection by a licensed hazardous waste disposal contractor.
Step 1: Contact Your EHS Department Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of hazardous waste.[6] They will have established procedures and schedules for waste pickup.
Step 2: Prepare for Pickup Ensure your waste container is properly labeled, sealed, and stored in the designated waste accumulation area.
Step 3: Incineration as a Preferred Method For many organic compounds like this compound, incineration in a licensed facility is the preferred method of disposal.[4] This process destroys the hazardous components of the waste.
Step 4: Landfill as a Secondary Option In some cases, burial in a licensed hazardous waste landfill may be an option, but this is generally less preferred than incineration for organic compounds.[4]
Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 2491-52-3 | |
| Molecular Formula | C₁₂H₉N₃O₂ | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Carcinogenicity 2, Eye Irritation 2, Skin Irritation 2 | |
| Recommended PPE | Eyeshields, Gloves, Type P3 Respirator Cartridges | |
| Storage Class | 11 - Combustible Solids | |
| Disposal Method | Approved waste disposal plant (incineration or licensed landfill) | [4][12] |
Conclusion
The responsible management of hazardous chemical waste is a collective responsibility within the scientific community. By adhering to these detailed procedures for the disposal of this compound, researchers and drug development professionals can significantly mitigate the risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) for the most current and comprehensive information.
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Navigating the Synthesis and Handling of 4-Nitroazobenzene: A Guide to Personal Protective Equipment and Safe Disposal
For the discerning researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by both discovery and a profound responsibility for safety. 4-Nitroazobenzene, a diazo compound with significant applications in chemical synthesis and diagnostics, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) and outlines a comprehensive plan for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
Understanding the Inherent Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound (CAS No. 2491-52-3) is a solid organic compound that presents several health and safety risks.[1][2][3] It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Furthermore, it is a skin and eye irritant and is suspected of causing genetic defects.[2][4] The presence of the nitro group also suggests a potential for explosive decomposition at elevated temperatures.[1]
Our operational imperative is to mitigate these risks through a combination of engineering controls, administrative protocols, and the diligent use of appropriate Personal Protective Equipment. This guide will focus on the latter two, providing a practical, field-tested approach to handling this compound.
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that must be tailored to the specific experimental conditions and the scale of operation. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Level of Risk | Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling small quantities (<1g) in a well-ventilated fume hood for solution preparation or transfer. | Safety glasses with side shields. | Nitrile gloves (double-gloving recommended). | Standard laboratory coat. | Not generally required if handled exclusively within a certified fume hood. |
| Moderate | Synthesis, purification, or handling of larger quantities (>1g) in a fume hood. Potential for aerosol or dust generation. | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[5][6] | Chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for integrity before each use. | Chemical-resistant laboratory coat or apron over a standard lab coat. | A NIOSH-approved air-purifying respirator with P100 particulate filters.[2] |
| High | Spill cleanup, emergency response, or maintenance on contaminated equipment where exposure to high concentrations of dust or aerosols is possible. | Full-face respirator with P100 particulate filters. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). | Fully encapsulated chemical- and vapor-protective suit.[5][7] | A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA).[5][7] |
The Causality Behind PPE Choices: A Deeper Dive
-
Eye and Face Protection: The progression from safety glasses to goggles and face shields is dictated by the increasing probability of splashes or airborne particles. Standard safety glasses offer baseline protection, while goggles provide a seal around the eyes, and a face shield protects the entire face from larger splashes.[5][6]
-
Hand Protection: Nitrile gloves offer good initial protection for incidental contact with solids. However, for prolonged handling or in the presence of solvents, more robust materials like butyl rubber or Viton™ are necessary due to their lower permeability and higher breakthrough times for a broader range of chemicals. Double-gloving provides an additional layer of protection and a visual indicator of a breach in the outer glove.
-
Body Protection: A standard lab coat is sufficient for low-risk scenarios. For moderate to high-risk activities, a chemical-resistant apron or coat is essential to prevent the saturation of personal clothing with the chemical.[8] In emergency situations, a fully encapsulated suit is required to prevent any skin contact.[5][7]
-
Respiratory Protection: The primary inhalation risk with this compound is from airborne dust particles. A P100 filter is highly effective at removing these particulates.[2] For high-concentration or unknown environments, an SCBA is the only acceptable form of respiratory protection as it provides a clean air supply independent of the surrounding atmosphere.[5][7]
Experimental Protocol: Donning and Doffing of PPE
A self-validating safety system relies on the correct and consistent application of procedures. The following step-by-step methodologies for donning and doffing PPE are critical to prevent cross-contamination and exposure.
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the laboratory coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a positive and negative pressure seal check on the respirator before entering the work area.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Outer Gloves: Don the second pair of gloves (e.g., butyl rubber) over the inner gloves and the cuffs of the lab coat.
Doffing (Taking Off) PPE
-
Decontamination (if applicable): If gross contamination has occurred, decontaminate the outer layer of PPE before removal.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unfasten the lab coat or suit and roll it down from the shoulders, turning it inside out to contain any contamination. Place it in the appropriate waste or laundry receptacle.
-
Eye and Face Protection: Remove the face shield or goggles from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visualization of PPE Selection Logic
To further clarify the decision-making process for PPE selection, the following workflow diagram illustrates the logical progression based on the level of risk associated with the handling of this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans for this compound
A comprehensive safety plan extends beyond personal protection to include the responsible management and disposal of chemical waste.
Operational Plan for Safe Handling
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on the hazards and handling procedures.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office. Only trained personnel with the appropriate PPE should attempt to clean up the spill. For minor spills, use an absorbent material to collect the solid, place it in a sealed container, and label it as hazardous waste.[10]
Disposal Plan for this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][11]
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a dedicated, clearly labeled, and sealed hazardous waste container.[11][12]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11][12]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] The defaced, rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines.[11]
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[11][12]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[11][12]
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[11]
-
By adhering to these rigorous safety and disposal protocols, we can continue to advance scientific discovery while upholding our commitment to a safe and sustainable research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
